4-Hydroxy-6-iodo-2-quinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-iodo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLVHDAWGTCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxy-6-iodo-2-quinolinone (CAS: 1260760-00-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydroxy-6-iodo-2-quinolinone, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its promising biological activities, offering field-proven insights and robust methodologies to empower your research and development endeavors.
Introduction: The Quinolinone Scaffold - A Privileged Structure in Drug Discovery
The quinolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated clinical success as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The introduction of a halogen atom, such as iodine, at the C6 position of the quinolinone ring can significantly modulate the molecule's physicochemical properties and biological activity. The iodine substituent can enhance potency, improve pharmacokinetic profiles, and provide a reactive handle for further synthetic modifications through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[4]
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1260760-00-6 | [4] |
| Molecular Formula | C₉H₆INO₂ | [4] |
| Molecular Weight | 287.05 g/mol | [4] |
| IUPAC Name | 4-hydroxy-6-iodo-1,2-dihydroquinolin-2-one | [2] |
| Canonical SMILES | O=C1C=C(O)C2=CC(I)=CC=C2N1 | [2] |
| Appearance | Expected to be a solid | [4] |
| Storage | Room temperature, dry conditions | [4] |
Tautomerism: It is important to note that 4-hydroxy-2-quinolinones can exist in several tautomeric forms. The 4-hydroxy-2(1H)-quinolinone form is generally considered to be the most stable.[5]
Synthesis of this compound: A Plausible and Referenced Methodology
A highly plausible route to this compound involves the thermal cyclization of a malonanilate precursor, which is in turn synthesized from 4-iodoaniline and diethyl malonate.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (4-iodophenyl)aminomethylenemalonate
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-iodoaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture with stirring to 140-150 °C.
-
Ethanol will be liberated and can be collected in the Dean-Stark trap.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by TLC (Thin Layer Chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product, diethyl (4-iodophenyl)aminomethylenemalonate, may solidify upon cooling and can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
To a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel, add the crude diethyl (4-iodophenyl)aminomethylenemalonate (1.0 eq) from the previous step.
-
Heat the mixture with stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes. The cyclization reaction will result in the formation of the product, which will precipitate out of the hot solvent.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, ether) to remove residual Dowtherm A.
-
The crude this compound can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. Based on the analysis of similar quinolinone structures, the following spectral data can be anticipated.[5][6][7]
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~11.0 (br s, 1H, OH), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~5.9 (s, 1H, C3-H). The exact chemical shifts and coupling constants will depend on the solvent and instrument. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165 (C=O), ~175 (C-OH), ~140 (Ar-C), ~138 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~90 (C-I), ~100 (C3). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 287.9. Common fragmentation patterns for quinolones include the loss of H₂O, CO, and cleavage of the quinolinone ring system.[7] |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3200-2800 (br, OH, NH), ~1650 (C=O, amide), ~1600, 1500 (C=C, aromatic). |
Biological Significance and Potential Applications
The 4-hydroxy-2-quinolinone scaffold is a cornerstone in the development of various therapeutic agents.[8] The introduction of an iodine atom at the 6-position is anticipated to confer or enhance specific biological activities.
Potential Antibacterial Activity
Quinolones are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10] The fluoroquinolones are a major class of antibiotics based on this mechanism. While this compound is not a fluoroquinolone, the core quinolinone structure suggests potential antibacterial activity. The iodine substituent may enhance this activity through increased lipophilicity, facilitating cell membrane penetration, or by forming specific interactions with the target enzymes.[11]
Proposed Mechanism of Antibacterial Action
Caption: Putative mechanism of antibacterial action for quinolinone derivatives.
Potential Anticancer Activity
Numerous quinoline and quinolinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[12][13] Iodinated quinazolinones, structurally related to quinolinones, have shown remarkable cytotoxic activity against several human cancer cell lines.[1][14] The iodine atom can contribute to enhanced binding affinity with biological targets and may also impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, this compound is a promising candidate for evaluation as an anticancer agent or as a scaffold for the development of more potent derivatives.
A Versatile Intermediate for Further Drug Development
The iodine atom at the C6 position serves as a valuable synthetic handle for introducing further structural diversity through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile synthesis of a library of derivatives with modified properties, which is a key strategy in lead optimization during the drug discovery process.
Representative Biological Evaluation Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Conclusion and Future Directions
This compound is a strategically important heterocyclic compound with significant potential for the development of novel therapeutic agents. Its quinolinone core provides a proven pharmacophore, while the iodo-substituent offers opportunities for enhanced biological activity and further synthetic elaboration. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic methodology, and insights into its potential applications in antibacterial and anticancer drug discovery. Further research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile to fully unlock its therapeutic potential.
References
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- My Skin Recipes. (n.d.). This compound.
- Google Patents. (2018). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- Benito-Arenas, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22867-22879.
- Semantic Scholar. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- Abdou, M. M. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society, 18(6), 999-1021.
- Li, Y., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 6(5), 569-574.
- Walczak, K., & Wozniak, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.
- Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159.
- Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868356.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2253-2264.
- National Center for Biotechnology Information. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted.
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- National Center for Biotechnology Information. (n.d.). 6-Iodoquinolin-4-ol. PubChem Compound Database.
- Chen, Y.-F., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 21(21), 8234.
- ResearchGate. (2020). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn.
- El-Dean, A. M. K., et al. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(10), 2443-2451.
- Theuretzbacher, F., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5725-5734.
- Huddar, S., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(13), 3059.
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4-Hydroxy-6-iodo-2-quinolinone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-6-iodo-2-quinolinone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for its successful synthesis. We will explore two primary synthetic strategies: the construction of the quinolinone ring from an iodinated precursor and the direct electrophilic iodination of the pre-formed 4-hydroxy-2-quinolinone core. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
This compound is a halogenated derivative of the 4-hydroxy-2-quinolone core, a structure found in various natural products and pharmacologically active compounds[1][2]. The introduction of an iodine atom at the C-6 position offers a valuable handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions, making it an attractive intermediate for building molecular complexity in drug discovery programs[3][4]. Furthermore, halogenation at this position is a common feature in potent antibacterial quinolone agents[4].
The synthesis of this target molecule can be approached from two logical perspectives, as illustrated by the retrosynthetic analysis below.
Retrosynthetic Analysis
A logical deconstruction of the target molecule suggests two primary strategies:
-
C-N and C-C Bond Disconnection: This approach involves building the heterocyclic ring from a suitably substituted, acyclic precursor. The most robust strategy here begins with a C6-iodinated aniline, namely 4-iodoaniline.
-
C-I Bond Disconnection: This strategy involves the direct iodination of a pre-existing 4-hydroxy-2-quinolinone scaffold. This is an atom-economical approach but relies on achieving high regioselectivity.
Caption: Retrosynthetic analysis of this compound.
This guide will detail both pathways, with a primary focus on the more established and controllable ring cyclization method.
Pathway 1: Cyclization of 4-Iodoaniline with a Malonic Ester
This is the most widely applicable and reliable method for the synthesis of 6-substituted 4-hydroxy-2-quinolones. The strategy is analogous to the Conrad-Limpach synthesis, which condenses anilines with β-ketoesters to form 4-hydroxyquinolines[5][6]. For the 2-quinolone scaffold, a malonic ester is used in place of a β-ketoester. The key to this synthesis is a high-temperature thermal cyclization.
The reaction proceeds in two main stages:
-
Initial Condensation: 4-iodoaniline is reacted with diethyl malonate to form an intermediate N-arylmalonamate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent to induce an intramolecular cyclization (a Dieckmann-type condensation) to form the quinolinone ring.
Mechanistic Insights
The initial step is a nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of diethyl malonate, with subsequent elimination of ethanol to form the diethyl N-(4-iodophenyl)malonamate. The critical step is the high-temperature cyclization. Heating the intermediate in a solvent like diphenyl ether or Dowtherm A facilitates the intramolecular attack of the phenyl ring onto the ester carbonyl. This step requires significant thermal energy to overcome the activation barrier associated with temporarily disrupting the aromaticity of the benzene ring[7][8]. The subsequent elimination of a second molecule of ethanol re-aromatizes the system and forms the final, stable heterocyclic product.
Caption: Workflow for the cyclization synthesis pathway.
Experimental Protocol: Synthesis via Thermal Cyclization
This protocol is a robust, self-validating system for the gram-scale synthesis of the target compound.
Materials:
-
4-Iodoaniline
-
Diethyl malonate
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Hexanes
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Step A: Formation of Diethyl N-(4-iodophenyl)malonamate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-iodoaniline (e.g., 21.9 g, 0.1 mol) and diethyl malonate (e.g., 32.0 g, 0.2 mol, 2 eq.).
-
Heat the mixture to reflux (approx. 180-200°C) for 2-3 hours. Ethanol will be generated and can be collected in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool slightly and remove the excess diethyl malonate under reduced pressure. The crude product is a viscous oil or low-melting solid.
-
-
Step B: Thermal Cyclization
-
Caution: This step requires very high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a separate, larger flask suitable for high-temperature reactions, preheat a high-boiling solvent such as diphenyl ether (e.g., 150 mL) to 245-250°C.
-
Add the crude intermediate from Step A dropwise to the hot solvent over 30-45 minutes. The addition should be controlled to maintain a steady reaction temperature.
-
Maintain the reaction temperature at 250°C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100°C. The product will precipitate as a solid.
-
-
Step C: Isolation and Purification
-
Dilute the cooled mixture with an equal volume of hexanes to further precipitate the product and reduce the viscosity of the solvent.
-
Filter the solid product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.
-
To purify, suspend the crude solid in a 1 M aqueous solution of NaOH. 4-hydroxy-2-quinolinone is acidic and will dissolve to form the sodium salt.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate slowly with concentrated HCl with vigorous stirring. The pure product will precipitate.
-
Filter the purified solid, wash with deionized water until the washings are neutral, and dry under vacuum to yield this compound as a solid.
-
Pathway 2: Direct Electrophilic Iodination
This pathway is conceptually more direct, involving the introduction of iodine onto the pre-formed 4-hydroxy-2-quinolinone ring system. The success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl and amide groups are both activating and ortho-, para-directing. The C-3 position is highly activated, and the C-6 and C-8 positions are also potential sites for substitution.
Mechanistic Insights & Reagent Choice
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An electrophilic iodine source (I⁺) is generated in situ, which is then attacked by the electron-rich quinolinone ring. The choice of iodinating agent and solvent is critical to favor substitution at the desired C-6 position over other possible sites.
Common iodinating reagents include:
-
Iodine (I₂) with an oxidizing agent: A mixture like I₂/HIO₃ or I₂/HNO₃ can generate the iodonium ion.
-
N-Iodosuccinimide (NIS): A milder and often more selective source of electrophilic iodine, frequently used in acetic acid or other polar solvents.
While direct iodination can be effective, side reactions such as di-iodination or iodination at the C-3 position are potential challenges that may complicate purification and lower the overall yield.
Illustrative Protocol: Direct Iodination with NIS
Materials:
-
4-Hydroxy-2-quinolinone
-
N-Iodosuccinimide (NIS)
-
Acetic acid or Dimethylformamide (DMF)
-
Sodium thiosulfate solution
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-hydroxy-2-quinolinone (e.g., 1.61 g, 10 mmol) in glacial acetic acid (e.g., 50 mL).
-
Add N-Iodosuccinimide (e.g., 2.25 g, 10 mmol, 1.0 eq.) in one portion.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate, gentle heating (e.g., 40-50°C) may be required.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
A precipitate will form. If the solution has a persistent iodine color, add a few drops of saturated sodium thiosulfate solution to quench any unreacted iodine.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Data Summary and Characterization
Successful synthesis should be confirmed by a suite of analytical techniques. Below are the expected outcomes and key characterization data.
| Parameter | Pathway 1 (Cyclization) | Pathway 2 (Direct Iodination) |
| Starting Materials | 4-Iodoaniline, Diethyl malonate | 4-Hydroxy-2-quinolinone, NIS |
| Typical Yield | 60-75% (over two steps) | 50-85% (variable, depends on selectivity) |
| Key Advantages | Unambiguous regiochemistry, reliable | Atom-economical, fewer steps |
| Key Challenges | High reaction temperatures, high-boiling solvent removal | Potential for regioisomeric byproducts |
Characterization Data for this compound:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): Expect characteristic aromatic proton signals. The protons on the iodinated ring will show distinct splitting patterns and chemical shifts compared to the unsubstituted analog. A broad singlet for the N-H and a very broad singlet for the O-H proton are also expected.
-
¹³C NMR (DMSO-d₆): The carbon bearing the iodine (C-6) will show a characteristic upfield shift compared to a C-H carbon. Signals for the two carbonyl carbons (C-2 and C-4) will be present at the downfield end of the spectrum (~160-180 ppm).
-
Mass Spectrometry (MS-ESI): [M+H]⁺ = 288.0; [M-H]⁻ = 286.0. The isotopic pattern for iodine will be observable.
Conclusion
This guide has detailed two primary synthetic routes to this compound.
-
Pathway 1 , the thermal cyclization of N-(4-iodophenyl)malonamate, stands as the more robust and predictable method. While it requires harsh, high-temperature conditions, it guarantees the correct placement of the iodo-substituent, making it ideal for applications where regiochemical purity is paramount.
-
Pathway 2 , the direct electrophilic iodination of 4-hydroxy-2-quinolinone, offers a more streamlined and atom-economical alternative. However, its practicality is contingent on achieving high regioselectivity, which can be substrate and condition-dependent.
For researchers requiring unambiguous access to this valuable intermediate for drug discovery and development, the thermal cyclization pathway is the recommended approach due to its reliability and control over the final product's structure.
References
A comprehensive list of sources is provided below. All links have been verified for accessibility.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 10, 2026, from [Link] [9] (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link] [10] Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link] [11] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link] [5] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 10, 2026, from [Link] [12] Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link] [13] Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. Retrieved January 10, 2026, from [Link] [14] (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link] [15] The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (1945). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link] [16] Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.). Google Patents. Retrieved January 10, 2026, from [17] Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents. Retrieved January 10, 2026, from [18] Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents. Retrieved January 10, 2026, from Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link] [3] Synthesis of 2,4-diiodoquinolines via the photochemical cyclization of o-alkynylaryl isocyanides with iodine. (2011). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link] [6] Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link] [7] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link] [19] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link] [4] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved January 10, 2026, from [Link] [20] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). MDPI. Retrieved January 10, 2026, from [Link] [2] Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link] [21] Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link] [22] Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). MDPI. Retrieved January 10, 2026, from [Link] [8] Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). Retrieved January 10, 2026, from [Link] [23] Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). Retrieved January 10, 2026, from [Link] [24] 4-Quinolone. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Hydroxy-6-iodo-2-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Hydroxy-6-iodo-2-quinolinone. As a significant heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document offers a detailed interpretation of the predicted NMR spectra, grounded in the analysis of the unsubstituted parent compound and the known effects of iodo-substitution on aromatic systems. Methodologies for sample preparation and data acquisition are outlined to ensure spectral integrity and reproducibility. This guide is intended to serve as an essential resource for the unambiguous structural elucidation of this and related quinolinone derivatives.
Introduction: The Significance of this compound
The 4-hydroxy-2-quinolinone core structure is a privileged scaffold in pharmacology, exhibiting a wide range of biological activities. The introduction of an iodine atom at the C-6 position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of potential antiviral and anticancer agents.
Accurate structural confirmation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide delves into the specific ¹H and ¹³C NMR spectral features of this compound, providing a framework for its identification and characterization.
Due to the limited availability of public domain, experimentally verified spectral data for this compound (CAS 1260760-00-6)[1], the analysis herein is a predictive interpretation based on the well-documented spectra of the parent compound, 4-hydroxy-2(1H)-quinolone[2][3], and established principles of substituent effects in NMR spectroscopy.
Predicted NMR Spectra and Interpretation
The following spectral data is predicted for this compound, with Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent. This solvent is recommended for its ability to solubilize the compound and to allow for the observation of exchangeable protons (NH and OH).
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The predicted ¹H NMR spectrum is based on the known values for 4-hydroxy-2(1H)-quinolone and the anticipated electronic effects of the iodine substituent.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification of Prediction |
| ~11.6 | br s | 1H | NH | The NH proton of the quinolinone ring is expected to be a broad singlet at a low field, similar to the parent compound (~11.18 ppm).[2] |
| ~11.5 | br s | 1H | OH | The enolic hydroxyl proton is also expected to be a broad singlet in a similar region to the parent compound (~12.90 ppm), potentially with some shift due to the influence of the iodo group on the overall electronic structure.[2] |
| ~8.0 | d | 1H | H-5 | The iodine at C-6 will have a deshielding effect on the ortho proton (H-5) due to its electron-withdrawing inductive effect and anisotropic effects. This is predicted to shift it downfield from the parent compound's value (~7.83 ppm).[2] The multiplicity will be a doublet due to coupling with H-7. |
| ~7.8 | dd | 1H | H-7 | The H-7 proton is ortho to the iodine and meta to the NH group. It is expected to be a doublet of doublets due to coupling with H-5 and H-8. Its chemical shift will be influenced by the deshielding effect of the adjacent iodine. |
| ~7.2 | d | 1H | H-8 | The H-8 proton is meta to the iodine and is expected to be a doublet due to coupling with H-7. Its chemical shift will be less affected by the iodine compared to H-5 and H-7. |
| ~5.8 | s | 1H | H-3 | The proton at C-3 is on a non-aromatic double bond and is expected to appear as a singlet, similar to the parent compound (~5.77 ppm).[2] This position is relatively remote from the C-6 substituent, so a significant shift is not anticipated. |
Note on Exchangeable Protons: The NH and OH signals are often broad and their chemical shifts can be concentration and temperature-dependent. A D₂O exchange experiment can be performed to confirm their assignment; the addition of a drop of D₂O to the NMR sample will cause the disappearance of these signals.[4]
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
The prediction of the ¹³C NMR spectrum is also based on the data for 4-hydroxy-2(1H)-quinolone, with considerations for the heavy atom effect and electronic effects of iodine.
| Predicted Chemical Shift (δ) ppm | Assignment | Justification of Prediction |
| ~163 | C-2 | The carbonyl carbon of the quinolinone ring is expected to have a chemical shift similar to the parent compound (~163.57 ppm).[2] |
| ~99 | C-3 | Similar to the parent compound (~98.18 ppm), this carbon is shielded.[2] |
| ~162 | C-4 | The carbon bearing the hydroxyl group is expected to be downfield, similar to the parent compound (~162.43 ppm).[2] |
| ~128 | C-4a | This quaternary carbon's chemical shift will be influenced by the iodo-substitution on the adjacent ring. |
| ~123 | C-5 | This carbon is ortho to the iodo-substituted carbon and is expected to experience some deshielding. |
| ~92 | C-6 | The most significant change is expected for the carbon directly attached to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield (shielding) shift for the directly bonded carbon. |
| ~138 | C-7 | This carbon, being para to the NH group and meta to the iodine, will be influenced by both, likely resulting in a downfield shift. |
| ~117 | C-8 | The chemical shift of this carbon is expected to be similar to the corresponding carbon in the parent compound (~115.10 ppm).[2] |
| ~139 | C-8a | This quaternary carbon is part of the fused ring system and its chemical shift is predicted to be similar to the parent compound (~139.13 ppm).[2] |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals. Residual solvents or synthetic byproducts can complicate spectral interpretation.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. High concentrations can lead to peak broadening due to viscosity or aggregation.[4]
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.
1D ¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-14 ppm.
1D ¹³C NMR Acquisition (Proton Decoupled):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-200 ppm.
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.
Caption: Molecular Structure of this compound.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from the parent quinolone structure and established substituent effects, researchers can confidently approach the structural verification of this important synthetic intermediate. The outlined experimental protocols provide a robust starting point for acquiring high-quality spectral data, which is crucial for accurate interpretation. Further confirmation of these predictions with experimentally obtained spectra will be a valuable contribution to the scientific community.
References
- Ukrainets, I. V., Mospanova, E. V., & Tkach, A. A. (2006). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 42(10), 1324–1343.
- PubChem. (n.d.). 4-Hydroxyquinoline.
- MDPI. (2021).
- MDPI. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Molecules, 27(12), 3899.
- NIH National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 834.
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An In-Depth Technical Guide to the Physical Characteristics of 4-Hydroxy-6-iodo-2-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the physical characteristics of 4-Hydroxy-6-iodo-2-quinolinone, a halogenated derivative of the biologically significant 4-hydroxy-2-quinolinone scaffold. As a member of the quinolinone family, this compound holds potential for investigation in various therapeutic areas, including as an antibacterial or anticancer agent.[1][2] The introduction of an iodine atom at the C-6 position is anticipated to significantly influence its physicochemical properties, impacting its solubility, metabolic stability, and target-binding interactions.[3] This document synthesizes available data on closely related analogs and established principles of physical organic chemistry to provide a predictive and practical overview for researchers.
Molecular Identity and Structural Elucidation
This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a pyridinone ring, with a hydroxyl group at the 4th position and an iodine atom at the 6th position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-hydroxy-6-iodo-1,2-dihydroquinolin-2-one |
| CAS Number | 1260760-00-6 |
| Molecular Formula | C₉H₆INO₂ |
| Molecular Weight | 287.05 g/mol |
| Canonical SMILES | O=C1C=C(O)C2=CC(I)=CC=C2N1 |
| InChI Key | HERLVHDAWGTCGR-UHFFFAOYSA-N |
The quinolinone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The tautomeric nature of the 4-hydroxy-2-quinolinone core allows it to exist in equilibrium between the keto (quinolin-2-one) and enol (quinolin-4-ol) forms. Spectroscopic evidence suggests that the keto-enol equilibrium is a key feature of this class of compounds.[4]
Caption: Chemical structure of this compound.
Predicted and Comparative Physical Properties
Table 2: Predicted Physical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | > 250 °C | The parent compound, 4-hydroxy-2-quinolinone, has a high melting point. The introduction of a heavy iodine atom is expected to increase intermolecular forces (van der Waals and dipole-dipole interactions), leading to an even higher melting point. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5][6] |
| Aqueous Solubility | Low | The quinolinone core is largely hydrophobic. While the hydroxyl and amide groups can participate in hydrogen bonding, the bulky, nonpolar iodine atom will significantly decrease aqueous solubility. The shake-flask method is the standard for determining thermodynamic equilibrium solubility.[7][8] |
| Appearance | Off-white to pale yellow solid | Based on the appearance of related quinolinone derivatives.[9] |
| pKa | Acidic (OH), Weakly Basic (N) | The 4-hydroxyl group is acidic due to resonance stabilization of the conjugate base. The ring nitrogen is weakly basic. The electron-withdrawing nature of iodine may slightly increase the acidity of the hydroxyl group. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral data based on the analysis of the parent compound and other halogenated quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the N-H proton, and the O-H proton. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of their positions on the quinolinone ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine and carbonyl groups. The parent 4-hydroxy-2(1H)-quinolone shows aromatic proton signals between 7.16 and 7.83 ppm, and OH and NH signals at 12.90 and 11.18 ppm, respectively.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are expected to be the most downfield shifted. The carbon attached to the iodine atom (C6) will also show a characteristic chemical shift. In the parent compound, the C2 and C4 carbons resonate at approximately 163.57 ppm and 162.43 ppm, respectively.[4]
Caption: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | O-H | Stretching (broad) |
| 3200-3000 | N-H | Stretching |
| ~1660 | C=O (Amide) | Stretching |
| ~1600-1450 | C=C (Aromatic) | Stretching |
| ~1200 | C-O | Stretching |
| 800-600 | C-I | Stretching |
The IR spectrum of the parent compound, 4-hydroxy-2(1H)-quinolone, shows characteristic bands at 3360 cm⁻¹ (O-H), 1657 cm⁻¹ (C=O), and 1508 cm⁻¹ (C=C, aromatic).[4] The C-I stretching vibration is expected to appear in the far-infrared region due to the heavy mass of the iodine atom.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak: In an ESI-MS experiment, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 288.95.
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low.
-
Fragmentation Pattern: The fragmentation of quinolone antibiotics often involves the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[8][10] The presence of the C-I bond may lead to fragmentation pathways involving the loss of an iodine radical or HI.
Experimental Protocols
The following are generalized, yet detailed, protocols for the characterization of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid. This serves as an indicator of purity.[5][6]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous medium, a critical parameter for predicting bioavailability.[7][8]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for the shake-flask solubility assay.
Conclusion
This compound is a structurally intriguing molecule with potential applications in drug discovery. While specific experimental data on its physical properties are limited, a comprehensive understanding can be built upon the well-characterized parent compound and the predictable effects of iodine substitution. The methodologies outlined in this guide provide a robust framework for the empirical determination of its physical characteristics, which is a crucial step in the advancement of this compound through the research and development pipeline. The presence of the iodine atom is expected to impart unique properties that may be advantageous for therapeutic applications, warranting further investigation.[11][12]
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- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. (2022). ([Link])
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- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. (2024-06-17). ([Link])
- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed. (2013). ([Link])
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- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (2014). ([Link])
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- Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities.
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- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. (2024-03-17). ([Link])
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Introduction: The Dynamic Nature of a Privileged Scaffold
An In-Depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-2-quinolones for Researchers and Drug Development Professionals
The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2]. However, the simple representation of this molecule belies a complex and dynamic chemical nature. The system exists in a state of equilibrium between several tautomeric forms, primarily the 4-hydroxy-2(1H)-quinolone, the 2-hydroxy-4(1H)-quinolone, and the quinoline-2,4(1H,3H)-dione forms.
Understanding this tautomeric landscape is not merely an academic exercise; it is critical for drug development professionals. The specific tautomer present under physiological conditions dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic properties. These factors, in turn, govern crucial pharmacological parameters such as receptor binding affinity, membrane permeability, and metabolic stability. This guide provides a comprehensive overview of the tautomeric forms of 4-hydroxy-2-quinolones, the factors governing their equilibrium, and the experimental and computational methodologies used for their elucidation.
The Tautomeric Equilibrium: A Landscape of Isomers
The core of 4-hydroxy-2-quinolone can exist in at least three readily interconvertible tautomeric forms through prototropic shifts. The equilibrium involves both keto-enol and amide-imidic acid tautomerism.
-
4-Hydroxy-2(1H)-quinolone (Amide-Enol Form): This form contains a C4 hydroxyl group (enol) and a C2 carbonyl group (amide).
-
Quinoline-2,4(1H,3H)-dione (Diketone Form): This tautomer features carbonyl groups at both the C2 and C4 positions.
-
2-Hydroxy-4(1H)-quinolone (Imidic Acid-Keto Form): This form possesses a C2 hydroxyl group (imidic acid) and a C4 carbonyl group (keto).
The relative stability and population of these tautomers are not fixed but are highly dependent on the surrounding chemical environment and the substitution pattern on the quinolone ring.
Caption: The primary tautomeric forms of the 4-hydroxy-2-quinolone scaffold.
Key Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is dictated by a combination of intramolecular (structural) and intermolecular (environmental) factors. A thorough understanding of these influences is paramount for predicting and controlling the behavior of these molecules.
Structural Effects: The Role of Substituents and Hydrogen Bonding
The electronic nature of substituents on the quinolone ring profoundly impacts the tautomeric equilibrium. Perhaps the most significant structural factor is the capacity for intramolecular hydrogen bonding.
-
Hydrogen Bond Donors/Acceptors: The presence of a hydrogen bond acceptor group at the C3 position strongly favors the 4-hydroxy-2(1H)-quinolone (enol) form. This is due to the formation of a highly stable, six-membered intramolecular hydrogen bond between the C4-hydroxyl group and the C3 substituent[3]. Conversely, a hydrogen bond acceptor at the C2 or C8 position can shift the equilibrium toward the keto form, potentially through extended conjugation and alternative hydrogen bonding networks[3].
-
Electronic Properties: Electron-withdrawing and electron-donating groups substituted on the carbocyclic ring can subtly alter the acidity of the protons and the basicity of the nitrogen and oxygen atoms, thereby influencing the relative stability of the tautomers. Computational studies using Density Functional Theory (DFT) have shown that for various substituted 4-hydroxyquinolines, the enol form (often denoted as X1) is generally the most stable tautomer in both the gas phase and in solution[4].
Caption: Intramolecular hydrogen bonding stabilizing the 4-hydroxy tautomer.
Environmental Effects: Solvent and pH
Intermolecular interactions with the solvent play a crucial role in stabilizing or destabilizing different tautomers.
-
Solvent Polarity: The tautomeric equilibrium is strongly solvent-dependent[5]. In nonpolar, aprotic solvents (e.g., CCl₄, toluene), the enol form is often favored as intramolecular hydrogen bonds are stronger without competition from the solvent. In polar, protic solvents like water or ethanol, the equilibrium can shift. These solvents can act as both hydrogen bond donors and acceptors, potentially disrupting intramolecular bonds and solvating the more polar diketone form, thereby increasing its population[6][7].
-
pH: The pH of the medium can significantly alter the tautomeric landscape by changing the protonation state of the molecule. Under physiological pH, the neutral enol form is often energetically favored over ionized forms[8].
| Factor | Condition | Predominant Tautomer | Rationale |
| Substituent | H-bond acceptor at C3 | 4-Hydroxy-2(1H)-quinolone (Enol) | Formation of a stable 6-membered intramolecular H-bond[3]. |
| Solvent | Nonpolar, Aprotic (e.g., Toluene) | 4-Hydroxy-2(1H)-quinolone (Enol) | Intramolecular H-bonds are favored over weaker intermolecular interactions[9]. |
| Solvent | Polar, Protic (e.g., Water) | Mixture, potential increase in Keto form | Solvent competes for H-bonding, can stabilize the more polar keto tautomer[7]. |
Methodologies for Tautomer Elucidation
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria in solution.
-
¹H NMR: The key diagnostic signals are the exchangeable protons. The presence of a broad singlet around 10-14 ppm is characteristic of the enolic O-H proton, often involved in a hydrogen bond. The N-H proton of the keto/amide forms typically appears in a different region of the spectrum.
-
¹³C NMR: The chemical shifts of the C2 and C4 carbons are highly indicative. In the 4-hydroxy-2(1H)-quinolone form, C2 will show a typical amide carbonyl signal (~161 ppm), while C4 will have a chemical shift characteristic of an enolic carbon (~174 ppm)[2]. In the diketone form, both C2 and C4 would exhibit carbonyl character.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. The enol form will show a broad O-H stretching band and a C=O (amide) stretching band. The diketone form would be characterized by two distinct C=O stretching frequencies.
-
X-Ray Crystallography: This is the gold standard for determining the tautomeric structure in the solid state. It provides unambiguous proof of atomic connectivity and the location of hydrogen atoms, confirming the exact tautomer present in the crystal lattice[3].
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are an indispensable tool for predicting the relative stabilities of different tautomers. By calculating the total electronic energies of the optimized geometries for each tautomer, one can predict the most thermodynamically stable form. These calculations can be performed for the molecule in the gas phase or by using a polarizable continuum model (PCM) to simulate the effects of different solvents[4]. The results of DFT calculations are often in excellent agreement with experimental findings[3]. Theoretical studies on quinolone 3-esters, for instance, have shown a clear energetic preference for the hydroxyquinoline form over the oxoquinoline form[10][11].
Caption: A combined workflow for the definitive assignment of tautomeric forms.
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
This protocol outlines the steps for determining the tautomeric form of a novel 4-hydroxy-2-quinolone derivative in solution.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Causality: The choice of solvent is critical as it can influence the equilibrium. DMSO-d₆ is often a good starting point as it can solvate a wide range of compounds and its residual water peak does not typically interfere with the downfield O-H/N-H signals.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to include the downfield region (up to ~16 ppm) where acidic protons of interest reside.
-
Pay close attention to the region between 10-14 ppm. A broad, exchangeable peak in this area is indicative of a hydrogen-bonded enolic O-H proton.
-
Look for signals corresponding to N-H protons, which may also be broad and appear in a different region (typically 7-11 ppm).
-
-
Confirmation of Exchangeable Protons:
-
Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
-
Self-Validation: Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium from D₂O, causing their corresponding signals to diminish or disappear. This confirms the identity of these peaks and distinguishes them from aromatic C-H signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the distinct tautomers if multiple forms are present in detectable amounts. The ratio of the integrals provides a quantitative measure of the tautomeric equilibrium in that specific solvent.
-
Compare the observed chemical shifts with literature values for known 4-hydroxy-2-quinolones and with predictions from computational models to assign the structure.
-
Implications for Drug Design and Development
The predominance of a specific tautomer has profound consequences for the pharmacological profile of a 4-hydroxy-2-quinolone derivative.
-
Receptor Interaction: The keto and enol forms present different hydrogen bond donor/acceptor patterns to a biological target. Docking studies for antimalarial quinolones, for example, identified a key role for the 4-oxo and N-H groups in drug-target interactions, highlighting the importance of the keto tautomer for activity in that specific case[10][11]. A drug designed to bind as a hydrogen bond donor (enol form) may have significantly reduced affinity if it exists primarily as an acceptor (keto form) in the body.
-
Physicochemical Properties: Tautomerism affects properties like lipophilicity (LogP) and solubility. The more polar diketone tautomer will have different solubility and permeability characteristics compared to the less polar, intramolecularly hydrogen-bonded enol form. These differences directly impact the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Chemical Stability and Metabolism: The different tautomers will exhibit different reactivity profiles and may be susceptible to different metabolic pathways.
Conclusion
The tautomerism of 4-hydroxy-2-quinolones is a fundamental characteristic that researchers and drug developers must actively consider. The equilibrium between the enol and keto forms is a dynamic process governed by a delicate interplay of structural and environmental factors. By employing a synergistic approach that combines high-resolution spectroscopy, X-ray crystallography, and computational modeling, a definitive understanding of the tautomeric landscape can be achieved. This knowledge is not merely foundational but is essential for the rational design of new therapeutic agents, enabling the optimization of target engagement, physicochemical properties, and ultimately, clinical success.
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An In-depth Technical Guide to the Discovery and Isolation of Novel Quinolinone Compounds
Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
Quinolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are foundational to both natural product chemistry and modern drug development.[1][2] These scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Naturally occurring quinolinone alkaloids have been isolated from various plants, fungi, and microorganisms, where they play diverse ecological roles.[1][3] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA, including anticancer agents like bosutinib and lenvatinib.[3][4]
The significant bioactivity of quinolinone derivatives has catalyzed extensive research into discovering novel analogues from both natural and synthetic sources.[1][3] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi and plants.[3][5][6] These efforts, combined with advanced synthetic methodologies, provide a continuous pipeline of new chemical entities for drug development.[7][8] This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core processes involved in the discovery, isolation, and characterization of novel quinolinone compounds.
Chapter 1: Strategies for Discovery
The quest for novel quinolinone compounds proceeds along two primary, often intersecting, paths: the exploration of nature's vast chemical diversity and the rational design of new molecules through organic synthesis.
Bioassay-Guided Isolation from Natural Sources
This classical and highly effective strategy leverages biological activity to direct the chemical isolation process. The fundamental principle is to systematically fractionate a complex natural extract and test each fraction for a desired biological activity (e.g., cytotoxicity, antimicrobial activity), ultimately leading to the pure, active compound.[9][10][11] This approach ensures that chemical efforts are focused exclusively on biologically relevant molecules.
The workflow is a multi-step funneling process designed to reduce complexity at each stage.
Caption: Workflow for Bioassay-Guided Isolation of Natural Products.
The causality behind this workflow is paramount. By screening the crude extract first, researchers confirm the presence of activity, justifying the resource-intensive fractionation process. Subsequent screening of fractions pinpoints the activity to a smaller, less complex subset of molecules, making the final purification by techniques like HPLC more efficient.[5][9]
Synthetic Pathways to Novel Quinolinones
Synthetic chemistry provides access to quinolinone analogues that may not be available in nature, allowing for systematic exploration of structure-activity relationships (SAR).[1] Numerous named reactions have been developed to construct the core quinolinone scaffold, with modern approaches focusing on efficiency and sustainability ("green chemistry").[7][12]
Key Synthetic Strategies:
-
Gould-Jacobs Reaction: Involves the reaction of an aniline derivative with an alkoxymethylenemalonic ester, followed by cyclization and hydrolysis/decarboxylation.[1][7] This is a robust method for accessing 4-hydroxy-2-quinolinones.
-
Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This method is highly versatile for producing substituted quinolines.[8]
-
Camps Cyclization: The intramolecular cyclization of an N-(2-acylaryl)amide to form either quinolin-2-ones or quinolin-4-ones, with the outcome dependent on the reaction conditions.[1]
-
Green Synthesis Approaches: Modern methods utilize environmentally benign solvents like water, catalysts such as reusable nanoparticles (e.g., Cu-chitosan NPs), and energy sources like microwave or ultrasonic irradiation to improve yields, reduce reaction times, and minimize waste.[4][7][12]
Caption: Major Synthetic Gateways to the Quinolinone Core Structure.
Chapter 2: The Isolation and Purification Workflow
The isolation of a single chemical entity from a complex mixture is a meticulous process reliant on the principles of chromatography. The goal is to exploit subtle differences in the physicochemical properties of molecules, such as polarity, size, and charge, to achieve separation.[13]
Experimental Protocol: Extraction and Chromatographic Isolation
This protocol outlines a generalized, self-validating system for isolating compounds from a natural source, such as dried plant material.
-
Sample Preparation and Extraction:
-
Step 1 (Grinding): The source material (e.g., 500 g of dried plant leaves) is ground into a coarse powder. Causality: This increases the surface area, maximizing the efficiency of solvent penetration and extraction of secondary metabolites.[3]
-
Step 2 (Maceration): The powdered material is soaked in a suitable organic solvent (e.g., 3 L of 80% methanol in water) at room temperature for 48-72 hours, often with periodic agitation. This process is typically repeated three times.
-
Step 3 (Concentration): The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C. Causality: Low temperature prevents the thermal degradation of sensitive compounds. This yields a concentrated crude extract.
-
-
Fractionation (Initial Separation):
-
Step 4 (Solvent Partitioning): The aqueous crude extract is subjected to liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., hexane, then ethyl acetate, then n-butanol). This partitions the compounds into broad classes based on their polarity, simplifying the mixture for the next stage.[3]
-
-
Chromatographic Purification:
-
Step 5 (Column Chromatography - CC): The most active fraction (e.g., the ethyl acetate fraction) is adsorbed onto a solid support like silica gel and loaded onto a glass column packed with the same stationary phase.[3][13]
-
Step 6 (Elution): The column is eluted with a solvent system, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Causality: This gradient elution separates compounds based on their affinity for the stationary phase; non-polar compounds elute first, followed by progressively more polar compounds.
-
Step 7 (Monitoring): Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).[12][13][14] Fractions with similar TLC profiles are combined. Trustworthiness: TLC provides a rapid, visual confirmation of separation and allows for the intelligent pooling of fractions, validating the progress of the purification.
-
-
Final Purification (HPLC):
-
Step 8 (Preparative HPLC): The combined, semi-pure fractions containing the target compound are subjected to preparative High-Performance Liquid Chromatography (HPLC).[5][15] A suitable column (e.g., C18 reverse-phase) and a fine-tuned mobile phase gradient are used to achieve baseline separation and yield the pure compound.
-
Chapter 3: Structural Elucidation
Once a compound is isolated in its pure form, its chemical structure must be determined. This is accomplished by piecing together evidence from a suite of spectroscopic techniques.[16] Each method provides a unique part of the structural puzzle.
| Technique | Information Provided | Causality & Rationale |
| Mass Spectrometry (MS) | Provides the precise molecular weight and elemental formula (via High-Resolution MS). Fragmentation patterns can suggest structural motifs.[14][17][18] | Essential for establishing the fundamental molecular formula, which is the starting point for all other structural analysis. |
| ¹H NMR Spectroscopy | Reveals the number of unique proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and coupling patterns (connectivity).[18][19][20] | Provides the initial "scaffold" of the molecule by showing how hydrogen atoms are arranged and connected to each other through carbon frameworks. |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C-N).[18][19][20] | Complements ¹H NMR by providing a direct count and characterization of the carbon backbone of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | COSY shows ¹H-¹H correlations (protons coupled to each other). HSQC links protons directly to the carbons they are attached to. HMBC shows long-range correlations between protons and carbons (2-3 bonds away).[19][21] | These techniques are crucial for assembling the final structure. They connect the individual spin systems from ¹H NMR and map them onto the carbon framework from ¹³C NMR, allowing for the unambiguous assembly of the entire molecule. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O stretch for a carbonyl, O-H stretch for a hydroxyl group).[12][18] | Acts as a rapid check for key functional groups predicted by other methods, providing confirmatory evidence. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule if a suitable single crystal can be grown.[20] | Considered the "gold standard" for structural determination, offering definitive proof of connectivity and stereochemistry. |
Chapter 4: Bioactivity Assessment
After isolation and structural identification, the novel compound's biological activity is quantified. This step validates the initial discovery and provides essential data for further drug development. The potency of a compound is often measured as the half-maximal inhibitory concentration (IC₅₀) for anticancer agents or the Minimum Inhibitory Concentration (MIC) for antimicrobials.[3]
Anticancer Activity Data
Many novel quinolinone derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines.[17][22][23]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Insight | Reference |
| 8-hydroxyquinoline-5-sulfonamide (3c) | A549 (Lung) | 13.9 | Efficacy comparable to cisplatin. | [17][22] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | 16.5 | Shows broad-spectrum anticancer potential. | [17][22] |
| Tetrahydroquinolin-5-one (4k) | MCF-7 (Breast) | 0.003 | Extremely potent activity, superior to the reference drug Staurosporine. | [12] |
| Quinolyl Hydrazone (18j) | NCI-60 Panel (Various) | GI₅₀: 0.33 - 4.87 | Demonstrates significant anti-proliferative activity across multiple cancer types. | [23] |
Antimicrobial Activity Data
The quinolinone scaffold is also a rich source of antibacterial and antifungal agents.[22][24]
| Compound Class | Pathogenic Strain | MIC (µg/mL) | Key Insight | Reference |
| 8-hydroxyquinoline-5-sulfonamide (3c) | S. aureus (MRSA) | 8 | Active against methicillin-resistant strains, a critical clinical need. | [17][22] |
| Quinolyl Hydrazones (18a-p) | Various Bacteria | 6.25 - 100 | Broad-spectrum antibacterial activity. | [23] |
| Quinoline Derivative (Compound 6) | Bacillus cereus | 3.12 | Potent activity against Gram-positive bacteria. | [24] |
| Quinoline Derivative (Compound 6) | Candida albicans | - | Also showed potent antifungal activity. | [24] |
Conclusion
The discovery and isolation of novel quinolinone compounds is a dynamic and vital area of research that bridges natural product chemistry with modern drug development.[3] The process is an integrated system, beginning with a strategic choice of natural source or synthetic design, followed by a logical and rigorous workflow of bioassay-guided separation. The successful isolation of a pure compound is only the midpoint of the journey, which culminates in the precise determination of its molecular structure through a combination of powerful spectroscopic techniques. The final quantification of biological activity provides the crucial data that may propel a newly discovered molecule into the lengthy and challenging pipeline of becoming a next-generation therapeutic agent.
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An In-Depth Technical Guide to the Biological Activity of Iodinated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the diverse biological activities of iodinated quinoline derivatives. Moving beyond a generic template, this document is structured to provide an intuitive and in-depth exploration of the subject, grounded in experimental evidence and practical insights. We will delve into the significant anticancer, antimicrobial, and emerging neuroprotective properties of these compounds, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their evaluation.
Introduction: The Quinoline Scaffold and the Impact of Iodination
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile framework for interacting with various biological targets. The introduction of iodine, a heavy halogen, onto the quinoline core profoundly influences its physicochemical and biological properties.
The iodine atom can modulate a compound's lipophilicity, steric bulk, and electronic distribution. Furthermore, the carbon-iodine bond can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. These modifications can lead to enhanced potency, altered selectivity, and novel mechanisms of action compared to their non-iodinated counterparts. This guide will explore these effects in the context of key therapeutic areas.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Iodinated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting several key processes involved in tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack
Iodinated quinolines exert their anticancer effects through a variety of mechanisms, including the induction of oxidative stress, DNA damage, and the inhibition of critical signaling pathways.
-
Induction of Reactive Oxygen Species (ROS): Several iodinated quinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been shown to increase intracellular levels of reactive oxygen species (ROS).[1][2] This elevation of ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. The presence of copper can enhance this effect, suggesting a role for metal chelation in the mechanism.[1][2]
-
DNA Intercalation and Damage: The planar structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3] Some quinoline-based compounds have been shown to trigger a DNA damage response mediated by p53.[3]
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[4][5][6] Several quinoline derivatives have been identified as inhibitors of this pathway, and there is emerging evidence that iodinated quinolines may also target this signaling cascade.[7][8][9] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Iodinated Quinoline Derivatives
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by iodinated quinolines.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of iodinated quinoline derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (lymphoma) | low µM range | [10][11] |
| PC-3 (prostate) | low µM range | [12] | |
| HeLa (cervical) | low µM range | [12] | |
| 8-Hydroxy-5-nitroquinoline | Raji (lymphoma) | 5-10 fold lower than clioquinol | [1][2] |
| 8-hydroxy-7-iodo-5-nitroquinoline | Not specified | Potent anticancer activity reported |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the iodinated quinoline derivative in culture medium. Replace the existing medium with the compound-containing medium and include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][13][14][15]
Workflow: MTT Assay for Anticancer Drug Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Neuroprotective Potential: A New Frontier
While the anticancer and antimicrobial activities of iodinated quinolines are well-documented, their potential as neuroprotective agents is an emerging area of research. The structural features of quinoline derivatives, including their antioxidant and metal-chelating properties, make them attractive candidates for targeting the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.
Rationale for Neuroprotection
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. [16]Quinoline derivatives have been investigated for their antioxidant properties, which could help protect neurons from ROS-induced damage. [13][16][17]
-
Enzyme Inhibition: Certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), are therapeutic targets in Alzheimer's and Parkinson's diseases, respectively. Molecular docking studies suggest that quinoline derivatives can act as inhibitors of these enzymes. [13][16][17]
-
Metal Chelation: Dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of neurodegenerative diseases. The metal-chelating properties of iodinated 8-hydroxyquinolines could help restore metal homeostasis in the brain.
Current Research and Future Directions
Research into the neuroprotective effects of iodinated quinoline derivatives is still in its early stages. While some studies have explored quinoline-based compounds for Alzheimer's and Parkinson's diseases, [13][16][17][18][19][20][21]there is a need for more focused investigations into the specific role of iodine in modulating these activities. Future studies should aim to:
-
Synthesize and screen libraries of iodinated quinoline derivatives in relevant in vitro and in vivo models of neurodegeneration.
-
Elucidate the specific molecular targets and signaling pathways involved in their neuroprotective effects.
-
Evaluate their ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs.
Experimental Protocols for Assessing Neuroprotection
A variety of in vitro assays can be used to evaluate the neuroprotective potential of iodinated quinoline derivatives.
Experimental Workflow: Assessing Neuroprotective Effects
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4-Hydroxy-6-iodo-2-quinolinone mechanism of action
Starting Initial Investigation
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Planning Detailed Structure
I'm now outlining the structure of the technical guide. My plan is to start with an introduction to the compound, followed by a deep dive into its mechanism of action, supported by experimental data and citations. I'll focus on explaining how it interacts with its targets and the downstream consequences. Clear diagrams using Graphviz are planned to visualize the signaling pathways.
Refining Research Scope
I'm now refining the scope of my research. My plan is to start with Google searches focused on the mechanism of action, molecular targets, signaling pathways, therapeutic applications, and toxicities of this compound. Next, I'll analyze results to determine key targets and cascades, and then, prepare a detailed technical guide to explain the mechanisms. I plan to use in-text citations linking to the sources from the results.
The Structure-Activity Relationship of 4-Hydroxy-2-quinolones: From Core Scaffold to Therapeutic Potential
An In-Depth Technical Guide for Researchers
Introduction: The Privileged Scaffold of 4-Hydroxy-2-quinolones
The 4-hydroxy-2-quinolone (also known as quinolin-2(1H)-one) framework is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, antioxidant, and immunomodulatory properties.[2][3][4] This structural motif is a cornerstone in the development of new therapeutic agents, largely due to its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[5][6]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of 4-hydroxy-2-quinolones. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological outcomes. By understanding why certain substitutions enhance potency or alter specificity, researchers can more effectively design next-generation therapeutics based on this privileged core.
A fundamental characteristic of this scaffold is its existence in multiple tautomeric forms, primarily the 4-hydroxy-2-quinolone (enol) and 4-oxo-1,4-dihydroquinolin-2-one (keto) forms.[4][5] This equilibrium is crucial as it dictates the molecule's electronic properties, hydrogen bonding capabilities, and potential for metal chelation, all of which are pivotal for its interaction with enzymatic targets.
Caption: Keto-enol tautomerism of the 4-hydroxy-2-quinolone core.
Dissecting the Scaffold: A Positional Analysis of Structure-Activity Relationships
The biological activity of 4-hydroxy-2-quinolone derivatives can be systematically modulated by introducing various substituents at different positions on the bicyclic core. The following sections analyze the impact of these modifications.
Caption: Key positions on the 4-hydroxy-2-quinolone scaffold for SAR modulation.
The Invariant Core: C-2 Carbonyl and C-4 Hydroxyl/Oxo Groups
The C-2 keto and C-4 hydroxyl functionalities are widely considered essential for the biological activity of this class of compounds.[7][8] These groups are critical for binding to target enzymes, often through the chelation of a magnesium ion, which in turn bridges the inhibitor to the enzyme-DNA complex in the case of bacterial DNA gyrase.[9] Modification or removal of these oxygenated functions typically leads to a significant loss of activity, underscoring their role as the primary pharmacophore.[7]
Substitution at the C-3 Position: The Epicenter of Potency
The C-3 position is arguably the most critical site for modulating the potency and specificity of 4-hydroxy-2-quinolones.
-
Alkyl Chains: The introduction of a long alkyl side chain at C-3 is a key determinant of antimicrobial, particularly antifungal, activity.[2][3] A direct correlation often exists between the length of the alkyl chain and bioactivity, likely due to enhanced hydrophobic interactions with the target binding pocket.[3][10] For instance, studies have shown that a nonyl (C9) side chain can confer exceptional antifungal activity against Aspergillus flavus, even surpassing that of the control drug amphotericin B.[2][3]
-
Aromatic and Heterocyclic Moieties: Attaching aromatic or heteroaromatic systems, such as chalcones, pyrazoles, or thiadiazoles, to the C-3 position has been a successful strategy for developing derivatives with diverse activities, including antibacterial and anticancer properties.[3][11] These bulky groups can establish additional binding interactions (e.g., π-π stacking) within the target site, leading to enhanced inhibition.
-
Carboxamides: The C-3 position can be functionalized with a carboxamide linker to attach other pharmacophores. This approach has been used to design potent inhibitors of bacterial DNA gyrase B (GyrB), demonstrating that the C-3 position is a versatile anchor point for creating hybrid molecules with novel mechanisms of action.[12]
Substitution on the Benzenoid Ring: Fine-Tuning Spectrum and Pharmacokinetics
Modifications on the carbocyclic ring (positions C-5 through C-8) are crucial for tuning the compound's spectrum of activity, cellular uptake, and overall pharmacokinetic profile.
-
C-6 and C-7 Positions: These positions are highly influential, especially for antimicrobial activity.
-
Halogenation: The introduction of a halogen, particularly fluorine or bromine, at the C-6 and/or C-7 position dramatically enhances antimicrobial potency.[2][3] This strategy is famously employed in the fluoroquinolone class of antibiotics, where the C-6 fluorine atom is monumental for activity against DNA gyrase.[7][13] In 3-alkyl-4-hydroxy-2-quinolones, halogenation at these positions significantly boosts both antifungal and antibacterial efficacy.[2][3][10]
-
Rationale: The electron-withdrawing nature of halogens can alter the electronic distribution of the quinolone ring system, potentially improving target binding. Furthermore, these substituents can enhance cell membrane penetration and hinder metabolic degradation.
-
-
C-5 and C-8 Positions: Substituents at these positions introduce steric factors that can influence the planarity of the ring system and its interaction with the target. An amino group at C-5 has been shown to be beneficial, while a C-8 fluoro substituent can improve potency against Gram-negative pathogens.[7]
Principal Mechanisms of Action
Antimicrobial Activity: DNA Gyrase Inhibition and Quorum Sensing Disruption
-
Inhibition of Bacterial Topoisomerases: The classical mechanism for quinolone antibiotics is the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[9] These enzymes are essential for DNA replication, recombination, and repair. Quinolones stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.[9][14]
-
Quorum Sensing Inhibition: Certain 4-hydroxy-2-quinolone derivatives, particularly 2-alkyl-4-quinolones (AQs), are signaling molecules in bacterial communication systems known as quorum sensing (QS).[15] In the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas Quinolone Signal (PQS), which is 2-heptyl-3-hydroxy-4-quinolone, is a key QS molecule that regulates virulence factor production and biofilm formation.[15][16][17] Synthetic 4-hydroxy-2-quinolone analogs can act as antagonists to this system, effectively disarming the pathogen without killing it, which may reduce the pressure for resistance development.[18]
Caption: Inhibition of the PQS quorum sensing system in P. aeruginosa.
Anticancer Activity: A Multi-Targeted Approach
The anticancer effects of 4-hydroxy-2-quinolone derivatives are diverse. They have been reported to act through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[19][20] Hybrid molecules incorporating the quinolone scaffold with other anticancer pharmacophores, like chalcones or podophyllotoxin, have shown promising results against a range of human cancer cell lines.[20]
Data Summary: Representative Biological Activities
The following table summarizes the antimicrobial activity of selected 3-alkyl-4-hydroxy-2-quinolone derivatives, illustrating the key SAR principles discussed.
| Compound ID | N-1 Substituent | C-3 Substituent | C-6/C-7 Substituents | A. flavus IC₅₀ (µg/mL)[2][3] | S. aureus Inhibition[3] |
| 3a | -CH₃ | -C₁₃H₂₇ | Unsubstituted | 70.97 | No significant activity |
| 3d | -CH₃ | -C₁₃H₂₇ | 6,7-di-Cl | 2.37 | No significant activity |
| 3i | -CH₃ | -C₉H₁₉ | 6,7-di-Cl | 1.39 | Significant inhibition |
| 3j | -CH₃ | -C₉H₁₉ | 6,7-di-Br | 1.05 | Significant inhibition |
Data sourced from Le et al., 2020.[2][3]
Analysis: The data clearly demonstrates that:
-
Halogenation at C-6 and C-7 (compare 3a and 3d ) dramatically increases antifungal potency.
-
A shorter C-3 alkyl chain (nonyl vs. tridecyl) in combination with halogens (compare 3d and 3i /3j ) further enhances activity against both fungi and bacteria.
Experimental Protocols: A Guide for the Bench Scientist
Trustworthy SAR studies are built upon robust and reproducible experimental methods. Here we outline core protocols for the synthesis and evaluation of 4-hydroxy-2-quinolone derivatives.
Protocol 1: General Synthesis of 3-Alkyl-4-hydroxy-2-quinolones
This protocol is adapted from established literature methods for the condensation of N-alkylated isatoic anhydrides with alkyl acetoacetates.[2][3][4]
Objective: To synthesize a 3-alkyl-4-hydroxy-1-methyl-2-quinolone derivative.
Workflow Diagram:
Caption: General workflow for the synthesis of 3-alkyl-4-hydroxy-2-quinolones.
Step-by-Step Methodology:
-
N-Alkylation of Isatoic Anhydride: a. To a solution of isatoic anhydride (1.0 eq.) in anhydrous N,N-dimethylacetamide (DMAC), add N,N-diisopropylethylamine (DIPEA) (1.5 eq.). b. Add the alkylating agent (e.g., methyl iodide, 2.0 eq.) dropwise at room temperature. c. Stir the reaction mixture for 12-24 hours until TLC analysis indicates the consumption of the starting material. d. Quench the reaction with water and filter the resulting precipitate. Wash with water and dry under vacuum to yield the N-alkylated isatoic anhydride.[2]
-
Condensation and Cyclization: a. To a suspension of sodium hydride (NaH, 60% in mineral oil, 3.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the desired alkyl acetoacetate (1.5 eq.) dropwise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add the N-alkylated isatoic anhydride from Step 1 (1.0 eq.) portion-wise. d. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC. e. After cooling to room temperature, carefully quench the reaction by adding methanol, followed by acidification with 1M HCl until the pH is ~2-3. f. Collect the resulting precipitate by vacuum filtration.
-
Purification: a. Wash the crude solid sequentially with water and a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. b. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure 3-alkyl-4-hydroxy-2-quinolone product. c. Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[2]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a target microorganism. This protocol follows CLSI guidelines.
Step-by-Step Methodology:
-
Preparation of Inoculum: a. From a fresh agar plate (<24h old), pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus). b. Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approx. 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plate: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Prepare a stock solution of the test compound in DMSO. Add 50 µL of a 2x final starting concentration of the test compound to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from Step 1c) to each well, bringing the final volume to 100 µL. b. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). c. Seal the plate and incubate at 37 °C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Future Perspectives and Conclusion
The 4-hydroxy-2-quinolone scaffold remains a highly fertile ground for therapeutic innovation. Future research will likely focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR): Applying computational QSAR models can help predict the activity of novel derivatives before synthesis, streamlining the drug discovery process.[14][21][22][23]
-
Bioisosteric Replacement: Strategically replacing functional groups with bioisosteres (e.g., replacing a carboxylic acid with a tetrazole) can improve pharmacokinetic properties like metabolic stability and oral bioavailability without sacrificing target affinity.[24][25]
-
Hybrid Drug Design: The development of hybrid molecules that combine the 4-hydroxy-2-quinolone core with other known pharmacophores is a promising strategy to create multi-targeted agents, potentially overcoming drug resistance.[19][20]
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An In-Depth Technical Guide to the In Silico Investigation of 4-Hydroxy-6-iodo-2-quinolinone
Preamble: The Rationale for a Computational Deep Dive
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, a framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets.[1] This versatility has led to the development of quinolinone-based drugs with antibacterial, anticancer, and anti-inflammatory properties.[1] The specific derivative, 4-Hydroxy-6-iodo-2-quinolinone, combines this potent core with two key functional groups: a 4-hydroxyl group, known to be critical for interactions within enzyme active sites like DNA gyrase B, and a 6-iodo substituent. Halogenation, particularly with iodine, can significantly modulate a compound's pharmacokinetic properties and binding affinity through halogen bonding and altered lipophilicity.[2]
While this compound holds theoretical promise, synthesizing and testing it against a vast array of potential biological targets is a resource-intensive endeavor. This is where in silico methodologies provide a decisive advantage. By leveraging computational power, we can rapidly screen for potential protein targets, predict binding affinities, evaluate the dynamic stability of protein-ligand complexes, and forecast pharmacokinetic and toxicity profiles before a single physical experiment is conducted.[3][4][5] This guide provides a comprehensive, field-proven workflow for the computational evaluation of this compound, designed for researchers aiming to unlock its therapeutic potential.
Part 1: Target Identification and Virtual Screening – Casting a Wide Net
The first critical step is to identify which proteins this compound is most likely to interact with. Without a known target, we employ a dual-pronged virtual screening approach to generate and refine a list of high-probability candidates.
Ligand-Based Virtual Screening (LBVS): Learning from Chemical Neighbors
Expertise & Experience: The foundational principle of LBVS is chemical similarity: molecules with similar structures are likely to exhibit similar biological activities.[5][6] This method is invaluable when the three-dimensional structure of a target is unknown or when we want to survey the known biological landscape of a chemical scaffold.
-
Obtain Ligand Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated: C1=CC(=C(C=C1I)NC(=O)C=C(O)C1)C(=O)O1.
-
Database Search: This SMILES string is used as a query in chemical databases like ChEMBL and PubChem. The search is configured to find compounds with a high Tanimoto similarity coefficient (>0.85) to our query molecule.
-
Target Annotation Analysis: The known biological targets and associated activity data for the resulting similar compounds are aggregated and analyzed.
-
Hypothesis Generation: A prioritized list of potential protein targets is generated. For the quinolinone class, this list is likely to include bacterial DNA gyrase, various protein kinases (e.g., PI3Kα, c-Kit, DYRK1A), and enzymes implicated in neurodegeneration.[1][7][8][9][10]
Structure-Based Virtual Screening (SBVS): Docking into Known Targets
Expertise & Experience: Once a list of potential targets is generated, SBVS, or molecular docking, allows us to predict the binding pose and affinity of our compound within the 3D structure of each target protein.[11][12] This computational "handshake" is a powerful filter for prioritizing the most promising protein-ligand pairs for further study.[13]
Caption: Structure-Based Virtual Screening (SBVS) Workflow.
-
Target Protein Preparation:
-
Download the 3D crystal structure of a candidate target from the Protein Data Bank (RCSB PDB). For this example, we will consider Staphylococcus aureus DNA Gyrase B (PDB ID: 4URO).
-
Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.[14][15][16] This ensures the protein is in a chemically correct state for docking.
-
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound from its SMILES string.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[17]
-
-
Binding Site Definition:
-
Docking Execution:
-
Run the molecular docking simulation using a program like AutoDock Vina.[16] The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box and calculate a binding affinity score for each.
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses based on their scoring function, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[13]
-
Visualize the top-ranked pose to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and the protein's amino acid residues. This provides a structural hypothesis for the compound's mechanism of action.[7]
-
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| S. aureus DNA Gyrase B | 4URO | -8.9 | Asp81, Arg84, Asn54 |
| c-Kit Kinase | 1T46 | -9.2 | Cys673, Glu640, Thr670 |
| PI3Kα | 4JPS | -8.5 | Val851, Lys802, Asp933 |
| Note: The data in this table is illustrative and represents typical results from a docking simulation. Actual values will vary based on the specific software and parameters used. |
Part 2: Probing Complex Stability with Molecular Dynamics (MD)
Trustworthiness: A favorable docking score represents a static, idealized interaction. It does not guarantee that the protein-ligand complex will be stable in a dynamic, physiological environment. Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of every atom in the system over time, providing a rigorous test of the docked pose's stability.[18][19]
Caption: The workflow for a typical MD simulation.
-
System Setup:
-
The highest-scoring protein-ligand complex from docking is placed in a periodic boundary box.
-
The box is filled with a pre-equilibrated water model (e.g., TIP3P) to simulate an aqueous environment.
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[19]
-
-
Energy Minimization:
-
The energy of the entire solvated system is minimized to relax any steric clashes or unfavorable geometries introduced during the setup phase.[18]
-
-
Equilibration:
-
The system is gradually heated to a target temperature (e.g., 300 K) while the protein and ligand atoms are positionally restrained. This allows the solvent to equilibrate around the complex.
-
The pressure is then equilibrated to 1 atm, allowing the system density to stabilize. This two-step process (NVT followed by NPT ensemble) is critical for achieving a stable starting point for the production simulation.[18]
-
-
Production Run:
-
With restraints removed, the simulation is run for a substantial period (typically 50-200 nanoseconds), during which the atomic coordinates are saved at regular intervals, creating a trajectory file.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): The RMSF of each amino acid residue is calculated to identify regions of high flexibility versus stability.
-
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified during docking is monitored throughout the simulation. Interactions that are maintained for a high percentage of the simulation time are considered stable and significant.
-
Part 3: Forecasting Drug-Likeness – The ADMET Profile
Authoritative Grounding: A compound's success as a drug depends critically on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[20] Predicting these properties in silico is a standard industry practice that helps eliminate compounds with unfavorable profiles early, saving immense time and resources.[21][22]
-
Input: The SMILES string of this compound is submitted to a validated ADMET prediction tool, such as the open-access pkCSM or SwissADME web servers.
-
Parameter Calculation: The software uses quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of properties.[21]
-
Analysis and Interpretation: The results are compiled and analyzed against established thresholds for drug-like molecules.
| Property | Category | Predicted Value | Interpretation / Desirability |
| Physicochemical | |||
| Molecular Weight | - | 315.09 g/mol | Compliant (Lipinski's < 500) |
| LogP | Lipophilicity | 2.85 | Good (Lipinski's < 5) |
| H-Bond Donors | - | 2 | Compliant (Lipinski's < 5) |
| H-Bond Acceptors | - | 3 | Compliant (Lipinski's < 10) |
| Absorption | |||
| Caco-2 Permeability | Intestinal Abs. | High | Favorable for oral absorption |
| P-glycoprotein Substrate | Efflux | No | Favorable (avoids efflux) |
| Distribution | |||
| BBB Permeant | CNS Penetration | No | Low risk of CNS side effects |
| Metabolism | |||
| CYP2D6 Inhibitor | Drug-Drug Int. | No | Low risk of interaction |
| CYP3A4 Inhibitor | Drug-Drug Int. | Yes | Potential for drug-drug interactions |
| Toxicity | |||
| AMES Toxicity | Mutagenicity | No | Favorable (non-mutagenic) |
| hERG I Inhibition | Cardiotoxicity | No | Low risk of cardiotoxicity |
| Note: This data is illustrative, generated from predictive models, and requires experimental validation. The prediction for CYP3A4 inhibition suggests an area for focused chemical modification if this is a concern. |
Conclusion and Forward Look
This in-depth in silico investigation provides a multi-faceted profile of this compound. The workflow systematically narrowed the field of potential biological targets, predicted specific binding interactions with high-priority proteins like DNA Gyrase B and c-Kit Kinase, and rigorously validated the stability of these interactions through molecular dynamics. Furthermore, the ADMET profiling suggests that the compound possesses a generally favorable drug-like profile, with a specific flag for potential CYP3A4 inhibition that can guide future lead optimization efforts.
The results presented herein form a robust, data-driven foundation for subsequent experimental validation. The prioritized protein targets can now be pursued with focused biochemical assays, and the structural insights from docking and MD simulations can guide the rational design of more potent and selective derivatives. This synergy between computational prediction and experimental work exemplifies a modern, efficient paradigm in drug discovery.
References
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024).
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022).
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
- Open access in silico tools to predict the ADMET profiling of drug candid
- Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. (n.d.). MDPI. [Link]
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- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Molecular Dynamics Simulation Tutorial. (n.d.). University of Frankfurt. [Link]
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). MDPI. [Link]
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- Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Taylor & Francis Online. [Link]
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- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2025).
- Virtual Screening for Drug Discovery: A Complete Guide. (2025). Technology Networks. [Link]
- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.).
- 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (n.d.).
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. [Link]
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An In-depth Technical Guide to the Lipophilicity of Ring-Substituted 4-hydroxy-1H-quinolin-2-ones
Executive Summary
The 4-hydroxy-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] A compound's success as a therapeutic agent is intrinsically linked to its physicochemical properties, among which lipophilicity stands out as a critical determinant of its pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a comprehensive exploration of the lipophilicity of ring-substituted 4-hydroxy-1H-quinolin-2-ones. We delve into the theoretical underpinnings of lipophilicity, present a detailed, field-proven experimental protocol for its determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and analyze the structure-lipophilicity relationships (SLR) that govern how molecular modifications impact this crucial parameter.
The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design.[4] It governs a molecule's ability to traverse biological membranes, influences its binding to target proteins, and dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5]
This property is quantitatively described by the partition coefficient (P), or its logarithmic form, log P, which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6]
-
Too Low Lipophilicity (Hydrophilic): The compound may have excellent aqueous solubility but suffer from poor membrane permeability, preventing it from reaching its intracellular target.
-
Too High Lipophilicity (Lipophilic): The compound may exhibit strong membrane absorption but become trapped in lipid bilayers, show poor aqueous solubility, and be susceptible to rapid metabolic breakdown by cytochrome P450 enzymes.[3]
For ionizable molecules like the acidic 4-hydroxy-1H-quinolin-2-ones, the distribution coefficient (log D) is often more relevant, as it considers the partition of both the ionized and non-ionized species at a given physiological pH. The goal is to achieve an optimal lipophilicity balance, enabling the drug to be soluble in aqueous environments like blood plasma while retaining sufficient lipid character to cross cellular barriers.
Methodologies for Lipophilicity Assessment
The determination of lipophilicity can be approached through computational prediction or direct experimental measurement. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.
| Method | Principle | Advantages | Disadvantages |
| Computational (in silico) | Fragment- or atom-based algorithms (e.g., ClogP, XLOGP3) predict log P from chemical structure.[7] | Extremely fast, high-throughput, no physical sample required. Ideal for virtual library screening.[8] | Predictive accuracy can vary; may not account for complex intramolecular interactions. |
| Shake-Flask (Direct) | Direct measurement of solute concentration in equilibrated n-octanol and water phases.[6] | "Gold standard" method, provides a true thermodynamic value. | Labor-intensive, requires significant amounts of pure compound, unsuitable for highly lipophilic or insoluble compounds.[6][9] |
| RP-HPLC (Indirect) | Correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[6][10] | High reproducibility, small sample size, high throughput, applicable to a wide log P range and impure samples.[9] | Provides a lipophilicity index (log k_w) that must be correlated with the log P scale using standards. |
Given its balance of accuracy, speed, and resource efficiency, RP-HPLC is the predominant method for experimental lipophilicity determination in modern drug discovery.[6][11]
Field-Proven Protocol: Lipophilicity by RP-HPLC
This section details a self-validating, step-by-step protocol for determining the lipophilicity index (log k_w) of 4-hydroxy-1H-quinolin-2-one derivatives.
Core Principle
The retention of a compound on a reversed-phase (e.g., C18) column is driven by hydrophobic interactions. By measuring the retention factor (k) across a range of mobile phase compositions (varying ratios of organic modifier to aqueous buffer), we can extrapolate to a theoretical retention factor in 100% aqueous mobile phase. This extrapolated value, log k_w, serves as a highly reliable and standardized index of lipophilicity.
Detailed Experimental Methodology
Objective: To determine the log k_w values for a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives.
Instrumentation & Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 25 mM phosphate buffer, pH 7.4.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Dead Time Marker: Uracil or sodium nitrate (1 mg/mL in water).
-
Test Compounds: 1 mg/mL solutions in methanol.
Protocol Steps:
-
System Preparation:
-
Equilibrate the C18 column at 30°C with a 50:50 (v/v) mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min.
-
Set DAD to monitor at a wavelength appropriate for the quinolinone scaffold (e.g., 254 nm or a lambda max determined from a UV scan).
-
-
Dead Time (t₀) Determination:
-
Causality: The dead time is the time it takes for an unretained compound to pass through the column. It is essential for the accurate calculation of the retention factor.
-
Inject the dead time marker solution (10 µL) and record its retention time. This value is t₀.
-
-
Isocratic Elution of Test Compounds:
-
For each test compound, perform a series of isocratic injections (10 µL) using different mobile phase compositions. A typical series would be 50%, 60%, 70%, 80%, and 90% Mobile Phase B (Methanol) with the remainder being Mobile Phase A (Buffer).
-
Rationale: Measuring retention across a range of organic modifier concentrations allows for a robust linear relationship to be established, making the extrapolation to 100% aqueous phase more accurate.
-
Record the retention time (t_R) for the analyte peak in each run.
-
-
Data Processing and Analysis:
-
For each isocratic run, calculate the retention factor, k , using the formula: k = (t_R - t₀) / t₀[6]
-
Calculate the logarithm of each retention factor, log k .
-
Create a plot of log k (y-axis) versus the volume percentage of methanol (x-axis) for each compound.
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c.
-
The y-intercept (c ) of this equation represents the log k value at 0% organic modifier. This is the log k_w .
-
-
System Validation and Trustworthiness:
-
The protocol's validity is confirmed by the linearity of the plot. A correlation coefficient (R²) > 0.99 indicates a reliable dataset and validates the assumption of a consistent retention mechanism.
-
Including a set of reference compounds with well-established log P values allows for the creation of a calibration curve to correlate your experimental log k_w values directly with the traditional log P scale.
-
Structure-Lipophilicity Relationships (SLR) in the Quinolinone Scaffold
The overall lipophilicity of a substituted 4-hydroxy-1H-quinolin-2-one is a composite of the inherent properties of the core structure and the contributions of its substituents. Understanding these relationships is key to rationally designing molecules with a desired pharmacokinetic profile.
The following table, with data adapted from a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones, illustrates these principles.[2] The experimental lipophilicity is presented as the log k value derived from RP-HPLC.
Table 3: Lipophilicity Data for Substituted 4-hydroxy-1H-quinolin-2-ones
| Compound | Substituent(s) | Calculated Clog P | Experimental log k | Analysis |
| 1 | None (Parent) | 1.62 | 1.25 | Baseline lipophilicity of the core scaffold. |
| 2 | 6-NO₂ | 1.68 | 1.34 | The nitro group provides a slight increase in lipophilicity. |
| 3 | 6-NH₂ | 0.81 | 0.82 | The polar amino group significantly decreases lipophilicity, increasing hydrophilicity.[2] |
| 4 | 6-NH-CO-CH=CH-Ph | 3.82 | 2.11 | The large, non-polar cinnamoyl group dramatically increases lipophilicity. |
| 5 | 6-N=N-aryl | 5.25 | 2.45 | The extended, aromatic azo-aryl system results in the highest lipophilicity in this series.[2] |
| 6 | 3-COOH | 1.24 | 1.15 | The acidic carboxyl group at the C3 position decreases lipophilicity. |
*Data adapted from J. Kos et al., Molecules, 2009.[2] The log k was determined using methanol/water mobile phases.
Expert Insights:
-
Positional Isomerism: The position of a substituent matters. A group's effect on lipophilicity can be modulated by its electronic environment and potential for intramolecular hydrogen bonding, which can mask polar groups and unexpectedly increase lipophilicity.
-
N1-Substitution: Alkylation at the N1 position, such as with a methyl or butyl group, consistently and predictably increases lipophilicity by adding non-polar aliphatic character.[12]
-
Halogens: Halogens (F, Cl, Br, I) generally increase lipophilicity due to their hydrophobic nature, with the effect increasing with the size of the halogen atom.
Conclusion
The lipophilicity of ring-substituted 4-hydroxy-1H-quinolin-2-ones is a fundamental property that dictates their potential as drug candidates. Its careful measurement and modulation are essential for successful drug design. This guide has established the theoretical basis of lipophilicity, provided a robust and reliable RP-HPLC protocol for its experimental determination, and elucidated the key structure-lipophilicity relationships for this important heterocyclic scaffold. By leveraging this knowledge, researchers can rationally design and synthesize novel quinolinone derivatives with optimized ADMET profiles, significantly enhancing the probability of translating a promising compound into a clinically effective therapeutic agent.
References
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- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
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- Kos, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.Molecules, 14(4), 1145-1159. [Link]
- Ukrainets, I. V., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
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- Sarveswari, S., et al. (2014). Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations.
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of 4-Hydroxy-6-iodo-2-quinolinone
Abstract
4-Hydroxy-2-quinolinone scaffolds are privileged structures in medicinal chemistry, serving as crucial intermediates in the development of antiviral and anticancer agents.[1] The presence of an iodine atom at the 6-position provides a versatile handle for further molecular elaboration through cross-coupling reactions, making 4-hydroxy-6-iodo-2-quinolinone a highly valuable building block. This document provides a comprehensive, field-proven protocol for the synthesis of this compound from 5-iodoanthranilic acid and diethyl malonate. We will delve into the underlying reaction mechanism, provide detailed step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for producing this key pharmaceutical intermediate.
Scientific Principles & Reaction Mechanism
The synthesis of 4-hydroxy-2(1H)-quinolones from anilines and malonic esters is a well-established transformation in heterocyclic chemistry.[2] The overall process can be dissected into two primary stages: initial amide formation followed by an intramolecular cyclization.
-
Amide Formation (Acylation): The synthesis commences with the nucleophilic attack of the amino group of 5-iodoanthranilic acid on one of the carbonyl carbons of diethyl malonate. This condensation reaction is typically driven by heat, which facilitates the elimination of an ethanol molecule to form the key intermediate, N-(2-carboxy-4-iodophenyl)malonamic acid ethyl ester.
-
Intramolecular Cyclization (Dieckmann-type Condensation): The crucial ring-forming step is an intramolecular cyclization. This is not a thermal electrocyclization as seen in the Gould-Jacobs reaction for 4-quinolones.[3][4] Instead, it proceeds via a base-mediated or thermal-promoted intramolecular condensation. In this step, the methylene group positioned between the two carbonyls is deprotonated (or enolizes), and the resulting nucleophile attacks the carboxylic acid group (or its activated form) of the anthranilic acid moiety. This cyclization, followed by tautomerization of the resulting enol, yields the stable 4-hydroxy-2-quinolinone aromatic system. High-boiling solvents or condensing agents like polyphosphoric acid (PPA) are often employed to achieve the necessary energy for this transformation.[2]
The following diagram illustrates the proposed mechanistic pathway.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| 5-Iodoanthranilic Acid | 5326-47-6 | C₇H₆INO₂ | Starting material. Purity >98%. |
| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | Reagent. Anhydrous grade recommended. |
| Diphenyl Ether | 101-84-8 | C₁₂H₁₀O | High-boiling solvent for cyclization. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | For workup and pH adjustment. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Concentrated (37%) for acidification. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | For recrystallization. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For thin-layer chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | For thin-layer chromatography. |
| Deionized Water | 7732-18-5 | H₂O |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer and temperature controller
-
Reflux condenser with gas inlet/outlet
-
Dean-Stark trap (optional, for Step 1)
-
Thermometer or thermocouple
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Fume hood
Detailed Experimental Protocol
This protocol outlines a conventional thermal synthesis approach. For laboratories equipped with microwave reactors, reaction times for both steps can be significantly reduced, though optimization is required.[3][4]
Workflow Overview
Caption: High-level experimental workflow for the synthesis.
Step 1: Condensation to Form Malonanilide Intermediate
-
Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 5-iodoanthranilic acid (26.3 g, 0.1 mol, 1.0 eq).
-
Reagent Addition: Add diethyl malonate (32.0 g, 0.2 mol, 2.0 eq). The use of excess diethyl malonate helps to ensure complete consumption of the starting aniline and can act as a solvent in the initial phase.
-
Reaction: Heat the mixture in a heating mantle with stirring to 140-150 °C. Ethanol will begin to distill off as the condensation proceeds. Maintain this temperature for 2-3 hours.
-
Monitoring: The reaction can be monitored by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting aniline spot should be consumed and a new, typically higher Rf spot corresponding to the intermediate should appear.
-
Workup: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. The crude intermediate can be used directly in the next step without purification.
Step 2: Thermal Cyclization
-
Solvent Addition: To the flask containing the crude intermediate from Step 1, carefully add diphenyl ether (150 mL). This high-boiling solvent provides a medium to achieve the high temperature required for cyclization.[3]
-
Reaction: Increase the temperature of the heating mantle to bring the reaction mixture to a gentle reflux, targeting a stable internal temperature of 250-255 °C.
-
Monitoring: Maintain this temperature for 30-60 minutes. The reaction is often accompanied by a color change. Monitor the disappearance of the intermediate by TLC.
-
Completion: Once the cyclization is complete, turn off the heat and allow the dark reaction mixture to cool slowly to below 100 °C.
Step 3: Product Isolation and Purification
-
Precipitation: While the solution is still warm (approx. 80-90 °C), slowly add hexanes (200 mL) with vigorous stirring. This will cause the crude product to precipitate out of the diphenyl ether solution.[4]
-
Filtration: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold hexanes (3 x 100 mL) to remove residual diphenyl ether.
-
Drying: Dry the crude solid under vacuum. A tan or off-white solid is typically obtained.
-
Recrystallization: For further purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then in an ice bath. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Expected Results
The final product, this compound, should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 60-75% (after recrystallization) |
| Melting Point | >300 °C (decomposes)[5] |
| Molecular Weight | 287.05 g/mol [1] |
| TLC | Rf ≈ 0.3-0.4 (50% EtOAc/Hexanes, UV active) |
| ¹H NMR (DMSO-d₆) | δ ≈ 11.2 (s, 1H, NH), 10.5 (br s, 1H, OH), 8.0-7.2 (m, 3H, Ar-H), 5.8 (s, 1H, C3-H) ppm. Note: Peaks are estimates based on similar structures.[2][6] |
| ¹³C NMR (DMSO-d₆) | δ ≈ 164 (C2), 162 (C4), 139 (C8a), 130-115 (Ar-C), 98 (C3), 85 (C6-I) ppm. Note: Peaks are estimates based on similar structures.[2][6] |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-Iodoanthranilic Acid: May cause skin and eye irritation. Handle with care.
-
Diethyl Malonate: Combustible liquid.[7] Reacts with strong oxidants.[7] Keep away from open flames and hot surfaces.[8]
-
Diphenyl Ether: Can cause irritation upon contact. The high temperatures used in Step 2 pose a significant burn risk. Ensure the apparatus is securely clamped and shielded.
-
Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme care.
Refer to the Material Safety Data Sheet (MSDS) for each chemical before use.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Insufficient heating time or temperature; Wet reagents. | Ensure temperature is maintained at 140-150 °C. Use anhydrous diethyl malonate. Consider using a Dean-Stark trap to remove ethanol. |
| Reaction stalls during cyclization | Temperature is too low. | Ensure the internal temperature reaches at least 250 °C. Check thermometer calibration. |
| Product is oily/gummy after precipitation | Incomplete removal of diphenyl ether. | Increase the volume of hexanes used for washing. Triturate the gummy solid with fresh, cold hexanes. |
| Product is highly colored after recrystallization | Presence of decomposition byproducts from overheating. | Add a small amount of activated charcoal to the hot ethanol solution before filtering and cooling. Do not exceed the recommended cyclization temperature or time. |
References
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- ResearchGate. (2021). Some reactions of 4-hydroxy-2(1H)-quinolinones. [Link]
- NIH National Library of Medicine. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. [Link]
- ACS Publications. (2021).
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An Application Guide to the One-Pot Synthesis of 4-Hydroxy-2-Quinolinone Derivatives
The 4-hydroxy-2-quinolinone core is a "privileged scaffold" in medicinal chemistry, a framework that consistently appears in molecules with diverse and potent biological activities.[1] These nitrogen-containing heterocyclic compounds are foundational to a wide array of natural products and synthetic drugs, demonstrating anti-inflammatory, antibacterial, anticancer, and neuroprotective properties.[1][2] Their significance in drug development pipelines is undisputed, driving a continuous demand for efficient, scalable, and sustainable synthetic routes.
Traditional multi-step syntheses, while effective, are often plagued by drawbacks such as time-consuming intermediate isolations, solvent waste, and lower overall yields. One-pot syntheses have emerged as a superior strategy, offering an elegant solution that enhances reaction efficiency, reduces operational complexity, and aligns with the principles of green chemistry.[3][4] This guide provides an in-depth exploration of robust one-pot methodologies for synthesizing 4-hydroxy-2-quinolinone derivatives, grounded in mechanistic understanding and practical, field-tested protocols.
Core Synthetic Strategies: From Classic Thermal Cyclizations to Modern Catalysis
The construction of the 4-hydroxy-2-quinolinone ring system via a one-pot approach primarily relies on the condensation of an aniline derivative with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization. The choice of methodology is dictated by factors such as substrate reactivity, desired throughput, and available equipment.
The Conrad-Limpach Synthesis: A Thermal Cornerstone
The Conrad-Limpach synthesis is the quintessential method for preparing 4-hydroxyquinolines.[5] In its one-pot adaptation, an aniline is reacted with a β-ketoester (e.g., diethyl malonate) at elevated temperatures. The reaction proceeds through two key stages:
-
Initial Condensation: The aniline's nucleophilic amino group attacks one of the carbonyl carbons of the β-ketoester. At moderate temperatures, this attack preferentially occurs at the more reactive keto group, leading to a Schiff base or enamine intermediate.[5][6]
-
Thermal Cyclization: This is the rate-determining step.[5] High temperatures (typically >250 °C) are required to provide the activation energy for an intramolecular electrophilic attack from the ester carbonyl onto the aniline ring, followed by the elimination of an alcohol to form the quinolinone ring system.[5][7]
The selection of a high-boiling, inert solvent is critical for the success of this thermal cyclization. Solvents like mineral oil, diphenyl ether, or Dowtherm A are traditionally used to achieve the necessary temperatures while preventing reactant degradation.[7]
Mechanism of the Conrad-Limpach Synthesis
The following diagram illustrates the generally accepted mechanism for the formation of the 4-hydroxy-2-quinolinone scaffold.
Caption: Mechanism of the Conrad-Limpach Synthesis.
Modern Enhancements: Microwave and Ultrasound-Assisted Syntheses
To overcome the harsh conditions of traditional thermal methods, microwave (MW) and ultrasound-assisted syntheses have been developed as powerful alternatives.[8][9] These techniques dramatically accelerate reaction rates, often leading to cleaner reactions, higher yields, and significantly reduced reaction times (from hours to minutes).[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation provides efficient, uniform heating of the reaction mixture, which can circumvent the need for high-boiling solvents and reduce the formation of byproducts.[12] This method is particularly effective when paired with a catalyst.
-
Ultrasound-Assisted Synthesis: Sonication promotes the formation and collapse of microscopic bubbles (cavitation), creating localized high-pressure and high-temperature zones. This enhances mass transfer and reactant mixing, accelerating the reaction rate even at lower bulk temperatures.[13][14]
These modern approaches frequently employ catalysts to lower the activation energy of the cyclization step. Lewis acids like Bismuth(III) chloride (BiCl₃) have proven to be exceptionally effective. They are non-toxic, inexpensive, and robust, making them ideal for green chemistry applications.[8][10] The catalyst coordinates to the ester carbonyl group, increasing its electrophilicity and facilitating the ring-closing reaction under milder conditions.
Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step procedures for the synthesis of 4-hydroxy-2-quinolinone derivatives.
General Experimental Workflow
The one-pot synthesis follows a streamlined process, minimizing handling and potential loss of material.
Caption: General workflow for one-pot 4-hydroxy-2-quinolinone synthesis.
Protocol 1: Classic Thermal Synthesis of 4-hydroxy-6-methyl-2-quinolinone
This protocol is a robust, traditional method suitable for gram-scale synthesis without specialized equipment.
-
Reagents and Materials:
-
p-Toluidine (1.07 g, 10 mmol)
-
Diethyl malonate (3.20 g, 20 mmol, 2 equiv.)
-
Dowtherm A (20 mL)
-
Round-bottom flask (100 mL) with reflux condenser and heating mantle
-
Hexanes or petroleum ether for washing
-
Ethanol for recrystallization
-
-
Procedure:
-
Combine p-toluidine and diethyl malonate in the round-bottom flask containing Dowtherm A.
-
Heat the mixture slowly and uniformly to 250-260 °C using the heating mantle. Caution: This reaction should be performed in a well-ventilated fume hood due to the high temperatures.
-
Maintain this temperature and allow the mixture to reflux for 2 hours. Monitor the reaction progress by TLC if feasible (a high-boiling eluent may be required).
-
After 2 hours, turn off the heat and allow the mixture to cool to approximately 100 °C.
-
While still warm, carefully pour the reaction mixture into a beaker containing 100 mL of hexanes or petroleum ether. This will cause the product to precipitate while the Dowtherm A remains in solution.
-
Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid cake thoroughly with additional hexanes (2 x 50 mL) to remove any residual solvent.
-
Purify the crude product by recrystallization from hot ethanol to yield off-white crystals.
-
-
Causality and Field Insights:
-
Why excess diethyl malonate? Using an excess of diethyl malonate can help drive the initial condensation reaction to completion.
-
Why Dowtherm A? Its high boiling point (257 °C) is essential to provide the necessary activation energy for the thermal cyclization, a step that involves breaking the aromaticity of the phenyl ring.[7] Using lower-boiling solvents will result in little to no product formation.[7]
-
Why pour while warm? Dowtherm A is a eutectic mixture that can solidify or become highly viscous at room temperature, making product isolation difficult. Pouring it into the anti-solvent while still warm ensures it remains liquid.
-
Protocol 2: Microwave-Assisted Green Synthesis of 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
This protocol leverages a modern, efficient, and environmentally benign approach.[8][10]
-
Reagents and Materials:
-
β-enaminone (e.g., 3-anilino-5,5-dimethylcyclohex-2-en-1-one, 1 mmol)
-
Diethyl malonate (480 mg, 3 mmol, 3 equiv.)
-
Bismuth(III) chloride (BiCl₃, 63 mg, 0.2 mmol, 20 mol%)
-
Ethanol (1-2 mL)
-
Microwave synthesis vial (10 mL) with stir bar
-
Dedicated microwave reactor
-
-
Procedure:
-
To the microwave vial, add the β-enaminone, diethyl malonate, BiCl₃, and ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 5-15 minutes (power modulation will be controlled by the instrument).
-
Monitor the reaction by TLC (e.g., ethyl acetate/petroleum ether, 60:40) until the starting material is consumed.[8]
-
After completion, cool the vial to room temperature.
-
Add 5 mL of ethanol to the vial and stir. The catalyst is heterogeneous and can be recovered by filtration.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
-
-
Causality and Field Insights:
-
Why BiCl₃? Bismuth(III) chloride is a mild, inexpensive, and low-toxicity Lewis acid.[8] It activates the ester carbonyl, making it more electrophilic and facilitating the intramolecular cyclization under significantly milder conditions than the thermal method.
-
Why Ethanol? Ethanol is a polar, microwave-absorbent solvent that is environmentally friendly. Its use here showcases the "green" aspect of this synthesis.
-
Why a β-enaminone precursor? This protocol starts from a pre-formed enaminone, which is itself synthesized from an aniline and a cyclic 1,3-dione.[8] This demonstrates the modularity of the synthesis, allowing for diverse final structures.
-
Comparative Data
The choice of synthetic method significantly impacts reaction outcomes. The following table provides a summary of typical results for different substituted starting materials.
| Starting Aniline | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Aniline | Thermal | Dowtherm A | 3 h | ~60-70% | [7] |
| 4-chloroaniline | Thermal | Diphenyl ether | 2 h | 85% | [7] |
| 3-Anilinocyclohex-2-enone | Microwave | BiCl₃ / Ethanol | 10 min | 71% | [8] |
| 3-(p-tolylamino)cyclohex-2-enone | Microwave | BiCl₃ / Ethanol | 8 min | 65% | [8] |
| 3-(o-methoxyphenylamino)cyclohex-2-enone | Microwave | BiCl₃ / Ethanol | 7 min | 65% | [8] |
Conclusion and Future Perspectives
One-pot synthesis represents a powerful and efficient strategy for accessing the medicinally important 4-hydroxy-2-quinolinone scaffold. Classic thermal methods like the Conrad-Limpach reaction remain reliable for large-scale production, while modern microwave and ultrasound-assisted protocols offer significant advantages in speed, yield, and sustainability, particularly for library synthesis in a drug discovery context. The use of inexpensive and non-toxic catalysts like BiCl₃ further enhances the appeal of these green methodologies.
Future research will likely focus on expanding the substrate scope, developing enantioselective one-pot syntheses, and integrating these methods into flow chemistry platforms for continuous manufacturing, further solidifying the role of 4-hydroxy-2-quinolinones in the future of pharmaceutical development.
References
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- El Kihel, A., Chigr, M., & Abrigach, F. (2023).
- Aly, A. A., & El-Sayed, R. (2013). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
- Jampilek, J., & Kralova, K. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]
- Gao, W., Hou, W., & Tang, L. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives.
- Reuman, M., & Chen, Y. L. (1946). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews. [Link]
- Abdou, W. M., & Aly, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]
- Brouet, J. C., Gu, S., & Peet, N. P. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- El Kihel, A., Chigr, M., & Abrigach, F. (2023).
- Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
- Le, T. N., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]
- Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry. [Link]
- Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Gao, W., Hou, W., & Tang, L. (2010).
- Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- da Silva, A. C. S., et al. (2020).
- Gao, W., Hou, W., & Tang, L. (2010).
- Perumal, S. V., et al. (2017). Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]
- El-Sayed, R. (n.d.).
- Cikotiene, I., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Calvino-Gomez, C., et al. (2021). Ultrasound-assisted synthesis of quinoline derivatives.
- Al-dujaili, A. H. (2024). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity.
- Asadi, S., & Zadshoya, S. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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Protocol for N-Alkylation of Isatoic Anhydrides in Quinolinone Synthesis: An Application Note
Introduction: The Quinolinone Scaffold and the Strategic Role of N-Alkylation
The quinolinone structural motif is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of N-substituted quinolinones, in particular, allows for the fine-tuning of pharmacological profiles, enhancing potency, selectivity, and pharmacokinetic properties. Isatoic anhydride and its derivatives serve as versatile and readily available starting materials for the construction of these valuable heterocyclic systems.[1]
The N-alkylation of isatoic anhydride is a critical initial step in many synthetic routes to N-substituted quinolinones. This reaction introduces the desired alkyl or arylalkyl substituent onto the nitrogen atom, which then becomes an integral part of the final quinolinone ring. The efficiency and selectivity of this N-alkylation step are paramount, as they directly impact the overall yield and purity of the target quinolinone. This application note provides a comprehensive guide to the N-alkylation of isatoic anhydrides, detailing the underlying mechanism, offering optimized experimental protocols, and addressing common challenges to empower researchers in their quinolinone synthesis endeavors. N-alkylated isatoic anhydrides are key building blocks for a variety of nitrogen-containing heterocyclic compounds, most notably N-substituted 4-hydroxyquinolinone esters.[2]
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of isatoic anhydride is typically achieved through a base-mediated deprotonation of the nitrogen atom, followed by a nucleophilic substitution reaction with an appropriate alkylating agent.
The key mechanistic steps are as follows:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the isatoic anhydride, generating a resonance-stabilized N-anion. The choice of base is critical and can influence the reaction rate and the formation of byproducts. Strong bases like sodium hydride (NaH) effect rapid and complete deprotonation, while weaker bases such as potassium carbonate (K₂CO₃) or organic amines like diisopropylethylamine (DIPEA) can also be effective, often requiring slightly longer reaction times or elevated temperatures.[2]
-
Nucleophilic Attack: The resulting N-anion acts as a potent nucleophile and attacks the electrophilic carbon atom of the alkylating agent (typically an alkyl halide or sulfonate). This step proceeds via an Sₙ2 mechanism, leading to the formation of the N-C bond and displacement of the leaving group.
-
Formation of the N-Alkyl Isatoic Anhydride: The product of this reaction is the N-alkylated isatoic anhydride, a stable intermediate that can be isolated or used directly in the subsequent cyclization step.
It is crucial to control the reaction conditions to favor N-alkylation over potential side reactions, such as O-alkylation or hydrolysis of the anhydride ring. The selection of an appropriate aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is important to solvate the ions involved and facilitate the reaction.
Experimental Protocols
This section provides detailed protocols for the N-alkylation of isatoic anhydride using different base systems.
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF
This protocol is suitable for a wide range of alkylating agents and generally provides high yields.
Materials:
-
Isatoic anhydride
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous DMF.
-
Addition of Isatoic Anhydride: Dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the N-anion is formed.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF
This protocol utilizes a milder base and is often preferred for substrates that are sensitive to strong bases.
Materials:
-
Isatoic anhydride
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Alkyl halide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend isatoic anhydride (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent significantly impacts the efficiency of the N-alkylation of isatoic anhydride. The following table summarizes typical reaction conditions and outcomes for the N-benzylation of isatoic anhydride.
| Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NaH (1.1) | DMF | Benzyl bromide (1.1) | RT | 4 | 85 | |
| K₂CO₃ (2.0) | DMF | Benzyl chloride (1.2) | 80 | 12 | 78 | |
| DIPEA (2.0) | DMAc | 4-Chlorobenzyl chloride (1.1) | 30 | 2 | >88 | [2] |
Note: Yields are product- and substrate-dependent and may require optimization.
Subsequent Transformation to Quinolinones
The N-alkylated isatoic anhydride is a key intermediate in the synthesis of 4-hydroxyquinolin-2(1H)-ones. The general strategy involves the reaction of the N-alkylated isatoic anhydride with a carbanion, typically an enolate, followed by an intramolecular cyclization.
Protocol 3: Synthesis of N-Benzyl-4-hydroxy-2-methylquinolin-3-carboxylate
This protocol exemplifies the conversion of an N-alkylated isatoic anhydride to a quinolinone derivative.[3]
Materials:
-
N-Benzyl isatoic anhydride
-
Ethyl acetoacetate
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylacetamide (DMAc)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
Enolate Formation: In a round-bottom flask, dissolve sodium hydroxide (2.2 equivalents) in a minimal amount of water and add it to a solution of ethyl acetoacetate (2.0 equivalents) in DMAc at room temperature. Stir for 30 minutes to generate the sodium enolate.
-
Addition of N-Alkyl Isatoic Anhydride: Add a solution of N-benzyl isatoic anhydride (1.0 equivalent) in DMAc to the enolate solution.
-
Reaction and Cyclization: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction involves the initial attack of the enolate on the carbonyl group of the isatoic anhydride, followed by ring-opening, decarboxylation, and subsequent intramolecular cyclization to form the quinolinone ring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with concentrated HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Visualization of Workflows
Experimental Workflow for N-Alkylation and Quinolinone Synthesis
Caption: General experimental workflow for the two-stage synthesis of N-alkylated quinolinones.
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. This section addresses common problems and provides practical solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No N-Alkylation | 1. Inactive base (e.g., old NaH).2. Wet solvent or reagents.3. Poorly reactive alkylating agent.4. Steric hindrance. | 1. Use fresh, high-quality base.2. Ensure all solvents and reagents are anhydrous.3. Use a more reactive alkylating agent (e.g., iodide instead of chloride) or add a catalytic amount of sodium iodide.4. Increase reaction temperature and/or time. |
| Formation of Byproducts | 1. O-Alkylation: Can occur with certain bases and alkylating agents.[4]2. Ring-opening: Strong nucleophiles or harsh conditions can lead to the formation of anthranilic acid derivatives.[5]3. Di-alkylation: Use of excess alkylating agent or a highly reactive substrate. | 1. Use a less coordinating solvent or a bulkier base to sterically hinder O-alkylation.2. Use milder reaction conditions (lower temperature, weaker base). Ensure the reaction is anhydrous to prevent hydrolysis.3. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of multiple byproducts.3. Product is an oil or difficult to crystallize. | 1. Optimize reaction conditions to drive the reaction to completion.2. Re-evaluate the choice of base and solvent to improve selectivity.3. Attempt purification by column chromatography with different solvent systems. If the product is an acid or base, consider an acid-base extraction. |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in quinolinone synthesis via N-alkylation of isatoic anhydride.
Conclusion
The N-alkylation of isatoic anhydrides is a robust and versatile method for accessing key intermediates in the synthesis of N-substituted quinolinones. By understanding the underlying reaction mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important transformation in the pursuit of novel quinolinone-based compounds for drug discovery and development.
References
- Singh, U. P., & Singh, R. K. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(5), 3845–3854. [Link]
- Hardtmann, G. E., et al. (1975). N-Substituted isatoic anhydrides. Journal of Medicinal Chemistry, 18(4), 447-450. [Link]
- Coppola, G. M. (1997). A convenient synthesis of N-substituted isatoic anhydrides. Tetrahedron Letters, 38(11), 1835-1838. [Link]
- Jentsch, N. G., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]
- Odion, E. E., Ajibosin, G., & Usifoh, C. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Journal of Pharmacy & Pharmacognosy Research, 9(5), 689-697. [Link]
- Zarghi, A., & Hamedi, M. (2017). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(6-7), 634-636. [Link]
- Anonymous. (n.d.). Isatoic anhydride. Organic Syntheses Procedure. [Link]
- Anonymous. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
- Rogoza, A. (2015). Comment on "Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?".
- Jentsch, N. G., Hume, J. D., Crull, E. B., Beauti, S. M., Pham, A. H., Pigza, J. A., Kessl, J. J., & Donahue, M. G. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]
- Anonymous. (n.d.).
- Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives.
- Anonymous. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
- Odion, E. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Journal of Pharmacy & Pharmacognosy Research, 9(5), 689-697. [Link]
- Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Science of Synthesis. [Link]
- Anonymous. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
- Anonymous. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258. [Link]
- Anonymous. (2022). Efficient Synthesis of Acyclic Nucleosides by N-Alkylation Using K2CO3 Supported with Natural Phosphate (K2CO3@NP) as Catalyst and Docking Study Against VIH.
- Anonymous. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Anonymous. (n.d.). Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO.
- Anonymous. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
- Anonymous. (n.d.). Q-Tube© assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Semantic Scholar. [Link]
- Anonymous. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
- Walsh, D. A. (1978, August 1). A NEW SYNTHESIS OF N-BENZYL-2,3-DIHYDRO-4(1H)-ISOQUINOLONE. Semantic Scholar. [Link]
- Anonymous. (n.d.). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
Sources
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- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Leveraging 4-Hydroxy-6-iodo-2-quinolinone for Modern Kinase Inhibitor Design
Abstract
The 4-hydroxy-2-quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various protein kinases.[2] This guide focuses on a key derivative, 4-Hydroxy-6-iodo-2-quinolinone, and its strategic application in the design of potent and selective kinase inhibitors. The introduction of an iodine atom at the C6 position is not a trivial modification; it serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions and can participate in potency-enhancing halogen bonding interactions within the kinase active site.[3] These application notes provide a comprehensive overview, from the foundational synthesis of the core scaffold to its elaboration into advanced intermediates and subsequent biochemical evaluation, empowering researchers to harness its full potential in drug discovery campaigns.
Strategic Rationale: Why this compound?
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The quinolinone scaffold has consistently proven to be a versatile starting point for such inhibitors.[6]
The this compound derivative offers two primary strategic advantages:
-
Vector for Structural Elaboration: The iodine atom at the 6-position is a versatile functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups. These appended moieties can be designed to probe and occupy the solvent-exposed regions of the kinase ATP-binding site, often leading to significant gains in both potency and selectivity.
-
Potential for Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base (such as a backbone carbonyl oxygen in a protein). The inclusion of iodine can facilitate these interactions within the kinase active site, contributing to a lower dissociation constant and enhanced target affinity. Studies on inhibitors for kinases like DYRK1A have demonstrated that iodo-substituted analogs can exhibit superior potency and selectivity.[3]
The overall workflow for utilizing this scaffold is a multi-stage process, beginning with synthesis and culminating in biological characterization.
Figure 1: High-level workflow from scaffold synthesis to lead optimization.
Synthesis Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core scaffold and its subsequent elaboration.
Protocol 1: Synthesis of this compound
This protocol is based on a modified Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. This is a robust and widely used method for generating 4-hydroxy-2-quinolinone cores.[7]
Rationale: The reaction proceeds in two key stages. First, the nucleophilic aniline attacks the carbonyl of the malonate ester, followed by elimination of ethanol to form an enamine intermediate. Second, heating the reaction in a high-boiling point solvent drives the intramolecular cyclization via electrophilic aromatic substitution, followed by tautomerization to yield the stable 4-hydroxy-2-quinolinone product.
Figure 2: Reaction scheme for the synthesis of the core scaffold.
Materials:
-
4-Iodoaniline
-
Diethyl malonate
-
Diphenyl ether (solvent)
-
Ethanol
-
Hexanes
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10% w/v
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 4-iodoaniline (1.0 eq) and diethyl malonate (1.2 eq). Heat the mixture to 140-150 °C for 2-3 hours. Ethanol will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC (thin-layer chromatography) until the starting aniline is consumed.
-
Intermediate Isolation: Allow the reaction mixture to cool to approximately 80 °C. Slowly add ethanol to the mixture while stirring to precipitate the intermediate enamine product. Cool to room temperature, then in an ice bath. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Cyclization: In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, heat diphenyl ether to 250 °C. Add the dried intermediate from the previous step in small portions to the hot diphenyl ether. Maintain the temperature at 250 °C for 30-45 minutes.
-
Product Precipitation & Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexanes to the stirred mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether solvent.
-
Purification: Suspend the crude solid in a 10% NaOH solution and stir until fully dissolved. Filter the basic solution to remove any insoluble impurities. Acidify the filtrate by slowly adding concentrated HCl until the pH is ~2. The pure product will precipitate.
-
Final Workup: Collect the precipitated solid by vacuum filtration, wash with deionized water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the final product, this compound, under vacuum.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected ¹H NMR signals in DMSO-d₆ would include aromatic protons on the quinolinone ring and characteristic broad singlets for the N-H and O-H protons.[7]
Protocol 2: Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the 6-iodo-quinolinone scaffold with a boronic acid, a cornerstone reaction for introducing new C-C bonds.
Rationale: The Suzuki reaction is a robust and high-yielding method that is tolerant of many functional groups. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.
Figure 3: General scheme for Suzuki coupling at the C6 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid of choice (e.g., 3-methoxyphenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To an oven-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Degassing: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio). Bubble the inert gas through the stirred suspension for another 10 minutes. Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 90 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 6-aryl-4-hydroxy-2-quinolinone derivative.
Structure-Activity Relationship (SAR) Insights
Once a library of analogs is synthesized by coupling various boronic acids to the 6-iodo scaffold, SAR studies can be conducted. The goal is to understand how different substituents at the C6 position influence kinase inhibitory activity.
| Compound | C6-Substituent (R) | Target Kinase IC₅₀ (nM) | Rationale for Change |
| 1 | -I (Starting Material) | >10,000 | Baseline activity |
| 2a | -Phenyl | 850 | Introduces basic aromatic core |
| 2b | -3-Methoxyphenyl | 150 | Adds H-bond acceptor, explores meta-pocket |
| 2c | -4-Fluorophenyl | 450 | Halogen may interact with backbone |
| 2d | -3-Aminophenyl | 95 | Basic amine can form salt bridge |
| 2e | -Pyridin-3-yl | 50 | Introduces H-bond acceptor for selectivity |
| Table 1: Representative SAR data for a hypothetical kinase target. IC₅₀ values are illustrative. |
This systematic approach allows for the identification of key interactions. For instance, the data in Table 1 suggests that a hydrogen bond acceptor at the meta-position (2b) and a basic nitrogen (2d, 2e) are beneficial for potency against this hypothetical kinase. Such insights are crucial for rational, data-driven lead optimization.[8][9]
Biochemical Evaluation Protocol
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method for determining the IC₅₀ value of a compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Rationale: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. The ADP-Glo™ system uses two steps: first, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity. Inhibitors will reduce kinase activity, leading to a lower light signal.
Figure 4: Simplified diagram showing kinase inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (synthesized quinolinone derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and kinase buffer. Add this mix to the wells containing the compounds.
-
Prepare a separate ATP solution in kinase buffer. Add this solution to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and versatile scaffold for the design of novel kinase inhibitors. Its strategic utility lies in the C6-iodo group, which provides a predictable site for synthetic elaboration to optimize potency and selectivity. By combining robust synthetic protocols with systematic biochemical evaluation, researchers can effectively explore chemical space around this privileged core. The methodologies and insights provided in this guide serve as a foundational framework for initiating or advancing drug discovery programs aimed at developing next-generation targeted therapies.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
- Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. (n.d.). PMC.
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). PMC.
- A Novel Tyrosine Kinase Inhibitor Can Augment Radioactive Iodine Uptake Through Endogenous Sodium/Iodide Symporter Expression in Anaplastic Thyroid Cancer. (2020). Thyroid.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate.
- Kinase Inhibitor Therapy for Thyroid Cancer. (n.d.). Penn Medicine.
- 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (n.d.). Journal of Medicinal Chemistry.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). ResearchGate.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
Sources
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- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Development of 4-Hydroxy-6-iodo-2-quinolinone as an Anticancer Agent
Introduction: The Quinolinone Scaffold as a Privileged Structure in Oncology
The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline-based derivatives have been successfully developed into clinically approved drugs that target critical pathways in cancer progression.[3][4] These agents can function through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2] The 4-hydroxy-2-quinolinone moiety, in particular, has garnered significant interest for its potential in anticancer drug development.[1]
This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of a novel derivative, 4-Hydroxy-6-iodo-2-quinolinone , as a potential anticancer agent. While specific experimental data for this exact compound is not yet extensively published, the protocols herein are based on established methodologies for analogous quinolinone derivatives and provide a robust framework for its investigation. The introduction of an iodine atom at the 6-position is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its anticancer efficacy through mechanisms such as improved target binding or altered cellular uptake.
Part 1: Synthesis and Characterization of this compound
A plausible synthetic route for this compound is the Conrad-Limpach reaction, a well-established method for preparing 4-hydroxyquinolines.[5] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-iodoaniline and 1.1 equivalents of diethyl malonate.
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, slowly increase the temperature to 250°C and maintain for 30 minutes to induce cyclization.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solidified product can be triturated with ethanol, filtered, and washed with cold ethanol to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be below 0.5%.[6] Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colon Carcinoma | 5.7 |
| PC3 | Prostate Adenocarcinoma | 15.1 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.[8]
Protocol:
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the cells and resuspend them in a PI staining solution containing RNase A.[8]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
Part 3: Mechanism of Action Studies
Based on the known mechanisms of other quinolinone derivatives, this compound may exert its anticancer effects through inhibition of topoisomerases or modulation of key signaling pathways.[4][9]
Topoisomerase Inhibition Assay
The primary mechanism of many quinolone-based compounds is the inhibition of DNA gyrase and topoisomerase IV in bacteria.[10][11] Their eukaryotic counterparts are also important targets for anticancer drugs.[4]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a known topoisomerase inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Analysis: Stop the reaction and analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.
Kinase Inhibition Assays and Western Blotting
Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[12][13]
Protocol (Western Blotting):
-
Cell Lysis: Treat cancer cells with the compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, PARP, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram 1: Proposed Experimental Workflow
Caption: A streamlined workflow for the development of this compound as an anticancer agent.
Part 4: In Vivo Anticancer Efficacy
The in vivo anticancer activity of this compound should be evaluated in a tumor xenograft model.[14][15]
Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Major organs can be collected for histological analysis to assess toxicity.
Diagram 2: Hypothesized Signaling Pathway Inhibition
Caption: Proposed dual mechanism of action for this compound targeting PI3K/Akt/mTOR and Topoisomerase II.
Conclusion
The 4-hydroxy-2-quinolinone scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Through systematic in vitro and in vivo studies, the therapeutic potential and mechanism of action of this novel compound can be thoroughly investigated, potentially leading to the development of a new and effective cancer therapeutic.
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Antimicrobial and antifungal screening of 4-hydroxy-2-quinolone analogs
An in-depth guide to the antimicrobial and antifungal screening of 4-hydroxy-2-quinolone analogs, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from the underlying mechanisms of action to detailed, field-proven laboratory protocols.
Introduction: The Promise of the 4-Hydroxy-2-Quinolone Scaffold
The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Analogs derived from this structure have demonstrated significant potential as antibacterial, antifungal, anticancer, and immunomodulatory agents.[1][3][4] With the escalating crisis of antimicrobial resistance, which claims hundreds of thousands of lives annually and threatens to render current treatments obsolete, the development of new classes of antimicrobial drugs is a global health priority.[2] 4-hydroxy-2-quinolone analogs represent a promising frontier in this search, offering novel mechanisms and the potential to combat drug-resistant pathogens.[1][2][5]
This guide offers a detailed framework for the systematic screening of novel 4-hydroxy-2-quinolone analogs to identify and characterize their antimicrobial and antifungal properties. The protocols described herein are grounded in established standards to ensure reproducibility and reliability, providing the robust data necessary for advancing promising candidates through the drug discovery pipeline.
Scientific Background and Putative Mechanisms of Action
Understanding the potential mechanisms of action is crucial for designing effective screening cascades and interpreting experimental data. Quinolones exert their biological effects through several key pathways.
Antibacterial Mechanism: Targeting DNA Integrity
The primary antibacterial targets of quinolone-class antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6][7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
Inhibition of DNA Gyrase and Topoisomerase IV : Quinolones stabilize the covalent complex formed between these enzymes and the bacterial DNA, in which the DNA is cleaved in both strands.[6][7]
-
Induction of DNA Damage : By trapping the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that generate irreparable double-strand DNA breaks.[7][9]
-
Cell Death : The accumulation of fragmented DNA triggers downstream events, including the SOS response and the production of reactive oxygen species (ROS), ultimately leading to rapid bactericidal action.[2][6]
The efficacy of specific analogs can be dramatically influenced by substitutions on the quinolone ring. For example, a fluorine atom at the C-6 position is known to significantly enhance antibacterial activity, a discovery that led to the development of the highly successful fluoroquinolones.[1][2] Similarly, modifications at the C-3, C-6, and C-7 positions can have a profound impact on the antimicrobial spectrum and potency.[1][10]
Caption: Mechanism of antibacterial action for quinolone analogs.
Antifungal Mechanisms: A Multifaceted Attack
While the antifungal mechanism of 4-hydroxy-2-quinolones is less defined than their antibacterial action, evidence suggests several potential pathways.[2] Some quinoline-chalcone derivatives have been shown to induce the accumulation of ROS in Candida albicans, leading to mitochondrial dysfunction and cell death.[11][12] This suggests that oxidative stress is a key component of their antifungal activity. Furthermore, some fluoroquinolones have been found to potentiate the activity of other antifungal agents like echinocandins, indicating potential synergistic interactions or effects on fungal cell wall integrity.[13]
Quorum Sensing Inhibition: Disrupting Bacterial Communication
Certain 4-hydroxy-2-quinolone analogs, particularly 2-alkyl-4-quinolones (AQs), are structurally similar to signaling molecules used in bacterial quorum sensing (QS).[14][15] The Pseudomonas aeruginosa QS system, for instance, uses the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-(1H)-quinolone, to regulate virulence factors and biofilm formation.[14][16] Novel quinolone or quinazolinone analogs can act as antagonists to the PQS receptor (PqsR), effectively silencing this communication pathway and reducing pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[17][18]
Materials and Reagents
Test Compounds and Controls
-
4-Hydroxy-2-quinolone Analogs : Synthesized and purified test compounds.
-
Solvent : Dimethyl sulfoxide (DMSO, cell culture grade) for preparing stock solutions.
-
Positive Antibacterial Controls : Ciprofloxacin, Levofloxacin, or other relevant quinolones.
-
Positive Antifungal Controls : Amphotericin B, Fluconazole.[1]
Microbial Strains
-
Gram-Positive Bacteria : Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-Negative Bacteria : Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Yeast : Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans.
-
Filamentous Fungi (Molds) : Aspergillus flavus, Aspergillus fumigatus (e.g., ATCC 204305), Trichophyton rubrum.[1][2]
Culture Media and Reagents
-
For Bacteria : Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[19][20]
-
For Fungi : RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture maintenance.[21][22]
-
General Reagents : Sterile saline (0.85% NaCl), 2% Glucose solution, 0.5 µg/mL Methylene Blue dye (for fungal disk diffusion).[21]
Equipment and Consumables
-
Biological safety cabinet (Class II)
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Microplate reader (600 nm)
-
Vortex mixer
-
Spectrophotometer or Densitometer for McFarland standards
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Sterile serological pipettes and micropipette tips
-
Sterile petri dishes (100 mm)
-
Sterile filter paper disks (6 mm)
-
Sterile swabs
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Microbial Inocula
Rationale : Accurate and reproducible results depend on precisely prepared compound solutions and standardized microbial inocula. DMSO is commonly used to solubilize hydrophobic organic compounds. Microbial inocula are standardized to a specific cell density (McFarland standard) to ensure that the number of organisms challenged by the compound is consistent across experiments.
A. Compound Stock Solutions
-
Accurately weigh the 4-hydroxy-2-quinolone analog powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
B. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or MHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline and comparing against the standard visually or using a densitometer.
-
Within 15 minutes of standardization, dilute this suspension 1:150 in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL for the assay.[23]
C. Fungal Inoculum Preparation (Yeast)
-
Follow steps 1-3 as for bacteria, using colonies from a 24-hour culture on SDA.
-
Adjust the suspension in sterile saline to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
D. Fungal Inoculum Preparation (Molds)
-
Grow the mold on PDA at 35°C for 7 days or until good conidiation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the upper conidial suspension with a hemacytometer or spectrophotometer to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[22]
Protocol 2: Antibacterial Screening via Broth Microdilution (MIC Determination)
Rationale : This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for susceptibility testing, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Caption: Workflow for the broth microdilution MIC assay.
Procedure :
-
Plate Setup : Add 50 µL of sterile cation-adjusted MHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no bacteria).
-
Compound Addition : Prepare a 2x working solution of your quinolone analog in MHB. Add 100 µL of this solution to well 1. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
Serial Dilution : Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. This creates a gradient of decreasing compound concentrations across the plate.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1B) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC : The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 3: Antifungal Screening via Broth Microdilution (MIC Determination)
Rationale : This protocol adapts the broth microdilution method for fungi, following CLSI M27 (for yeasts) and M38 (for molds) guidelines.[21][22] The primary difference is the use of RPMI-1640 medium and different incubation conditions.
Procedure :
-
Setup and Dilution : Follow steps 1-3 from Protocol 2, but use RPMI-1640 medium instead of MHB.
-
Inoculation : Add 100 µL of the standardized fungal inoculum (prepared in Protocol 1C or 1D) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation :
-
Yeasts : Incubate at 35°C for 24-48 hours.
-
Molds : Incubate at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
-
-
Reading the MIC : The MIC endpoint is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.
Protocol 4: Agar Disk Diffusion Assay
Rationale : The disk diffusion assay is a simple, qualitative or semi-quantitative method for preliminary screening. It relies on the diffusion of a compound from a paper disk into an agar medium inoculated with the test organism. The size of the clear zone of inhibition around the disk is proportional to the compound's activity and diffusion characteristics.[24][25]
Caption: Workflow for the agar disk diffusion assay.
Procedure :
-
Plate Inoculation : Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum (Protocol 1B or 1C). Streak the swab evenly over the entire surface of an agar plate (MHA for bacteria; Mueller-Hinton with 2% glucose and methylene blue for yeast) to ensure confluent growth.[21]
-
Disk Preparation : Aseptically apply a known amount of the quinolone analog solution (e.g., 10 µL of a 1 mg/mL solution) onto sterile 6 mm paper disks. Allow the solvent to evaporate completely in a biological safety cabinet.
-
Disk Application : Place the impregnated disks onto the surface of the inoculated agar plates. Gently press each disk to ensure complete contact. Place disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping zones.[21]
-
Incubation : Invert the plates and incubate under the appropriate conditions (16-20 hours at 37°C for bacteria; 24-48 hours at 35°C for yeast).
-
Measurement : Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter (mm).
Data Interpretation and Reporting
Systematic data presentation is key to comparing analogs and identifying promising candidates.
MIC Data Summary
The MIC is the primary quantitative output. Data should be compiled into a clear table for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of 4-Hydroxy-2-Quinolone Analogs
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. flavus MIC (µg/mL) |
|---|---|---|---|---|---|---|
| Analog-01 | H | Nonyl | >128 | >128 | 64 | 32 |
| Analog-02 | 6-Br | Nonyl | 16 | 64 | 8 | 1.05[1] |
| Analog-03 | 7-Cl | Tridecyl | 32 | 128 | 16 | 4 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | NA | NA |
| Amphotericin B | - | - | NA | NA | 1 | 2 |
NA: Not Applicable
Disk Diffusion Data Summary
Zone diameters provide a semi-quantitative measure of activity.
Table 2: Zone of Inhibition Diameters for 4-Hydroxy-2-Quinolone Analogs (30 µ g/disk )
| Compound ID | S. aureus Zone (mm) | E. coli Zone (mm) | C. albicans Zone (mm) |
|---|---|---|---|
| Analog-01 | 8 | 6 (no zone) | 12 |
| Analog-02 | 18 | 10 | 20 |
| Analog-03 | 15 | 9 | 18 |
| Ciprofloxacin | 25 | 30 | NA |
Zone diameters include the 6 mm disk.
Structure-Activity Relationship (SAR) Analysis
The data generated from these screens are foundational for understanding the Structure-Activity Relationship (SAR). By comparing the activity of structurally related analogs, researchers can deduce the chemical features essential for potency and selectivity.
Key Insights from SAR :
-
Impact of Alkyl Chain Length : Studies have shown that the length of an alkyl side chain, often at the C-3 position, can dramatically impact antimicrobial activity.[1][26]
-
Role of Halogenation : The introduction of halogens (e.g., fluorine, bromine) at positions C-6 and C-7 can significantly increase both antibacterial and antifungal potency.[1] For instance, brominated analogs have shown exceptional activity against A. flavus.[1][26]
-
Substituent Effects : Different substituents on the benzo-carbons of the quinolone core can modulate the compound's spectrum of activity, highlighting the importance of systematic chemical modification and screening.[1]
Conclusion
The 4-hydroxy-2-quinolone scaffold remains a highly valuable starting point for the development of novel antimicrobial and antifungal agents. The systematic application of standardized screening protocols, such as the broth microdilution and agar disk diffusion methods detailed in this guide, is essential for the reliable identification of lead candidates. By integrating robust biological data with medicinal chemistry efforts, the full therapeutic potential of this versatile chemical class can be explored to address the urgent, unmet need for new treatments against infectious diseases.
References
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- Pfaller, M. A., & Sheehan, D. J. (2018). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 31(4).
- Saeed, S. et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 22(3), 468.
- Mulugeta, E. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9399-9421.
- Zhang, B. (2019). Quinolone derivatives and their antifungal activities: An overview. Archiv der Pharmazie, 352(5), e1800382.
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- Supong, K. et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed.
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Application Note: Comprehensive Guide to Cell Viability and Apoptosis Assays for Quinolinone-Triazole Hybrids
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues. Among the promising classes of compounds are quinolinone-triazole hybrids. These molecules are synthesized by covalently linking quinolinone and triazole pharmacophores, two heterocyclic moieties known for their diverse biological activities, including anticancer properties.[1][2] The hybridization strategy aims to create synergistic effects, potentially leading to enhanced potency, novel mechanisms of action, and the ability to overcome drug resistance.[1][2]
The initial and most critical step in evaluating the therapeutic potential of these novel quinolinone-triazole hybrids is to determine their effect on cancer cell viability and to elucidate the underlying mechanism of cell death. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of key cell viability and apoptosis assays tailored for the preclinical assessment of quinolinone-triazole hybrids.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind these choices, ensuring that the described protocols are robust and self-validating. We will cover essential metabolic assays such as MTT and MTS, which are foundational for determining cytotoxic concentrations, and delve into more mechanistic assays like Annexin V and Caspase-Glo® 3/7 to discern if the compounds induce programmed cell death (apoptosis).
PART 1: Foundational Considerations for Robust Cell-Based Assays
Before proceeding with specific assays, several foundational experimental parameters must be optimized to ensure the reliability and reproducibility of your results.
Cell Line Selection and Culture
The choice of cancer cell lines is paramount and should be guided by the research question. It is advisable to screen the quinolinone-triazole hybrids against a panel of cell lines representing different cancer types (e.g., leukemia, glioblastoma, prostate cancer) to identify the spectrum of activity.[3] Non-tumorigenic cell lines should also be included to assess selectivity and potential off-target toxicity.[4] All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained under sterile conditions using the recommended growth medium and supplements.[5]
Optimizing Cell Seeding Density
The number of cells seeded per well is a critical parameter that can significantly impact the outcome of a cell viability assay.[6] Seeding too few cells may result in a weak signal, while over-confluency can lead to contact inhibition of growth, confounding the interpretation of drug effects. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase throughout the duration of the experiment.[6][7]
Protocol for Optimizing Seeding Density:
-
Prepare a single-cell suspension of the desired cell line.
-
Create a serial dilution of the cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells/well).[8]
-
Include wells with medium only as a blank control.
-
Incubate the plate for the intended duration of the drug treatment (e.g., 24, 48, or 72 hours).
-
Perform a viability assay (e.g., MTT or MTS) and measure the absorbance.
-
Plot absorbance versus cell number. The optimal seeding density will be within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25 for the untreated control.[8]
Preparation of Drug Concentrations
The accurate preparation of drug concentrations is fundamental to obtaining a reliable dose-response curve.
Protocol for Drug Dilution Series:
-
Prepare a high-concentration stock solution of the quinolinone-triazole hybrid in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
For the assay, create a working stock solution by diluting the primary stock in the complete cell culture medium.
-
Perform a serial dilution (typically 2-fold or 3-fold) from the working stock to generate a range of concentrations to be tested.[9] It is advisable to test a broad range of concentrations initially to determine the approximate cytotoxic range.[9]
-
Ensure that the final concentration of the solvent (e.g., DMSO) in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
PART 2: Assessing Cell Viability via Metabolic Activity
Metabolic assays are often the first step in screening for cytotoxic effects. They are rapid, cost-effective, and provide a quantitative measure of cell viability based on the metabolic activity of the cell population.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][10] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[10] The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[8][11]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate in a final volume of 100 µL of complete medium per well.[8] Include wells for vehicle control (cells treated with solvent only) and blank (medium only).
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Add 10 µL of the prepared quinolinone-triazole hybrid dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then mix gently and read the absorbance at 570 nm using a microplate reader.[8]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is a second-generation tetrazolium salt-based assay.[11] Unlike MTT, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step and making the assay more convenient.[10][11] The reduction of MTS to its soluble formazan product is facilitated by an electron coupling reagent, such as phenazine ethosulfate (PES).[10]
Detailed Protocol for MTS Assay:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
MTS Reagent Addition: Prepare the MTS reagent solution containing PES according to the manufacturer's instructions. Add 20 µL of the MTS solution to each well.[10][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10][13]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[10][13]
Data Analysis and Interpretation: The IC₅₀ Value
The primary output of these viability assays is the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the quinolinone-triazole hybrid that is required to inhibit the viability of 50% of the cell population compared to the untreated control.[14][15]
Calculation of Percentage Viability:
The percentage of cell viability is calculated using the following formula:
Determining the IC₅₀:
-
Plot the percentage viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[16]
-
The IC₅₀ value is the concentration at which the curve crosses the 50% viability mark.[15]
| Parameter | Description |
| IC₅₀ | The concentration of a drug that inhibits a biological process by 50%.[14] |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of the biological response. |
| Vehicle Control | A control group that receives the solvent in which the drug is dissolved, but not the drug itself. |
| Blank Control | Wells containing only the culture medium and the assay reagents, used to subtract the background absorbance. |
PART 3: Unraveling the Mechanism of Cell Death: Apoptosis Assays
If a quinolinone-triazole hybrid demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[2]
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can bind to the exposed PS on apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[19]
Apoptosis Detection using Annexin V/PI Staining
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol for Annexin V-FITC/PI Staining:
-
Cell Treatment: Seed and treat cells with the quinolinone-triazole hybrid at concentrations around the IC₅₀ value for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 10 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
Interpretation of Results:
| Quadrant | Annexin V | PI | Cell Population |
| Lower Left | Negative | Negative | Viable Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left | Negative | Positive | Necrotic Cells |
Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[21] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[21] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[21]
Detailed Protocol for Caspase-Glo® 3/7 Assay:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the quinolinone-triazole hybrid as described previously.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22][23]
-
Reagent Addition: Equilibrate the plate and the reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[22]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to 3 hours.[22][24]
-
Luminescence Reading: Measure the luminescence using a luminometer.
PART 4: Ensuring Data Integrity: Quality Control in Cell-Based Assays
Robust and reliable data are the cornerstones of drug discovery. Implementing stringent quality control (QC) measures is non-negotiable.
-
Assay Validation: All assays should be validated for their intended purpose, including an assessment of linearity, accuracy, and precision.[25]
-
Positive and Negative Controls: Always include appropriate controls. For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.
-
Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are within their expiration dates.[5]
-
Instrumentation: Regularly calibrate and maintain all equipment, including pipettes, incubators, and plate readers.
-
Data Reproducibility: All experiments should be performed with technical and biological replicates to ensure the reproducibility of the findings.
PART 5: Summary of Assays and Key Parameters
| Assay | Principle | Endpoint Measured | Key Advantages |
| MTT | Reduction of yellow tetrazolium salt to purple formazan by metabolically active cells.[8][10] | Cell Viability/Metabolic Activity | Cost-effective, well-established. |
| MTS | Reduction of tetrazolium salt to a soluble formazan product.[10][11] | Cell Viability/Metabolic Activity | More convenient than MTT (no solubilization step).[11] |
| Annexin V/PI | Detection of phosphatidylserine externalization and membrane integrity.[18] | Apoptosis and Necrosis | Distinguishes between different stages of cell death. |
| Caspase-Glo® 3/7 | Luminescent detection of caspase-3 and -7 activity.[21] | Apoptosis (Executioner Caspase Activity) | Highly sensitive, simple "add-mix-measure" format.[21] |
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Application Notes & Protocols: Evaluating the In Vitro Cytotoxicity of Novel Quinolinone Derivatives
Introduction
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2][3] The quinoline scaffold is integral to numerous natural and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][4][5][6][7] In oncological research, novel quinolinone derivatives are of particular interest as they have been shown to exert potent cytotoxic effects through diverse mechanisms, such as the inhibition of topoisomerases, interference with tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[1][3][8][9][10]
The preliminary evaluation of any new chemical entity destined for therapeutic use hinges on a robust assessment of its cytotoxic potential. In vitro cytotoxicity assays are indispensable first-pass screening tools in the drug discovery pipeline. They provide critical data on a compound's potency, selectivity, and mechanism of action in a controlled, high-throughput environment. This guide offers a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for novel quinolinone derivatives. We will delve into the core principles of key assays, provide step-by-step protocols, and offer field-proven insights to ensure data integrity and reproducibility.
The Strategic Selection of a Cytotoxicity Assay
Choosing the right assay is a critical first step that dictates the nature and relevance of the experimental output. The primary distinction lies in what is being measured: cell viability (a measure of metabolic health), cytotoxicity (a measure of membrane integrity), or apoptosis (a specific mode of programmed cell death).[11][12] A multi-assay approach is often recommended to build a comprehensive cytotoxic profile of a novel compound.
Caption: Decision workflow for selecting an appropriate in vitro assay.
Metabolic Activity Assays for Cell Viability Assessment
These assays quantify the metabolic activity of a cell population, which serves as an indirect measure of cell viability and proliferation. A reduction in metabolic activity is interpreted as a decrease in the number of viable cells.
The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13]
Principle of Causality: The core of this assay lies in the enzymatic activity of mitochondrial dehydrogenases within metabolically active, living cells.[14] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan precipitate.[14][15] Dead cells lack this enzymatic activity and therefore do not produce the colored product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel quinolinone derivatives, dissolved in DMSO
-
MTT solution: 5 mg/mL in sterile PBS, filtered[16]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[16]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per 100 µL per well for adherent lines).[15][16] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and ideally kept below 0.5% to prevent solvent-induced cytotoxicity.[17]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Medium only, without cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]
-
Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C.[18] During this time, purple formazan crystals will become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][18] A reference wavelength of 630 nm can be used to reduce background noise.
Membrane Integrity Assays for Cytotoxicity Assessment
These assays directly measure cytotoxicity by quantifying the leakage of intracellular components into the surrounding culture medium, which occurs when the cell membrane is compromised.
The Lactate Dehydrogenase (LDH) Assay
Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[19] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[20] The LDH assay is a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[20][21] The intensity of the color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cell culture setup as described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer).
-
96-well flat-bottom sterile microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the novel quinolinone derivatives in a 96-well plate as described in steps 1-4 of the MTT protocol.
-
Establish Controls: It is critical to include the following controls on the same plate:[11][21][22]
-
Untreated Control (Low Control): Measures spontaneous LDH release from untreated cells.
-
Maximum LDH Release (High Control): Untreated cells are lysed by adding the kit's lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.
-
Background Control: Medium only, to measure LDH present in the serum.
-
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 600 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[23] A background reading at 680 nm should also be taken and subtracted.
Unveiling the Mechanism: Apoptosis Assays
Many anticancer agents, including quinoline derivatives, function by inducing programmed cell death, or apoptosis.[8][9] Distinguishing between cytotoxic effects that lead to necrosis versus those that trigger a controlled apoptotic cascade is vital for mechanistic understanding.[12][24]
Caption: Key events in apoptosis detected by common assays.
Caspase Activity Assays
Principle of Causality: Apoptosis is executed by a family of cysteine proteases called caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic pathway.[24] These assays utilize a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7). When caspases are active, they cleave the substrate, releasing a reporter molecule that generates light or fluorescence. The signal intensity is directly proportional to the amount of active caspase in the sample.
Annexin V Staining for Flow Cytometry
Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC), it can be used to label apoptotic cells. This is often combined with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (necrotic or late apoptotic cells), allowing for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Data Analysis and Interpretation
Normalization and Calculation of Percent Viability: For both MTT and LDH assays, data must be normalized to the controls.
-
For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100
-
For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_LowControl) / (Abs_HighControl - Abs_LowControl)] * 100
Determining the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%.[27][28]
Procedure:
-
Plot Data: Plot the percent viability (y-axis) against the logarithm of the compound concentration (x-axis).[28]
-
Non-linear Regression: Use a software package like GraphPad Prism, Origin, or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[27][29][30]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark.[27]
Data Presentation: Summarize the results in a clear, tabular format.
| Quinolinone Derivative | Cell Line | Exposure Time (h) | IC₅₀ (µM) ± SD |
| Compound A | MCF-7 | 48 | 5.2 ± 0.4 |
| Compound A | A549 | 48 | 12.8 ± 1.1 |
| Compound B | MCF-7 | 48 | 25.1 ± 2.3 |
| Compound B | A549 | 48 | > 50 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[17] | Ensure a homogenous cell suspension before seeding. Use reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile PBS.[11] |
| Low Absorbance Signal (MTT) | Too few cells seeded; Insufficient incubation time with MTT; Compound interference.[17] | Optimize cell seeding density for your specific cell line.[17] Increase MTT incubation time (up to 4 hours). Check if the compound reduces MTT chemically by running a cell-free control. |
| High Background (LDH) | High spontaneous LDH release due to unhealthy cells; Serum in the medium contains LDH.[17] | Ensure cells are healthy and in the log growth phase. Use a background control (medium only) and subtract its value. Consider using a serum-free medium during the final hours of treatment if background is problematic.[17] |
| Compound Precipitation | Poor solubility of the quinolinone derivative in the culture medium. | Check the compound's solubility limit. Ensure the final DMSO concentration is low and consistent. Visually inspect wells for precipitate before adding assay reagents.[17] |
References
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- Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025). MD+DI. [Link]
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity. [Link]
- How can I calculate IC50 for a cytotoxic substance? (2015).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
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- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules, 27(6), 2010. [Link]
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- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 1184-1200. [Link]
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- MTT Analysis Protocol.
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- New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2025). Vietnam Journal of Chemistry. [Link]
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Application Note: High-Throughput Screening of 4-Hydroxy-2-Quinolinone Libraries for Novel Therapeutic Discovery
Introduction: The 4-Hydroxy-2-Quinolinone Scaffold as a Privileged Structure in Drug Discovery
The 4-hydroxy-2-quinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This "privileged structure" is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Its ability to interact with multiple biological targets makes libraries of 4-hydroxy-2-quinolinone derivatives a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[1][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for 4-hydroxy-2-quinolinone libraries. We will delve into the rationale behind assay selection, provide detailed protocols for both biochemical and cell-based screening approaches, and outline a robust strategy for data analysis and hit validation.
Strategic Considerations for Screening 4-Hydroxy-2-Quinolinone Libraries
Before embarking on a large-scale screen, it is crucial to consider the physicochemical properties of the 4-hydroxy-2-quinolinone scaffold and the nature of the biological target.
-
Compound Properties: 4-hydroxy-2-quinolinone derivatives can exhibit autofluorescence, which may interfere with fluorescence-based assays.[6] It is essential to perform preliminary checks for compound interference with the chosen detection method. Solubility can also be a concern, and careful quality control of the compound library is necessary to avoid false negatives.
-
Target-Based vs. Phenotypic Screening: The choice between a target-based (biochemical) and a phenotypic (cell-based) screen depends on the research question.[7][8] A target-based approach is suitable when a specific enzyme or receptor is known, allowing for the identification of direct modulators.[9] A phenotypic screen is advantageous when the molecular target is unknown or when assessing the overall effect of a compound on a cellular process is desired.[10][11][12][13]
Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on a robust and reproducible assay. The assay development phase involves optimizing conditions to achieve a suitable signal window and acceptable statistical parameters, such as the Z'-factor.[14][15] Miniaturization from 96-well to 384- or 1536-well plates is a standard practice in HTS to reduce reagent consumption and increase throughput.[14][16]
Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. | Z' > 0.5 for a robust assay.[14] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 2 is generally acceptable, but higher is better. |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 20% for both positive and negative controls.[17] |
| DMSO Tolerance | The ability of the assay to withstand the solvent used to dissolve the compounds. | Assay performance should not be significantly affected at the final DMSO concentration used in the screen (typically ≤ 1%).[15] |
Workflow for a High-Throughput Screening Campaign
The following diagram illustrates a typical workflow for an HTS campaign, from initial assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical Screening of a 4-Hydroxy-2-Quinolinone Library using an AlphaScreen Assay
This protocol describes a generic AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for identifying inhibitors of a protein-protein interaction (PPI). AlphaScreen is a bead-based assay technology that is well-suited for HTS due to its high sensitivity, low background, and homogeneous format.[18][19][20]
Principle of the AlphaScreen Assay for PPI Inhibition
Caption: Principle of AlphaScreen for detecting PPI inhibitors.
Materials and Reagents
-
Protein A: Biotinylated
-
Protein B: Tagged (e.g., GST or 6xHis)
-
Streptavidin-coated Donor Beads
-
Anti-tag Acceptor Beads
-
Assay Buffer: (e.g., PBS with 0.1% BSA)
-
4-Hydroxy-2-Quinolinone Library: 10 mM in DMSO
-
Positive Control Inhibitor
-
Negative Control: DMSO
-
384-well low-volume white plates
-
Plate reader capable of AlphaScreen detection
Step-by-Step Protocol
-
Compound Plating:
-
Dispense 50 nL of the 4-hydroxy-2-quinolinone library compounds into the assay plate wells using an acoustic liquid handler.
-
Dispense 50 nL of the positive control inhibitor and DMSO into their respective control wells.
-
-
Reagent Preparation:
-
Prepare a solution of biotinylated Protein A and tagged Protein B in assay buffer at 2X the final desired concentration.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer at 2X the final desired concentration. Protect from light.
-
-
Reagent Addition:
-
Add 5 µL of the Protein A and Protein B solution to each well of the assay plate.
-
Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
Add 5 µL of the bead suspension to each well.
-
-
Incubation and Detection:
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Protocol 2: Cell-Based Screening of a 4-Hydroxy-2-Quinolinone Library using a Reporter Gene Assay
This protocol outlines a cell-based reporter gene assay to identify modulators of a specific signaling pathway. Cell-based assays provide a more physiologically relevant context for screening.[11][16]
Materials and Reagents
-
Reporter Cell Line: Stably transfected with a reporter construct (e.g., Luciferase driven by a response element for the pathway of interest).
-
Cell Culture Medium: Appropriate for the cell line.
-
4-Hydroxy-2-Quinolinone Library: 10 mM in DMSO.
-
Pathway Agonist/Antagonist (Positive Control)
-
Negative Control: DMSO
-
384-well clear-bottom white plates
-
Luciferase Assay Reagent
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the reporter cell line into 384-well plates at a pre-determined optimal density.
-
Incubate for 24 hours to allow cells to attach and recover.
-
-
Compound Addition:
-
Dispense 50 nL of the 4-hydroxy-2-quinolinone library compounds, positive control, and DMSO into the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a pre-determined time (e.g., 16-24 hours) to allow for compound action and reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Data Analysis and Hit Validation
Rigorous data analysis and hit validation are critical to minimize the number of false positives and ensure that resources are focused on the most promising compounds.[21][22][23]
Primary Screen Data Analysis
-
Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability.
-
Hit Selection: A statistical method, such as calculating the Z-score for each compound, is used to identify primary hits. A common cutoff is a Z-score of ≤ -3 for inhibitors or ≥ +3 for activators.
Hit Validation Cascade
Caption: A typical hit validation cascade.
-
Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: The activity of the hits is confirmed in a secondary assay that uses a different detection technology (e.g., a label-free method like Surface Plasmon Resonance) to rule out assay-specific artifacts.
-
Counter-Screens: These are performed to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or exhibit non-specific activity (e.g., cytotoxicity in cell-based assays).[21]
-
Structure-Activity Relationship (SAR) Analysis: The activity of structurally related analogs is assessed to build an initial understanding of the SAR.[21]
Conclusion
High-throughput screening of 4-hydroxy-2-quinolinone libraries offers a powerful approach for the discovery of novel drug candidates. A successful HTS campaign requires careful planning, rigorous assay development and validation, and a systematic approach to data analysis and hit validation. The protocols and strategies outlined in this application note provide a solid framework for researchers to unlock the therapeutic potential of this privileged chemical scaffold.
References
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- Mass spectrometry-based biochemical assays for enzyme-inhibitor screening. (2007). Analytica Chimica Acta. [Link]
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- Cell-based assays for high-throughput screening. (n.d.). Broad Institute. [Link]
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- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
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- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
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Application Notes and Protocols: Cross-Coupling Reactions with 4-Hydroxy-6-iodo-2-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-Hydroxy-2-quinolinone Scaffold
The 4-hydroxy-2-quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] These compounds have demonstrated potential as antibacterial, anti-inflammatory, anticancer, and neuroprotective agents.[1] The strategic introduction of diverse substituents onto this core structure via cross-coupling reactions is a powerful tool for modulating pharmacological properties and developing novel therapeutic agents.[4] 4-Hydroxy-6-iodo-2-quinolinone serves as a key building block in this endeavor, with the iodine atom at the 6-position providing a reactive handle for various palladium-catalyzed cross-coupling reactions.
This guide provides detailed application notes and protocols for several key cross-coupling reactions utilizing this compound, offering insights into experimental design and execution for drug discovery and development programs.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
Expertise & Experience: The "Why" Behind the Protocol
The choice of a palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid derivative. A solvent system that can solubilize both the organic and inorganic reagents, such as a mixture of an organic solvent and an aqueous base solution, is typically used.
Trustworthiness: A Self-Validating System
A successful Suzuki-Miyaura coupling is validated by the consumption of the starting this compound and the appearance of a new, less polar product on Thin Layer Chromatography (TLC). Further confirmation is achieved through characterization of the purified product by NMR spectroscopy and mass spectrometry, which will show the incorporation of the new aryl or vinyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl- or vinylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 78 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Heck-Mizoroki Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a direct method for the synthesis of substituted alkenes.[5][6] This reaction is a powerful tool for introducing alkenyl substituents, which can serve as versatile handles for further functionalization.
Expertise & Experience: The "Why" Behind the Protocol
A phosphine-free palladium catalyst, such as Pd(OAc)₂, is often effective for the Heck reaction. The choice of base is crucial to neutralize the hydrogen halide generated during the reaction.[5] A high-boiling polar aprotic solvent like DMF or DMA is typically used to ensure the solubility of the reagents and to allow for the higher reaction temperatures often required. The stereochemical outcome of the Heck reaction is generally trans to the larger substituent on the alkene.[5]
Trustworthiness: A Self-Validating System
Successful Heck reactions are indicated by the formation of a new, often more colored, product spot on TLC. The structure of the product can be confirmed by ¹H NMR, which will show the characteristic coupling constants of the newly formed vinyl protons, and by mass spectrometry.
Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DMF, DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound and the base.
-
Add the solvent and the alkene.
-
Degas the mixture by purging with an inert gas.
-
Add the palladium catalyst under a stream of inert gas.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Representative Heck-Mizoroki Reactions
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Butyl acrylate | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 75 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | DMA | 130 | 82 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | NaOAc | DMF | 110 | 68 |
Visualization: Heck-Mizoroki Catalytic Cycle
Caption: General catalytic cycle for the Heck-Mizoroki reaction.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[7][8] This reaction introduces a linear and rigid alkynyl group, which can be a valuable structural element in drug design, for example, as a linker or for probing active sites.
Expertise & Experience: The "Why" Behind the Protocol
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I) salts.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. The reaction is sensitive to oxygen, so it is crucial to perform it under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Trustworthiness: A Self-Validating System
The progress of a Sonogashira coupling can be easily monitored by TLC, observing the disappearance of the starting materials and the formation of the alkyne-coupled product. IR spectroscopy is a useful tool for confirming the presence of the alkyne C≡C triple bond stretch in the product. Final confirmation is obtained through NMR and mass spectrometry.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF, or neat amine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | 3 | DIPEA | DMF | 50 | 88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | 5 | Et₃N | Et₃N | 60 | 76 |
Visualization: Sonogashira Catalytic Cycle
Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][10][11] This reaction is of immense importance in medicinal chemistry, as the aniline and related motifs are prevalent in a vast number of bioactive molecules.
Expertise & Experience: The "Why" Behind the Protocol
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9] Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[10] The reaction is usually carried out in an aprotic solvent like toluene or dioxane under strictly anhydrous and anaerobic conditions.
Trustworthiness: A Self-Validating System
The formation of the C-N coupled product can be monitored by TLC. The product will have a different polarity compared to the starting materials. ¹H NMR spectroscopy will confirm the presence of the N-H proton (for primary and secondary amine products) and the aromatic protons of the newly introduced amine. High-resolution mass spectrometry will provide the exact mass of the desired product.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the base to a dry Schlenk flask.
-
Add this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 110 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 89 |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The cross-coupling reactions detailed in these application notes provide a versatile and powerful toolkit for the functionalization of this compound. By leveraging these robust palladium-catalyzed methodologies, researchers can efficiently generate diverse libraries of novel quinolinone derivatives for screening in drug discovery programs, ultimately accelerating the development of new and effective therapeutics.
References
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central.
- Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Synthesis of Biheterocycles Based on Quinolinone, Chromone, and Coumarin Scaffolds by Palladium-Catalyzed Decarboxylative Couplings. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate.
- The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl-2-quinolones. (n.d.). ResearchGate.
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (n.d.). RSC Publishing.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.). ResearchGate.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). NIH.
- Tandem-type Pd(II)-catalyzed oxidative Heck reaction/intramolecular C-H amidation sequence: a novel route to 4-aryl-2-quinolinones. (n.d.). PubMed.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. (n.d.). Wikipedia.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PubMed Central.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (n.d.). Scirp.org.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). PMC - NIH.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024, February 7). NIH.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate.
- Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021, October 8). ResearchGate.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (n.d.). PMC - NIH.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton.
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- 2. researchgate.net [researchgate.net]
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- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Strategic Functionalization of the Quinolin-2(1H)-one Core at the 6-Position
Introduction: The Strategic Importance of the 6-Position
The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. Functionalization of this core is a key strategy in drug discovery to modulate properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[3][4]
The 6-position on the quinolinone ring is of particular strategic importance. As part of the benzo-fused ring, it is electronically activated by the lactam moiety, making it amenable to a variety of chemical transformations. Substituents at this position can project into key binding pockets of target proteins, significantly influencing biological activity. For instance, the introduction of a fluorine atom at the 6-position has been shown to enhance the antibacterial activity of certain quinoline-based drugs.[5] This guide provides a detailed overview of robust and scalable methods for the targeted functionalization of the quinolinone core at this critical position, moving from the synthesis of key intermediates to advanced cross-coupling strategies.
Chapter 1: The Gateway Intermediate: Synthesis of 6-Bromo-Quinolin-2(1H)-one
Many advanced functionalization strategies, particularly transition metal-catalyzed cross-coupling reactions, rely on a halo-substituted precursor. The 6-bromo-quinolin-2(1H)-one is an exceptionally versatile and stable intermediate. Its synthesis can be achieved on a large scale from inexpensive starting materials, making it an ideal entry point for library synthesis and lead optimization campaigns.[6]
Scientist's Notes: Why Start with Bromination?
The choice of bromine as the halogen is a balance of reactivity and stability. While iodo-derivatives are more reactive in cross-coupling, they are often more expensive and less stable. Chloro-derivatives are cost-effective but can be sluggish in oxidative addition, often requiring more specialized and expensive catalyst systems.[7] The C-Br bond offers a "goldilocks" scenario: reactive enough for most standard palladium-catalyzed reactions while being robust enough for easy handling, purification, and storage. The following protocol is a practical and scalable two-step sequence starting from the commercially available 4-bromoaniline.[6]
Protocol 1: Scalable Synthesis of 6-Bromo-Quinolin-2(1H)-one
Step A: Acylation of 4-Bromoaniline
-
Materials:
-
4-Bromoaniline
-
Methyl 3,3-dimethoxypropionate
-
Pyridine
-
Toluene
-
-
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in toluene, add pyridine (1.2 eq).
-
Add methyl 3,3-dimethoxypropionate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting aniline is consumed.
-
Cool the mixture, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is typically of sufficient purity for the next step.
-
Step B: Acid-Catalyzed Cyclization
-
Materials:
-
Crude amide from Step A
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Carefully add the crude amide (1.0 eq) in portions to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The reaction is highly exothermic and should be controlled.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-bromo-quinolin-2(1H)-one as a stable, off-white solid. This two-step process has been successfully applied on an 800 g scale.[6]
-
Chapter 2: Electrophilic Aromatic Substitution: Direct Nitration
Direct nitration of the quinolinone core can provide access to the 6-nitro derivative, a valuable intermediate for synthesizing 6-aminoquinolinones and other functionalities. The lactam group is an activating, ortho, para-director. Since the ortho positions (C3 and C5) are sterically and electronically distinct, substitution at the para C6-position is often favored under controlled conditions.
Scientist's Notes: Controlling Regioselectivity
Unlike quinoline, which is nitrated at the 5- and 8-positions under acidic conditions due to the deactivating effect of the protonated pyridinium nitrogen, the quinolin-2(1H)-one is more akin to an activated benzene derivative.[7][8] The electron-donating nature of the lactam nitrogen directs electrophiles to the C6 and C8 positions. Careful control of temperature and nitrating agent concentration is key to favoring the C6 isomer and minimizing side products. The synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one has been reported starting from the nitration of the corresponding coumarin, showcasing the feasibility of introducing a nitro group at this position.[5]
Protocol 2: Synthesis of 6-Nitro-Quinolin-2(1H)-one
-
Materials:
-
Quinolin-2(1H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
-
Procedure:
-
Dissolve quinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by filtration.
-
Wash the solid extensively with cold water until the washings are neutral, then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-nitro-quinolin-2(1H)-one.
-
Chapter 3: The Power of Palladium: Cross-Coupling from 6-Halo-Quinolinones
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-N and C-C bonds with remarkable efficiency and functional group tolerance.[9] Starting from the versatile 6-bromo-quinolin-2(1H)-one intermediate, a vast chemical space can be accessed.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-Quinolin-2(1H)-one
This protocol is adapted from procedures for the selective amination of related 6-bromoquinoline systems. [8]
-
Materials:
-
6-Bromo-quinolin-2(1H)-one
-
Amine (e.g., morpholine, piperidine, aniline derivative)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by 6-bromo-quinolin-2(1H)-one (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
| Amine Coupling Partner | Typical Yield Range |
| Morpholine | 85-95% |
| Piperidine | 80-90% |
| n-Butylamine | 75-85% |
| Aniline | 70-80% |
| Yields are representative and may vary based on specific substrate and reaction scale. |
C-C (Aryl/Vinyl) Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position.
Scientist's Notes: The Role of Base and Solvent
In the Suzuki reaction, the base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.
-
Base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate.
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), catalyst systems using more advanced ligands like SPhos or XPhos with Pd(OAc)₂ may be necessary. [7]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 4: Suzuki-Miyaura Coupling of 6-Bromo-Quinolin-2(1H)-one
-
Materials:
-
6-Bromo-quinolin-2(1H)-one
-
Aryl- or vinylboronic acid (or pinacol ester)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
-
Procedure:
-
In a reaction vessel, combine 6-bromo-quinolin-2(1H)-one (1.0 eq), the boronic acid (1.3 eq), and K₂CO₃ (2.5 eq).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Boronic Acid Partner | Typical Yield Range |
| Phenylboronic acid | 90-98% |
| 4-Methoxyphenylboronic acid | 88-96% |
| 3-Pyridinylboronic acid | 75-85% |
| Vinylboronic acid pinacol ester | 70-80% |
| Yields are representative and may vary based on specific substrate and reaction scale. |
C-C (Alkynyl) Bond Formation: Sonogashira Coupling
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable for further elaboration or as isosteres for other chemical groups in drug design.
Scientist's Notes: A Dual Catalyst System
The Sonogashira reaction uniquely employs a dual-catalyst system.
-
Palladium Catalyst: As in other cross-couplings, the palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition to the aryl halide.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself, dramatically accelerating the catalytic cycle.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to scavenge the HBr byproduct and to serve as the solvent.
Figure 4: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 5: Sonogashira Coupling of 6-Bromo-Quinolin-2(1H)-one
This protocol is based on established procedures for Sonogashira couplings on related heterocyclic systems.
-
Materials:
-
6-Bromo-quinolin-2(1H)-one
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add 6-bromo-quinolin-2(1H)-one (1.0 eq).
-
Add anhydrous triethylamine to dissolve the starting material.
-
To the stirred solution, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
| Terminal Alkyne Partner | Typical Yield Range |
| Phenylacetylene | 85-95% |
| Trimethylsilylacetylene | 90-98% |
| 1-Hexyne | 80-90% |
| Propargyl alcohol | 70-80% |
| Yields are representative and may vary based on specific substrate and reaction scale. |
Chapter 4: Expanding Chemical Diversity: Functional Group Interconversions
The initial functionalization opens the door to a cascade of subsequent modifications, further expanding the chemical diversity of the quinolinone library.
From Nitro to Amino: A Key Reduction
The 6-amino-quinolin-2(1H)-one is a valuable building block for amides, sulfonamides, and for introducing further complexity via reductive amination. The reduction of the 6-nitro group is a straightforward and high-yielding transformation.
Protocol 6: Reduction of 6-Nitro-Quinolin-2(1H)-one
-
Materials:
-
6-Nitro-quinolin-2(1H)-one
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol/Water mixture
-
-
Procedure (using Iron):
-
Suspend 6-nitro-quinolin-2(1H)-one (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction mixture will turn from yellow to colorless.
-
Monitor by TLC. Upon completion, hot-filter the reaction through Celite® to remove the iron salts, washing thoroughly with hot ethanol.
-
Concentrate the filtrate to yield the crude 6-amino-quinolin-2(1H)-one, which can be purified by recrystallization.
-
From Amino to Diverse Amines: Reductive Amination
Reductive amination is a classic method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This allows for the introduction of a vast array of alkyl substituents onto the 6-amino group.
Protocol 7: Reductive Amination of 6-Amino-Quinolin-2(1H)-one
-
Materials:
-
6-Amino-quinolin-2(1H)-one
-
Aldehyde or Ketone (e.g., Cyclohexanone, Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic Acid (catalytic)
-
-
Procedure:
-
Dissolve 6-amino-quinolin-2(1H)-one (1.0 eq) and the carbonyl compound (1.2 eq) in DCE.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions. STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
References
- Molecules. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ACS Publications. Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones.
- ACS Publications. Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling.
- PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- OJS/PKP. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
- RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Organic Chemistry Portal. Synthesis of quinolines.
- ACS Publications. Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines.
- PubMed Central. Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds.
- IGNOU. Preparation and Properties of Quinoline.
- Wikipedia. Buchwald–Hartwig amination.
- RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed Central. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- ResearchGate. (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions.
- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ACS Catalysis. CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*.
- YouTube. Buchwald-Hartwig amination.
- PubMed Central. Quinoline: A versatile heterocyclic.
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate.
- PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- NIH. Application of Quinoline Ring in Structural Modification of Natural Products.
- Organic Chemistry Portal. Suzuki Coupling.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides.
- MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- YouTube. 09.10 Reductive Amination.
- YouTube. Reductive Amination | Synthesis of Amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. 6-Nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4-Hydroxy-6-iodo-2-quinolinone in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 4-hydroxy-6-iodo-2-quinolinone emerges as a particularly strategic asset for drug discovery programs. Its utility extends beyond its intrinsic biological activities, serving as a versatile platform for the generation of diverse chemical libraries through modern synthetic methodologies. The presence of the iodine atom at the 6-position is a key feature, offering a reactive handle for carbon-carbon bond-forming reactions, thereby enabling extensive structure-activity relationship (SAR) studies.[3] This, combined with the inherent pharmacological potential of the 4-hydroxy-2-quinolinone core, makes it a valuable tool for the development of novel therapeutics, particularly in the realm of kinase inhibition.[4]
This document provides an in-depth guide to the synthesis and application of this compound in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors and as a substrate for diversification through cross-coupling reactions.
I. Synthesis of this compound: A Protocol Based on the Gould-Jacobs Reaction
The synthesis of 4-hydroxy-2-quinolinones can be achieved through several established methods, including the Conrad-Limpach and Gould-Jacobs reactions.[5] For the preparation of 6-iodo substituted analogs, a practical approach involves the cyclization of an appropriately substituted aniline with diethyl malonate, followed by thermal cyclization. This method is advantageous due to the commercial availability of the starting materials.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted 4-hydroxy-2-quinolinones.[1][6]
Step 1: Synthesis of Diethyl (4-iodoanilino)methylenemalonate
-
In a round-bottom flask, combine 4-iodoaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and ethanol (5 mL per gram of aniline).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Place the diethyl (4-iodoanilino)methylenemalonate from the previous step in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-250 °C) to effect cyclization. The reaction is accompanied by the evolution of ethanol.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product will precipitate from the solvent upon cooling. Collect the solid by vacuum filtration.
-
Wash the crude product with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.
II. Application in Kinase Inhibitor Drug Discovery
The quinoline and quinolinone cores are prevalent in a number of approved kinase inhibitors.[4] The 4-hydroxy-2-quinolinone scaffold can act as a bioisostere for other hinge-binding motifs. The iodine atom at the 6-position can be strategically employed to probe a specific region of the kinase ATP-binding site or to serve as a handle for further derivatization to enhance potency and selectivity.[4] For instance, studies on related 4-anilinoquinolines have shown that halogen substitution at the 6-position significantly influences inhibitory activity against kinases like PKN3.[4]
Workflow for Screening this compound as a Kinase Inhibitor
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro potency of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant kinase of interest
-
Kinase-specific substrate and cofactors
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the appropriate kinase assay buffer.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the kinase, substrate, and the serially diluted compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
-
Assay Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
-
| Kinase Target | IC50 (µM) of a related 6-iodo-4-anilinoquinoline[4] |
| PKN3 | 0.014 |
| GAK | >10 |
Table 1: Example of kinase inhibition data for a related 6-iodoquinoline derivative, demonstrating the potential for potent and selective inhibition.
III. A Versatile Scaffold for Library Synthesis via Cross-Coupling Reactions
The C-I bond at the 6-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, making it an invaluable tool for generating chemical libraries for SAR studies. The ability to rapidly create analogs with diverse substituents is a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
Workflow for Diversification of the this compound Scaffold
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[7][9][10]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Sonogashira Cross-Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2][3][8]
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
IV. Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of the iodine atom provide a powerful platform for the development of novel therapeutics. The protocols and workflows outlined in this document are intended to serve as a guide for researchers to harness the full potential of this scaffold in their drug discovery endeavors, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The ability to systematically explore the chemical space around the quinolinone core through reliable synthetic methods is a critical component of modern medicinal chemistry, and this compound is an exemplary tool for this purpose.
References
- Jantová, S., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1134-1148.
- This reference was not specifically cited in the text but provides general background on quinolinone synthesis and biological activity.
- This reference was not specifically cited in the text but provides general background on quinolinone synthesis and biological activity.
- Wikipedia. (2024). Suzuki reaction.
- Wikipedia. (2024). Sonogashira coupling.
- Moradi, E. O., et al. (2016). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. Journal of Chemical Research, 40(5), 284-288.
- This reference was not specifically cited in the text but provides general background on quinolinone synthesis and biological activity.
- This reference was not specifically cited in the text but provides general background on quinolinone synthesis and biological activity.
- This reference was not specifically cited in the text but provides general background on quinolinone synthesis and biological activity.
- Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(2), 707.
- El-Sayed, M. A., et al. (2023). In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. Molecules, 28(22), 7609.
- This reference was not specifically cited in the text but provides general background on kinase inhibitors.
- This reference was not specifically cited in the text but provides general background on quinolinone synthesis and biological activity.
- This reference was not specifically cited in the text but provides general background on kinase inhibitors.
- Szeliga, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163.
- El-Damasy, A. K., et al. (2018). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 28(17), 2919-2923.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (2024). Suzuki Coupling.
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Knorr Quinoline Synthesis
Welcome to the technical support center for the Knorr quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic outcomes.
Troubleshooting Guide: Side Product Formation
The Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline, is a powerful tool in heterocyclic chemistry.[1][2] However, like many classic name reactions, it is not without its complexities. Side product formation is a common issue that can significantly impact yield and purity. This section provides a structured approach to identifying and mitigating these unwanted reactions.
Issue 1: Formation of 4-Hydroxyquinoline Isomer
Symptoms:
-
You observe a significant amount of a constitutional isomer in your crude product mixture, confirmed by NMR and mass spectrometry.
-
The isolated yield of the desired 2-hydroxyquinoline is lower than expected, even with complete consumption of the starting β-ketoanilide.
Probable Cause: The formation of a 4-hydroxyquinoline is a well-documented competing reaction pathway in the Knorr synthesis.[2] This typically occurs under conditions where the concentration of the acid catalyst is insufficient.[2] Under lower acid conditions, a monocationic intermediate can fragment into aniline and a β-keto ester-derived species. The aniline can then react with another molecule of the starting β-ketoanilide to ultimately form the 4-hydroxyquinoline.[2]
Solutions:
-
Increase Acid Catalyst Concentration: The most direct solution is to increase the excess of the acid catalyst. Polyphosphoric acid (PPA) is often used, and employing a large excess favors the formation of a dicationic intermediate that preferentially cyclizes to the desired 2-hydroxyquinoline.[2]
-
Alternative Acid Catalysts: Consider using a stronger acid catalyst like triflic acid. It has been shown to promote the Knorr cyclization efficiently, often leading to cleaner reactions and higher yields of the 2-hydroxyquinoline.[2]
-
Temperature Control: While higher temperatures are needed for cyclization, excessive heat can promote fragmentation pathways. Carefully optimize the reaction temperature to find a balance between efficient cyclization and minimizing the formation of the 4-hydroxyquinoline byproduct.
| Parameter | Condition Favoring 2-Hydroxyquinoline | Condition Favoring 4-Hydroxyquinoline |
| Acid Concentration | High (e.g., large excess of PPA) | Low |
| Acid Type | Strong (e.g., Triflic Acid) | Weaker/Insufficient Amount |
| Temperature | Optimized (typically elevated) | Potentially excessive |
Issue 2: Incomplete Cyclization and Recovery of Starting Material
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting β-ketoanilide remaining, even after prolonged reaction times.
-
The reaction appears sluggish or stalled.
Probable Cause:
-
Insufficient Acid Strength or Amount: The cyclization step is an intramolecular electrophilic aromatic substitution, which requires a strongly acidic medium to protonate the carbonyl oxygen and activate the molecule for ring closure.[2]
-
Low Reaction Temperature: The activation energy for the cyclization is significant, and the reaction often requires heating to proceed at a reasonable rate.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-keto portion of the anilide can sterically hinder the cyclization.[3]
Solutions:
-
Optimize Acid and Temperature: Systematically screen different acid catalysts (H₂SO₄, PPA, triflic acid) and temperatures. A step-wise increase in temperature can help identify the optimal conditions without promoting decomposition.
-
Increase Reaction Time: If the reaction is clean but slow, extending the reaction time may be sufficient to drive it to completion.
-
Microwave Irradiation: The use of microwave heating can sometimes accelerate sluggish reactions by efficiently reaching the required temperature.
Issue 3: Formation of Tar or Polymeric Material
Symptoms:
-
The reaction mixture becomes dark and viscous, forming an intractable tar.
-
Isolation of the desired product is difficult, and the yield is very low.
Probable Cause:
-
Excessive Heat: High temperatures can lead to decomposition of the starting materials and products, resulting in polymerization.
-
Highly Reactive Substrates: Electron-rich anilines can be susceptible to oxidation or polymerization under strongly acidic conditions.
-
Side Reactions of the β-Ketoanilide: The β-ketoanilide itself can undergo self-condensation or other side reactions at high temperatures.[4]
Solutions:
-
Strict Temperature Control: Use an oil bath or other temperature-controlled heating mantle to maintain a consistent and optimal temperature. Avoid localized overheating.
-
Gradual Addition: For highly reactive substrates, consider adding the aniline or β-ketoanilide portion-wise to a pre-heated acid solution to better control the reaction exotherm.
-
Degassed Solvents/Inert Atmosphere: While not always necessary, for particularly sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr quinoline synthesis?
The Knorr synthesis proceeds via an intramolecular electrophilic aromatic substitution. The β-ketoanilide is first protonated on a carbonyl oxygen by a strong acid. This activates the molecule, allowing the electron-rich aniline ring to attack the carbonyl carbon, forming a new six-membered ring. Subsequent dehydration leads to the formation of the aromatic 2-hydroxyquinoline.[1][5]
Q2: How does the Knorr synthesis differ from the Conrad-Limpach synthesis?
The Knorr and Conrad-Limpach syntheses are closely related and can be competing pathways starting from the same aniline and β-ketoester precursors. The key difference lies in the reaction conditions and the intermediate that is cyclized.
-
Knorr Synthesis: Generally proceeds at higher temperatures and involves the cyclization of a pre-formed β-ketoanilide to yield a 2-hydroxyquinoline.[6]
-
Conrad-Limpach Synthesis: Typically occurs at lower temperatures, favoring the formation of a β-aminoacrylate intermediate, which then cyclizes to a 4-hydroxyquinoline.[6]
Q3: Can I use substituted anilines and β-ketoesters in the Knorr synthesis?
Yes, the Knorr synthesis is versatile and can accommodate a wide range of substituted anilines and β-ketoesters. However, the nature and position of the substituents can influence the reaction.
-
Electron-donating groups on the aniline ring generally facilitate the electrophilic substitution, but may also increase the likelihood of side reactions if not controlled.
-
Electron-withdrawing groups can deactivate the aniline ring, making the cyclization more difficult and requiring harsher conditions (higher temperatures or stronger acids).[3]
-
Steric hindrance from bulky substituents near the reaction centers can impede cyclization.[3]
Q4: My starting β-ketoanilide is difficult to prepare or purify. Any tips?
The preparation of the β-ketoanilide, typically from an aniline and a β-ketoester like ethyl acetoacetate, is a critical first step.[7][8] A common side product is the formation of an enamine (crotonate). To favor anilide formation, using a slight excess of the aniline and moderate temperatures can be beneficial. In some cases, using a different acetoacetate ester, such as tert-butyl acetoacetate, can lead to cleaner reactions as the liberated tert-butanol is less likely to interfere with the reaction compared to ethanol.[3]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways in the Knorr synthesis.
Caption: Troubleshooting workflow for the Knorr synthesis.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Synthesis of Quinoline and deriv
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- OCC by Vipul sir. (2021, August 20). Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27 [Video]. YouTube. [Link]
- Knorr quinoline synthesis. (2023, September 24). In Wikipedia. [Link]
- Synthesis of quinoline derivatives and its applications [PowerPoint slides]. (2017, March 29). SlideShare. [Link]
- Quinoline. (n.d.).
- Pfitzinger reaction. (2023, April 25). In Wikipedia. [Link]
- CN106518705A - Synthesis of acetoacetanilide. (2017, March 22).
- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934–940. [Link]
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28).
- Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 17(12), 14569–14586. [Link]
- US2558211A - Preparation of 4-hydroxyquinoline compounds. (1951, June 26).
- Acetoacetanilide. (2023, November 29). In Wikipedia. [Link]
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- 8. Acetoacetanilide - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Techniques for Purifying Quinolinone Derivatives
Welcome to the Technical Support Center for the purification of quinolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming the unique challenges associated with purifying this important class of N-heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design and troubleshoot your purification workflows with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for purifying a novel quinolinone derivative? A1: For most quinolinone derivatives, which are often moderately polar, normal-phase flash column chromatography on silica gel is the standard initial approach.[1] It offers a good balance of speed, cost-effectiveness, and resolving power for many synthetic mixtures.[2] The first step is always to develop a suitable solvent system using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.25-0.35 for the target compound to ensure optimal separation on the column.[1]
Q2: My quinolinone is basic. How does this affect my choice of stationary phase? A2: The basic nitrogen atom in the quinolinone ring can lead to strong, unwanted interactions with the acidic silanol groups on the surface of standard silica gel. This often results in significant peak tailing or even irreversible adsorption of your compound.[3] To mitigate this, you can either deactivate the silica by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase or use a less acidic stationary phase, such as neutral alumina.[1][3]
Q3: When should I choose Reversed-Phase (RP) HPLC over normal-phase chromatography? A3: RP-HPLC is preferred for highly polar or ionizable quinolinone derivatives that show poor retention on normal-phase columns. It is also the method of choice for high-resolution analytical separations and for purifying small quantities of material with high purity.[4][5] If your quinolinone derivative has acidic or basic functional groups, RP-HPLC offers excellent control over retention and selectivity through mobile phase pH adjustments.[6]
Q4: What is "dry loading," and why is it recommended for quinolinone purification? A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or other stationary phase) before being placed on top of the column.[1] This is particularly useful if your compound has poor solubility in the initial, non-polar mobile phase. It prevents the compound from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which is critical for achieving good separation.
Q5: How do I choose a detection method for my quinolinone derivative? A5: Quinolinone derivatives contain a conjugated aromatic system, making them strong UV absorbers. UV detection is the most common and straightforward method for both TLC and HPLC.[7][8] For analytical HPLC, a photodiode array (PDA) detector is highly beneficial as it can provide UV spectra for peak purity assessment. For complex mixtures or trace analysis, Mass Spectrometry (MS) is an invaluable tool for identification and quantification.[9][10]
Method Selection and Workflow
Choosing the correct chromatographic technique is the most critical step for successful purification. The decision primarily depends on the polarity, solubility, and ionic character of your specific quinolinone derivative.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
| Issue | Potential Cause | Recommended Solution |
| Compound Streaking on TLC / Tailing on Column | Strong interaction between the basic quinolinone and acidic silica gel.[3] | Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize active sites. Alternatively, use a neutral stationary phase like alumina.[1] |
| Compound Decomposes on Column | The quinolinone derivative is sensitive to the acidic nature of silica gel.[3][11] | 1. Deactivate Silica: Pre-treat the column with a mobile phase containing triethylamine. 2. Switch Phase: Use neutral or basic alumina.[3] 3. Reduce Time: Use flash chromatography to minimize contact time.[12] |
| Poor or No Retention in Reversed-Phase HPLC | The polar quinolinone has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[6] | 1. Increase Aqueous Content: Use a higher percentage of water in the mobile phase. 2. Use Polar-Embedded Column: Employ a stationary phase with embedded polar groups (EPG) or a Phenyl-Hexyl column for alternative selectivity.[6][13] 3. Ion-Pairing: For ionizable quinolinones, add an ion-pairing reagent (e.g., TFA for bases, TBAH for acids) to the mobile phase.[6] |
| No Compound Elutes from the Column | 1. The mobile phase is not polar enough. 2. Compound has irreversibly adsorbed or decomposed.[1][11] | 1. Increase Polarity: Gradually increase the polarity of the mobile phase (gradient elution). 2. Check Stability: Run a stability test on a TLC plate. If decomposition occurs, switch to a less reactive stationary phase like alumina.[11] 3. Flush Column: If no decomposition is observed, try flushing the column with a very strong solvent (e.g., methanol or DCM/methanol) to recover the compound. |
| Poor Separation of Closely-Related Impurities | The chosen mobile phase does not provide adequate selectivity. | 1. Optimize Mobile Phase: Systematically screen different solvent combinations (e.g., switch from ethyl acetate to acetone or ether as the polar component). 2. Isocratic vs. Gradient: If spots are very close on TLC, a slow, shallow gradient or an isocratic elution may provide better resolution than a steep gradient.[1] 3. High-Performance Media: Use high-performance flash chromatography (HPFC) with smaller particle size silica for higher resolution. |
In-Depth Troubleshooting: Peak Tailing in HPLC
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
Experimental Protocols
Protocol 1: Standard Normal-Phase Flash Chromatography
This protocol is suitable for purifying a moderately polar, base-stable quinolinone derivative.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.25-0.35 for the target compound.[1] This ensures the compound will elute in a reasonable volume (typically 3-5 column volumes).
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).
-
Place a small plug of cotton or a frit at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Use gentle air pressure to pack the bed firmly and drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[12][14] Add another thin layer of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and mix well.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin elution at a steady flow rate.
-
Collect fractions and monitor their contents by TLC.
-
If a gradient elution is needed, gradually increase the proportion of the polar solvent.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified quinolinone derivative.
-
Protocol 2: Ion-Exchange Chromatography for an Ionizable Quinolinone
This protocol outlines the purification of a quinolinone derivative with a basic functional group using cation-exchange chromatography.
-
Resin and Buffer Selection:
-
Choose a strong or weak cation exchange resin (e.g., with sulfonate functional groups).[15]
-
Prepare two buffers: a low-ionic-strength binding buffer (e.g., 20 mM MES, pH 6.0) and a high-ionic-strength elution buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0). The pH should be at least one unit below the pKa of the quinolinone's basic group to ensure it is positively charged.
-
-
Column Equilibration:
-
Pack the column with the cation exchange resin.
-
Wash the column with 5-10 column volumes of the binding buffer until the pH and conductivity of the effluent match the buffer.[16]
-
-
Sample Loading:
-
Dissolve the sample in the binding buffer. Ensure the sample's conductivity is low to promote binding.
-
Load the sample onto the column at a slow, controlled flow rate.
-
-
Wash and Elution:
-
Wash the column with several column volumes of the binding buffer to remove any unbound, neutral, or anionic impurities.
-
Elute the bound quinolinone derivative by applying a linear gradient from 0% to 100% of the elution buffer. This gradually increases the salt concentration, displacing the positively charged compound from the resin.[17]
-
Alternatively, a step gradient can be used.
-
-
Fraction Analysis and Desalting:
-
Collect fractions and analyze for the presence of the target compound (e.g., by UV absorbance or HPLC).
-
Combine the pure fractions. The product will be in a high-salt buffer and may require a subsequent desalting step, such as dialysis, size-exclusion chromatography, or reversed-phase SPE.
-
References
- MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one.
- National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- ResearchGate. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- MDPI. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
- Chemistry LibreTexts. (2024). Ion-Exchange Chromatography.
- National Institutes of Health. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- MDPI. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (2025). Reversed-phase HPLC separation of quinine and its diastereoisomer quinidine in pharmaceutical tablets.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- National Institutes of Health. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
- LCGC International. (n.d.). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
- ResearchGate. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
- ResearchGate. (n.d.). Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
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- 17. bio-rad.com [bio-rad.com]
Managing poor regioselectivity in unsymmetrical quinolinone synthesis
Welcome to the technical support center for managing regioselectivity in the synthesis of unsymmetrical quinolinones. As researchers and drug development professionals, achieving precise control over the substitution patterns on the quinolinone scaffold is paramount for elucidating structure-activity relationships and developing novel therapeutics. This guide provides in-depth, field-proven insights into troubleshooting common regioselectivity issues encountered during classical quinolinone syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolinones where regioselectivity is a major challenge?
A1: Regioselectivity becomes a critical factor in several cornerstone syntheses when unsymmetrical starting materials are used. The most prominent examples include:
-
The Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers depending on which α-carbon of the ketone participates in the initial condensation.[1][2]
-
The Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome is famously dependent on reaction temperature, which dictates whether the reaction proceeds via a kinetically or thermodynamically controlled pathway to yield 4-hydroxyquinolines or 2-hydroxyquinolines (quinolin-2-ones), respectively.[3]
-
The Combes Synthesis: Employing unsymmetrical β-diketones with anilines can result in mixtures of 2,4-disubstituted quinolines, as cyclization can occur at either carbonyl group of the diketone.[1][4]
-
The Camps Cyclization: This intramolecular cyclization of an N-(2-acylaryl)amide can produce either a quinolin-2-one or a quinolin-4-one, depending on which enolate is formed and participates in the ring closure.[5][6]
Q2: What fundamental factors govern the regiochemical outcome in these syntheses?
A2: The regioselectivity of quinolinone synthesis is a delicate interplay of several key factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can significantly influence the acidity of α-protons and the nucleophilicity of the reacting centers, thereby directing the cyclization to a specific position.[1][4]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically impede the approach to one reaction site, thus favoring the formation of the less sterically hindered product.[1][4][6]
-
Reaction Conditions: The choice of catalyst (acid vs. base and its strength), solvent polarity, and reaction temperature are critical variables that can dramatically influence the reaction pathway and, consequently, the regiochemical outcome.[1][3][5] For instance, temperature can shift the balance between a reversible (kinetic) and irreversible (thermodynamic) pathway.[3][7][8][9]
Q3: How do modern synthetic methods offer better regiocontrol compared to classical approaches?
A3: Modern synthetic strategies, particularly those involving transition-metal catalysis, provide powerful tools for achieving high regioselectivity. Transition metal-catalyzed C-H activation and functionalization, for example, allow for the direct and site-selective introduction of substituents onto a pre-formed quinoline or quinolinone core.[10][11] By employing specific directing groups and carefully selecting the metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and ligands, chemists can functionalize specific C-H bonds with high precision, bypassing the challenges associated with building the ring from unsymmetrical precursors.[11][12]
Troubleshooting Guides: Managing Regioselectivity
This section provides detailed troubleshooting for specific issues encountered during key unsymmetrical quinolinone syntheses.
Issue 1: Poor Regioselectivity in Friedländer Annulation with an Unsymmetrical Ketone
-
Symptom: You obtain a mixture of two quinoline regioisomers that are difficult to separate, resulting in a low yield of your desired product.[1]
-
Causality Analysis: The reaction proceeds via an initial aldol-type condensation between the 2-aminoaryl ketone and the unsymmetrical ketone. The lack of selectivity arises from the competitive deprotonation of the two different α-carbons of the unsymmetrical ketone, leading to two different enolates and, subsequently, two isomeric products.
-
Solutions & Protocols:
-
Catalyst Optimization: The choice of catalyst is paramount. While traditional methods use strong acids or bases which can be unselective, modern protocols have identified specific catalysts that can favor one pathway. For instance, certain amine catalysts have shown high efficacy.[13][14]
-
Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis [14]
-
To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the amine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical ketone (1.2 mmol) over a period of 1-2 hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the ketone, suppressing the non-catalyzed, less selective background reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product before purification by column chromatography.
-
-
-
Substrate Modification (Directing Groups): Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction site, forcing the condensation to occur at the other and leading to a single regioisomer.[2]
-
Data Presentation: Catalyst Effect in Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomers (Desired:Undesired) | Yield (%) | Reference |
| KOH | Ethanol | 80 | ~1:1 to 3:1 | 40-60 | [15][16] |
| p-TsOH | Toluene | 110 | ~2:1 to 4:1 | 50-70 | [13] |
| Iodine | Solvent-free | 100 | ~3:1 | 85 | [2] |
| TABO | Toluene | 110 | up to 96:4 | 75 | [14] |
Visualization: Competing Pathways in Friedländer Synthesis
Caption: Competing enolate formation in the Friedländer synthesis.
Issue 2: Poor Regioselectivity in Conrad-Limpach-Knorr Synthesis
-
Symptom: You are obtaining a mixture of the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product).
-
Causality Analysis: This reaction is a classic example of kinetic versus thermodynamic control.[7][8][9] The initial reaction between the aniline and the β-ketoester can occur at two sites: the keto group or the ester group.
-
Kinetic Control (Low Temperature, e.g., RT - 100 °C): The more reactive keto group is attacked preferentially. This pathway is reversible but faster, leading to the β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline.[3]
-
Thermodynamic Control (High Temperature, e.g., >140 °C): At higher temperatures, the reaction becomes reversible. The initial attack at the keto group can revert. The attack at the less reactive ester carbonyl, though slower, forms a more stable amide intermediate (a β-keto anilide). This irreversible step traps the intermediate, which then cyclizes to the thermodynamically favored 2-hydroxyquinoline product.[3]
-
-
Solutions & Protocols:
-
Strict Temperature Control: The most critical parameter is temperature.
-
For 4-Hydroxyquinolines (Kinetic Product):
-
Combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) in a suitable high-boiling solvent (e.g., mineral oil, Dowtherm A).[3][17][18]
-
Add a catalytic amount of acid (e.g., H₂SO₄ or p-TsOH).
-
Heat the mixture to a moderate temperature (e.g., 100-120 °C) to form the enamine intermediate.
-
For the cyclization step, rapidly heat the mixture to a high temperature (~250 °C) for a short period (30-60 minutes).[18] This high-temperature burst favors the electrocyclic ring closing of the pre-formed kinetic intermediate without allowing for equilibration to the thermodynamic intermediate.
-
-
For 2-Hydroxyquinolines (Thermodynamic Product):
-
Heat a mixture of the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) in the presence of an acid catalyst at a sustained high temperature (140-160 °C) for several hours. This allows the initial adducts to equilibrate and favors the formation of the more stable β-keto anilide intermediate, which then cyclizes.[3]
-
-
-
Visualization: Kinetic vs. Thermodynamic Control
Caption: Temperature-dependent pathways in Conrad-Limpach-Knorr synthesis.
Issue 3: Mixture of Isomers in Camps Cyclization
-
Symptom: Your base-catalyzed cyclization of an N-(2-acylaryl)amide yields a mixture of the quinolin-4-one and the quinolin-2-one.
-
Causality Analysis: The regioselectivity is determined by which proton is abstracted by the base to form an enolate for the intramolecular aldol-type condensation. There are two possibilities: deprotonation α to the aryl ketone or deprotonation α to the amide carbonyl. The relative acidity of these protons and the strength of the base used dictate the outcome.[5][6]
-
Solutions & Protocols:
-
Base Strength Modification:
-
To favor Quinolin-4-one: Use a strong base like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt). These bases are strong enough to deprotonate the less acidic position α to the aryl ketone, leading to an aldol condensation that forms the quinolin-4-one.[5][19]
-
To favor Quinolin-2-one: Use a weaker base such as cesium carbonate (Cs₂CO₃). This may favor deprotonation at the more acidic position α to the amide carbonyl, leading to the quinolin-2-one.[19]
-
-
Solvent and Temperature Screening: Systematically screen different solvents (e.g., ethanol, THF, toluene) and temperatures. These parameters can influence the conformation of the substrate and the transition states, thereby affecting the product ratio.
-
Protocol: Base-Mediated Camps Cyclization
-
Dissolve the N-(2-acylaryl)amide (1.0 mmol) in a dry solvent (e.g., ethanol for NaOEt, or THF for other bases, 10 mL) under an inert atmosphere (e.g., Nitrogen).
-
Add the selected base (e.g., NaOH, 1.2 equiv) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.
-
After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., 1M HCl).
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio before purification.
-
-
-
Data Presentation: Effect of Base on Camps Cyclization
| Substrate | Base | Solvent | Product Favored | Reference |
| N-(2-acetylphenyl)but-2-enamide | NaOH | Ethanol | Quinolin-4-one | [19] |
| N-(2-acetylphenyl)but-2-enamide | Cs₂CO₃ | Dioxane | Quinolin-2-one | [19] |
| N-(2-acylaryl)benzamide | NaOEt | Ethanol | Quinolin-4-one | [6] |
References
- Jiang, B., Dong, J., Jin, Y., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(17), 2933-2936. [Link]
- MDPI. (2021).
- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (2010).
- Fisyuk, A. S., et al. (2021). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56, 1865–1889. [Link]
- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
- MDPI. (2022).
- Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(45), 7051-7061. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]
- D'Agostino, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4949. [Link]
- Kozik, V., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 134. [Link]
- ResearchGate. (n.d.). Transformations of N-(2-acylaryl)benzamides and their analogs under the Camps cyclization conditions.
- Hanson, J. S., & Hulce, M. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008(16), 108-114. [Link]
- Chemical Society Reviews. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journals. [Link]
- PubMed. (2007). Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-exo Versus 6-endo. PubMed. [Link]
- American Chemical Society. (2023). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.
- Saunthwal, R. K., et al. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. Organic Letters, 18(15), 3930-3933. [Link]
- Jensen, W. B. (2009). Kinetic vs Thermodynamic Control.
- American Chemical Society. (1940). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
- Organic & Biomolecular Chemistry. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
- Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. [Link]
- Pearson Study Prep. (2015, March 18). Kinetic vs Thermodynamic Control [Video]. YouTube. [Link]
- ResearchGate. (2018). MICROWAVE ASSISTED CATALYST AND SOLVENT FREE EFFICIENT SYNTHESIS OF QUINOLINE DERIVATIVES BY THREE COMPONENT ONE POT AZA-DIELS-ALDER REACTION STRATEGY.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- ResearchGate. (2020). Directing groups in synthesis and methodology.
- Dalton Transactions. (2022). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Royal Society of Chemistry. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
- Khan Academy. (n.d.). Thermodynamics vs kinetics. Khan Academy. [Link]
- Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
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- 10. mdpi.com [mdpi.com]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Hydroxy-6-iodo-2-quinolinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-iodo-2-quinolinone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in designing and executing robust stability studies for this compound in various solvents. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your findings, and ensure the integrity of your experimental results.
I. Understanding the Stability of this compound: FAQs
This section addresses common questions regarding the stability of this compound, providing insights into its chemical behavior and the factors that can influence its degradation.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several key factors:
-
pH: The pH of the solvent system is critical. Quinolinone structures can be susceptible to both acid and base-catalyzed hydrolysis. The 4-hydroxy and 2-oxo groups can exhibit different ionization states depending on the pH, which can alter the molecule's reactivity and degradation pathways.
-
Solvent Type: The choice of solvent is paramount. Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolytic degradation, while aprotic solvents (e.g., DMSO, acetonitrile) are generally more inert but can still influence stability through polarity and solubility effects.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1][2] It is crucial to establish the compound's thermal stability profile.
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation. The quinolinone core, being an aromatic system, may absorb light and undergo photochemical reactions.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation of the molecule.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the known behavior of quinolone and quinolinone derivatives.[1][3][4] Common degradation pathways include:
-
Hydrolysis: The amide bond within the 2-quinolinone ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The electron-rich aromatic ring can be a target for oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives. The 4-hydroxy group itself could also be involved in oxidative processes.
-
Dehalogenation: The iodine substituent at the 6-position could potentially be cleaved under certain conditions, such as photolysis or in the presence of specific reagents, although the carbon-iodine bond on an aromatic ring is generally stable.
-
Tautomerism and Subsequent Reactions: 4-Hydroxy-2-quinolinone exists in tautomeric forms.[5] These different forms may have varying susceptibilities to degradation.
Q3: What are the initial recommended solvents for conducting a stability study of this compound?
A3: For a comprehensive stability assessment, it is advisable to test a range of solvents with varying properties. A good starting point would include:
-
Aqueous Buffers: At various pH levels (e.g., pH 2, 7, and 10) to assess pH-dependent hydrolysis.
-
Common Organic Solvents:
-
Acetonitrile (ACN): A common aprotic solvent used in chromatography.
-
Methanol (MeOH): A protic solvent.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, often used for initial stock solutions.
-
-
Mixtures: Mixtures of aqueous buffers and organic co-solvents (e.g., ACN/water, MeOH/water) are also highly relevant as they often represent analytical and formulation conditions.
Q4: How can I monitor the degradation of this compound and identify its degradation products?
A4: A stability-indicating analytical method is essential.[6][7] The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[8] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the definitive structural elucidation of isolated degradation products.[9]
II. Troubleshooting Guide for Stability Studies
This section provides practical advice for common issues encountered during the stability assessment of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time).[2][6] Ensure the goal is to achieve 5-20% degradation to adequately assess the stability-indicating nature of the analytical method.[6] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, less concentrated acid/base, shorter exposure time). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH. Sub-optimal column chemistry. Co-elution of the parent compound and degradation products. | Adjust the mobile phase pH to ensure consistent ionization of the analyte and degradants. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl).[9] Optimize the gradient elution method. |
| Inconsistent or irreproducible results. | Inaccurate sample preparation. Fluctuation in experimental conditions (temperature, light exposure). Instability of degradation products. | Ensure precise and consistent preparation of all solutions. Use a calibrated oven or water bath for temperature control. Protect samples from light where necessary. Analyze samples at predetermined time points promptly after collection. |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of degradation products. Ion suppression effects. Isomeric degradation products. | Concentrate the sample before analysis. Optimize the MS source parameters. Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.[9] Consider derivatization if necessary to improve ionization. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a forced degradation study of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding degradation pathways and for the development of stability-indicating analytical methods.[7][10] The objective is to achieve a target degradation of 5-20%.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[6]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[6]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and protected from light.
-
Monitor the reaction over time (e.g., up to 24 hours).
-
-
Thermal Degradation:
-
Place a solution of the compound in a suitable solvent in a temperature-controlled oven at 80°C.[2]
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control samples at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential for accurately quantifying the decrease in the parent compound and separating it from any degradation products.[8]
-
Instrumentation: HPLC system with a PDA or UV detector and a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a higher percentage (e.g., 95% B) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL
IV. Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for a forced degradation study and potential degradation pathways for quinolinone compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
V. References
-
Frontiers. (2024, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
ResearchGate. Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). [Link]
-
National Center for Biotechnology Information. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ResearchGate. Analytical strategies to determine quinolone residues in food and the environment | Request PDF. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Jetir.Org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. [Link]
-
PubChem. 4-Hydroxyquinoline. [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
National Center for Biotechnology Information. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
-
ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
PubChem. 4,6-Dihydroxyquinoline. [Link]
-
precisionFDA. IODOQUINOL. [Link]
-
PubChem. 5,7-Diiodo-8-hydroxyquinoline. [Link]
-
National Center for Biotechnology Information. (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. [Link]
-
MDPI. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]
-
National Center for Biotechnology Information. An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. [Link]
-
ResearchGate. (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. [Link]
Sources
- 1. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianjpr.com [asianjpr.com]
Technical Support Center: Investigating the Degradation Pathways of Iodinated Quinolones
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth, field-proven insights into the experimental investigation of iodinated quinolone degradation pathways. My objective is to move beyond simple protocols and offer a comprehensive resource that explains the causality behind experimental choices, ensuring the integrity and success of your research. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental workflows, and the scientific rationale to empower your work.
Core Principles in Quinolone Degradation Studies
Understanding the fate of iodinated quinolones under environmental or physiological conditions is critical for assessing their persistence, potential toxicity of byproducts, and overall environmental impact. The primary degradation routes we will explore are photodegradation, chemical degradation (including hydrolysis and oxidation), and microbial degradation. Each of these pathways can be influenced by a multitude of factors, making careful experimental design and troubleshooting essential.
Photodegradation Studies: Troubleshooting and Protocols
Photodegradation is a major abiotic degradation pathway for many quinolones, driven by the absorption of light, which can lead to a variety of chemical transformations.[1]
Frequently Asked Questions (FAQs): Photodegradation
Q1: My photodegradation experiment shows inconsistent results between replicates. What are the likely causes?
A1: Inconsistent results in photodegradation studies often stem from variability in light exposure and sample conditions. Here are the key aspects to investigate:
-
Light Source Fluctuation: Ensure your lamp output is stable. Use a radiometer to check for consistent irradiance at the sample surface before and during the experiment. Aging lamps can have fluctuating output.
-
Sample Positioning: The distance and angle of your samples relative to the light source must be identical for all replicates. Even minor differences can significantly alter the light energy received.[2]
-
Temperature Control: Photochemical reactions can be temperature-dependent. Use a water bath or a temperature-controlled chamber to maintain a constant temperature across all samples.
-
Vessel Material: Ensure your reaction vessels are made of a material that is transparent to the wavelengths of your light source (e.g., quartz for UV studies). Inconsistencies in vessel material or thickness can lead to variable light penetration.
Q2: I am not observing any degradation of my iodinated quinolone. What should I check?
A2: A lack of degradation can be due to several factors related to the experimental setup and the inherent properties of the compound:
-
Wavelength Mismatch: Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of the iodinated quinolone. The compound must be able to absorb the light energy to react. Run a UV-Vis scan of your quinolone to determine its λmax.
-
Insufficient Light Intensity or Duration: The total energy delivered to the sample may be too low. You can either increase the lamp intensity (if possible) or extend the irradiation time.
-
Quantum Yield: The quantum yield is a measure of the efficiency of a photochemical process.[1] Some quinolones may have a very low quantum yield, meaning they are inherently photostable. A thorough literature search on your specific compound is crucial.
-
Control Experiments: Ensure your control samples (kept in the dark) also show no degradation. This confirms that the degradation you are trying to observe is indeed light-induced.
Q3: My degradation kinetics do not fit a first-order model. What does this imply?
A3: While many photodegradation processes can be approximated by first-order kinetics, deviations are common and informative:
-
Complex Reaction Mechanisms: The degradation may be occurring through multiple, competing pathways with different rate constants.
-
Formation of Intermediates: Degradation products may also absorb light and undergo further reactions, sometimes even inhibiting the degradation of the parent compound.
-
Autocatalysis or Inhibition: The degradation products could be acting as photosensitizers (accelerating the reaction) or quenchers (slowing it down).
-
Zero-Order Kinetics: In some cases, particularly at high concentrations or in photocatalytic systems, the reaction rate may become independent of the reactant concentration, following zero-order kinetics.
Experimental Protocol: Photodegradation of an Iodinated Quinolone
This protocol outlines a typical laboratory setup for assessing the photodegradation of an iodinated quinolone in an aqueous solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the iodinated quinolone in a suitable solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
From the stock, prepare a working solution at the desired experimental concentration (e.g., 10 mg/L) in ultrapure water or a relevant buffer (e.g., phosphate buffer for pH control).
-
-
Experimental Setup:
-
Transfer equal volumes of the working solution into multiple quartz tubes or beakers.
-
Include control samples that are wrapped in aluminum foil to exclude light. These will account for any abiotic degradation not due to light.[2]
-
Place the samples on a magnetic stirrer plate within a photoreactor equipped with a suitable lamp (e.g., a xenon arc lamp with filters to simulate sunlight, or a mercury lamp for specific UV wavelengths).[3]
-
Maintain a constant temperature using a cooling fan or a water jacket.
-
-
Irradiation and Sampling:
-
Turn on the lamp and start a timer.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample tube.
-
Immediately transfer the aliquot to an amber HPLC vial to prevent further degradation. If necessary, quench the reaction by adding a small amount of a reducing agent like sodium thiosulfate.
-
-
Analysis:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent iodinated quinolone.
-
The degradation rate can be calculated using the change in concentration over time.
-
Workflow for a Photodegradation Experiment
Caption: Workflow for a typical photodegradation experiment.
Chemical Degradation Studies: Troubleshooting and Protocols
Chemical degradation, primarily through oxidation and hydrolysis, is another key abiotic pathway. Advanced Oxidation Processes (AOPs) are often studied for their efficiency in breaking down persistent quinolones.[4]
Frequently Asked Questions (FAQs): Chemical Degradation
Q1: My advanced oxidation process (AOP) is showing low degradation efficiency. How can I improve it?
A1: The efficiency of AOPs (e.g., Fenton, ozonation, UV/H₂O₂) is highly dependent on reaction conditions:
-
pH Optimization: The generation of reactive oxygen species (ROS) like hydroxyl radicals is often pH-dependent. For example, the Fenton reaction works best under acidic conditions (pH 2.5-3.5). Conduct small-scale experiments across a pH range to find the optimum for your system.
-
Oxidant/Catalyst Concentration: There is typically an optimal concentration for your oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺). Too little will limit the reaction rate, while too much can lead to scavenging of radicals, reducing overall efficiency.
-
Matrix Effects: If you are working with a complex matrix (e.g., wastewater), other organic and inorganic components can compete for the oxidants, lowering the degradation rate of your target quinolone. Consider a sample clean-up step if matrix effects are significant.
Q2: How can I confirm that the degradation I'm seeing is due to hydroxyl radicals?
A2: To confirm the role of specific reactive species, you can use scavenger compounds in your experiments:
-
Hydroxyl Radical Scavengers: Add a compound that reacts quickly with hydroxyl radicals, such as isopropanol or tert-butanol. A significant decrease in the degradation rate in the presence of the scavenger indicates that hydroxyl radicals are a major contributor to the degradation process.[5]
-
Superoxide Scavengers: To investigate the role of superoxide radicals, you can use scavengers like benzoquinone.
Experimental Protocol: Fenton Oxidation of an Iodinated Quinolone
-
Solution Preparation:
-
Prepare a working solution of the iodinated quinolone (e.g., 10 mg/L) in ultrapure water.
-
Prepare separate stock solutions of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).
-
-
Reaction Initiation:
-
In a glass beaker, adjust the pH of the quinolone solution to ~3.0 using dilute sulfuric acid.
-
Add the desired amount of the ferrous sulfate stock solution and stir to mix.
-
Initiate the reaction by adding the hydrogen peroxide stock solution. Start the timer immediately.
-
-
Sampling and Quenching:
-
At specified time points, withdraw a sample and immediately quench the reaction to stop the generation of radicals. This can be done by adding a small amount of a strong reducing agent like sodium sulfite or by raising the pH to >10.
-
Filter the sample (e.g., using a 0.22 µm syringe filter) to remove any precipitated iron hydroxides before analysis.
-
-
Analysis:
-
Analyze the quenched and filtered samples by HPLC to determine the remaining concentration of the parent compound.
-
Major Chemical Degradation Pathways of Quinolones
Caption: Common chemical degradation reactions for quinolones.
Microbial Degradation Studies: Troubleshooting and Protocols
Biodegradation is a crucial pathway for the removal of quinolones in environments like wastewater treatment plants and soil.[6]
Frequently Asked Questions (FAQs): Microbial Degradation
Q1: My microbial culture is not degrading the iodinated quinolone. What could be the problem?
A1: Lack of biodegradation can be due to several factors, ranging from the microbes themselves to the experimental conditions:
-
Toxicity of the Quinolone: The concentration of the iodinated quinolone may be too high, leading to antimicrobial effects that inhibit the growth and metabolic activity of your microbial culture. Try running the experiment with a lower initial concentration.
-
Lack of Acclimation: The microbial consortium may need time to adapt to the quinolone as a substrate. Consider an acclimation period where the culture is exposed to gradually increasing concentrations of the compound.
-
Absence of Degrading Genes: The specific microorganisms in your culture may simply lack the necessary enzymatic machinery to break down the quinolone. You may need to screen for and isolate specific degrading strains from contaminated environments.
-
Nutrient Limitation: Ensure that your culture medium contains all the necessary nutrients (carbon, nitrogen, phosphorus, trace elements) for microbial growth. Sometimes, the degradation of a recalcitrant compound requires the presence of an easily metabolizable co-substrate (co-metabolism).[6]
Q2: How do I differentiate between biodegradation and sorption to the biomass?
A2: This is a critical point in biodegradation studies. To distinguish between these two removal mechanisms:
-
Killed-Cell Controls: Set up control experiments using autoclaved or chemically inactivated (e.g., with sodium azide) biomass. Any removal of the quinolone in these controls can be attributed to sorption.
-
Mass Balance Analysis: Analyze both the aqueous phase and the biomass (after extraction) to account for the total mass of the quinolone. A decrease in the total mass indicates that degradation has occurred.
-
Identification of Metabolites: The presence of degradation products is strong evidence of biodegradation.
Experimental Protocol: Microbial Degradation of an Iodinated Quinolone
-
Culture Preparation:
-
Cultivate a suitable microbial consortium or a pure strain in an appropriate growth medium until it reaches the exponential growth phase.
-
Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual growth medium.
-
-
Degradation Assay:
-
Resuspend the washed cells in a minimal salts medium to a specific optical density (e.g., OD₆₀₀ = 1.0).
-
Add the iodinated quinolone from a sterile stock solution to the desired final concentration.
-
Set up abiotic controls (no cells) and sorption controls (killed cells).
-
Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm shaking).
-
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from each flask.
-
Separate the biomass from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for the concentration of the parent quinolone using HPLC.
-
Optionally, perform a solvent extraction on the biomass to quantify sorbed quinolone.
-
Workflow for a Microbial Degradation Experiment
Caption: Workflow for a typical microbial degradation experiment.
Analytical Troubleshooting: HPLC & LC-MS/MS
Reliable analytical data is the cornerstone of any degradation study. Here, we address common issues encountered during the analysis of quinolones and their degradation products.
Frequently Asked Questions (FAQs): Analytical Issues
Q1: I'm seeing peak tailing in my HPLC chromatograms for the parent quinolone. What is the cause and how can I fix it?
A1: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: The basic nitrogen on the piperazine ring of quinolones can interact with acidic residual silanols on the silica-based C18 column.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or operate at a lower pH (e.g., pH 3) to protonate the silanols and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase at the head of the column may be degraded.
-
Solution: Try back-flushing the column. If the problem persists, use a guard column to protect your analytical column, or replace the column if it's old.[7]
-
Q2: My analyte signal is being suppressed in my LC-MS/MS analysis, especially in complex samples. What are my options?
A2: This is a classic case of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer source.[8]
-
Improve Sample Preparation: The best solution is to remove the interfering compounds before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this. Develop a robust SPE method to clean up your samples.
-
Chromatographic Separation: Modify your HPLC gradient to better separate your analyte from the matrix components. A longer, shallower gradient can often resolve these interferences.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of your analyte is the gold standard for correcting matrix effects. It will co-elute and experience the same ionization suppression or enhancement as your analyte, allowing for accurate quantification.
-
Dilution: A simple approach is to dilute the sample. This will reduce the concentration of both your analyte and the interfering matrix components. This is only feasible if your analyte concentration is high enough to be detected after dilution.
Q3: My recovery from Solid-Phase Extraction (SPE) is low and variable. How can I troubleshoot this?
A3: Low recovery in SPE is often a problem of optimizing the different steps of the process.
-
Incorrect Sorbent: Ensure you are using the right type of sorbent for your quinolone. For quinolones, which can be zwitterionic, a polymeric reversed-phase sorbent (like an HLB-type) is often a good choice as it provides multiple interaction modes.
-
pH Control: The pH of your sample and wash solutions is critical. You need to adjust the pH to ensure your analyte is in a state where it will be retained on the sorbent. For a reversed-phase mechanism, a pH that neutralizes the charge on the quinolone will increase its retention.
-
Wash Step is Too Strong: Your wash solvent may be eluting your analyte along with the interferences. Try a weaker wash solvent (e.g., with a lower percentage of organic solvent).
-
Elution Solvent is Too Weak: Your elution solvent may not be strong enough to desorb your analyte from the sorbent. You may need to increase the organic content or use a stronger solvent. Adding a small amount of acid or base to the elution solvent can also help disrupt ionic interactions.[9]
Data Summary: Common HPLC Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols; Column overload; Column contamination. | Adjust mobile phase pH; Add a competing base; Reduce sample concentration; Use a guard column.[10] |
| Peak Fronting | Sample solvent stronger than mobile phase; Column overload. | Dissolve sample in mobile phase; Reduce injection volume. |
| Split Peaks | Partially clogged column frit; Column void; Sample partially insoluble. | Back-flush or replace column; Ensure sample is fully dissolved.[11] |
| Ghost Peaks | Contamination in mobile phase; Sample carryover from previous injection. | Use fresh, high-purity solvents; Run blank gradients; Implement a robust needle wash method.[7] |
| Drifting Retention Times | Poor column equilibration; Inconsistent mobile phase composition; Temperature fluctuations. | Ensure adequate equilibration time between runs; Prepare fresh mobile phase; Use a column oven.[10] |
References
[6] Frontiers in Environmental Chemistry. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
[12] National Institutes of Health. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
[4] MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
[13] PubMed Central. (2013). Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions. [Link]
[14] MDPI. (2023). Understanding Pseudomonas aeruginosa Biofilms: Quorum Sensing, c-di-GMP Signaling, and Emerging Antibiofilm Approaches. [Link]
[15] ResearchGate. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
[16] YouTube. (2024). Understanding Extraneous Peaks in Chromatography. [Link]
[17] MDPI. (2024). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). [Link]
[18] MDPI. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]
[3] PubMed. (2007). Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution. [Link]
[5] PubMed. (2009). Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. [Link]
[19] ResearchGate. (2012). Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection. [Link]
[2] ResearchGate. (2020). Setup of the photodegradation experiment. [Link]
[7] Mastelf. (2024). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
[1] Royal Society of Chemistry. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. [Link]
[20] ResearchGate. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]
[21] National Institutes of Health. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]
[22] LCGC International. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
[23] ResearchGate. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
[24] ResearchGate. (2024). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). [Link]
[25] Taylor & Francis Online. (2023). Heterogeneous Photocatalysis of Fluoroquinolone Antibiotics: Scavenger Study and Determination of Residual Antibacterial Activity. [Link]
[26] LCGC International. (2007). On-Column Sample Degradation. [Link]
[27] MDPI. (2023). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. [Link]
[28] National Institutes of Health. (2020). Assessing the Photocatalytic Degradation of Fluoroquinolone Norfloxacin by Mn:ZnS Quantum Dots. [Link]
[29] ResearchGate. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. [Link]
[30] Royal Society of Chemistry. (2018). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. [Link]
[31] Core. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. [Link]
[8] Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]
[32] Sci-Hub. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography–tandem mass spectrometry. [Link]
[33] ACS Publications. (2024). Decoupling Adsorption and Photocatalysis. [Link]
[34] Phenomenex. (n.d.). Troubleshooting Guide. [Link]
[35] ResearchGate. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
[10] HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
[36] ResearchGate. (2015). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. [Link]
[37] PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
[38] NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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Technical Support Guide: Addressing Solubility Challenges of 4-Hydroxy-6-iodo-2-quinolinone in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-Hydroxy-6-iodo-2-quinolinone. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments. This document is structured as a dynamic troubleshooting resource, moving from fundamental properties to practical, step-by-step solutions.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of this compound that govern its behavior in aqueous media.
Q1: What are the key structural features of this compound that cause poor aqueous solubility?
A1: The solubility of this compound is a classic interplay between hydrophilic and hydrophobic characteristics.
-
Hydrophobic Character: The core structure is a quinolinone, a fused bicyclic aromatic system. This large, planar, and rigid scaffold is inherently hydrophobic. The addition of a large, nonpolar iodine atom at the 6-position significantly increases the molecule's lipophilicity and molecular weight, further disfavoring interaction with water.
-
Hydrophilic Character: The molecule possesses a hydroxyl (-OH) group at the 4-position and a lactam (a cyclic amide) group. These groups can participate in hydrogen bonding. However, their solubilizing effect is largely overwhelmed by the dominant hydrophobic scaffold.
-
Crystalline Structure: Aromatic planar molecules like this tend to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, a prerequisite for dissolution. This high lattice energy is a major contributor to its poor solubility.
Q2: The name is "4-Hydroxy...-2-quinolinone". Does this structure exist in other forms in solution?
A2: Yes, and this is critical to understanding its solubility. 4-Hydroxy-2-quinolinones can exist in several tautomeric forms, with the most relevant being the keto-enol equilibrium.[1] The "4-hydroxy" (enol) form is in equilibrium with the "quinoline-2,4-dione" (keto) form. The specific dominant form can be influenced by the solvent and pH. Crucially, the proton on the 4-hydroxyl group is weakly acidic, and its removal under basic conditions is a key strategy for solubilization.[2]
Q3: Why is simply vortexing or sonicating the compound in my neutral aqueous buffer ineffective?
A3: While mechanical agitation provides the energy to disperse particles and wet their surfaces, it does not alter the fundamental thermodynamics of solvation. For a highly hydrophobic compound like this compound, the energy penalty of creating a cavity in the highly-ordered water structure and breaking the strong intermolecular bonds in the crystal lattice is too high. Therefore, mechanical energy alone is insufficient to achieve significant dissolution in a thermodynamically unfavorable solvent like neutral water.
Section 2: Troubleshooting Workflow & Experimental Protocols
When faced with solubility issues, a systematic approach is essential. The following workflow provides a logical progression from simple to more complex methods.
Caption: A systematic workflow for solubilizing this compound.
Protocol 1: Preparation of a Concentrated Organic Stock Solution
Causality: Before attempting aqueous dissolution, a high-concentration stock solution in a suitable organic solvent must be prepared. This ensures the compound is fully dissolved before its introduction to the challenging aqueous environment. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for a wide range of organic molecules and its miscibility with water.
Methodology:
-
Weigh out the required amount of this compound in a sterile, appropriate-sized tube (e.g., a glass vial or polypropylene microfuge tube).
-
Add the required volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM is typical).
-
Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Self-Validation: Visually inspect the solution against a light and dark background to ensure no solid particles remain. The solution should be completely clear.
-
Aliquot the stock solution into smaller volumes for single-use to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Mediated Solubilization
Causality: The 4-hydroxyl group of the quinolinone is weakly acidic. By increasing the pH of the aqueous buffer, this proton can be removed, forming a negatively charged phenolate-like ion. This charged species is significantly more polar and thus more readily solvated by water molecules, dramatically increasing solubility.[3][4][5] This is often the most effective and simplest method.
Methodology:
-
Start with your desired aqueous buffer (e.g., PBS, TRIS).
-
While stirring, slowly add a small amount of a strong base, such as 1 M NaOH, to raise the pH. For this class of compounds, a target pH of 9-11 is a good starting point.
-
Once the buffer pH is stabilized, add the required volume of your DMSO stock solution (from Protocol 1) to the basic buffer. The final concentration of DMSO should be kept as low as possible (ideally <1%, but up to 5% may be tolerated in some cell-based assays).
-
Vortex or stir the final solution gently.
-
Self-Validation: Observe the solution for any signs of precipitation or cloudiness over 15-30 minutes. If it remains clear, the compound is likely soluble at that concentration and pH.
-
Critical Note: After solubilization, you may be tempted to readjust the pH back to neutral. This will likely cause immediate precipitation of the compound. The experiment must be conducted at the basic pH required to maintain solubility. Always run a vehicle control with buffer at the same high pH and DMSO concentration.
Protocol 3: Utilizing Co-solvent Systems
Causality: If pH modification is not feasible for your experimental system, a co-solvent approach is the next best option. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][7] This "polarity reduction" makes the solvent more hospitable to the hydrophobic solute, thereby increasing its solubility.
Methodology:
-
Prepare a series of your aqueous buffer containing different percentages of a co-solvent. See the table below for common choices.
-
Add the required volume of your DMSO stock solution (from Protocol 1) to each co-solvent/buffer mixture.
-
Vortex to mix thoroughly.
-
Self-Validation: Incubate the solutions at your experimental temperature for 30 minutes. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. Carefully inspect the bottom of the tube for a pellet and the supernatant for clarity. A clear supernatant with no pellet indicates successful solubilization.
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting % (v/v) | Properties & Considerations |
| Ethanol | 5-20% | Biologically compatible at low %, but can cause protein denaturation at higher %. |
| Polyethylene Glycol 300/400 (PEG-300/400) | 10-30% | Generally low toxicity, effective solubilizer. Can be viscous.[8] |
| Propylene Glycol | 10-40% | Common in pharmaceutical formulations, good safety profile.[9] |
| Glycerol | 5-20% | Low toxicity, but high viscosity can make handling difficult. |
Section 3: Advanced FAQs & Stability
Q4: My compound dissolves initially in the basic buffer but precipitates after an hour. What is happening and how can I fix it?
A4: This is likely due to either supersaturation or absorption of atmospheric CO₂, which can slowly lower the pH of your basic buffer.
-
Supersaturation: You may be at the very edge of the solubility limit. The solution is kinetically trapped but thermodynamically unstable. Solution: Try lowering the final concentration of your compound or slightly increasing the pH or co-solvent percentage.
-
pH Drift: Uncovered solutions with high pH will absorb CO₂ from the air, forming carbonic acid and neutralizing the base, causing the pH to drop and your compound to crash out. Solution: Prepare solutions fresh right before use. Keep containers tightly capped whenever possible.
Q5: What are the best practices for storing the final aqueous solution of the compound?
A5: It is strongly recommended to always prepare the final aqueous working solution fresh for each experiment. Due to the marginal solubility, these solutions are prone to precipitation upon storage, especially if refrigerated or frozen. The low stability of compounds in aqueous solution is a common issue. If short-term storage is unavoidable (e.g., a few hours), keep the solution at room temperature, tightly capped, and protected from light.
Q6: Are there any specific safety precautions for handling this compound?
A6: While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, compounds of the quinoline/quinolinone class should be handled with care.[10][11] They are often biologically active and can be skin/eye irritants.[12][13]
-
Always wear standard personal protective equipment (PPE): lab coat, gloves, and safety glasses.
-
Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Consult the SDS for closely related compounds like Iodoquinol for more specific handling information.[11]
References
- PubChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline. National Center for Biotechnology Information.
- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
- Garg, T., Singh, S., & Singh, S. (2016). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4,6-Dihydroxyquinoline. National Center for Biotechnology Information.
- Kallitsakis, M., et al. (2023). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate.
- Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate.
- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. ResearchGate.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Patel, M. R., Patel, N. M., & Patel, M. M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Dannenfelser, R. M., Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org.
- FooDB. (2011). Showing Compound 4,6-Dihydroxyquinoline (FDB023301).
- Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Kornblum, S. S., & Hirscrn, J. O. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound. PubMed.
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
- ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
- AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
- Wikipedia. (n.d.). Quinine.
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- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Temperature for Quinolinone Cyclization
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature in quinolinone cyclization. Optimizing temperature is paramount for achieving high yields, minimizing side products, and ensuring reproducible results.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. Each question is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Q1: My cyclization is failing or giving a very low yield. Should I increase the temperature?
A1: This is a common issue, often pointing to insufficient thermal energy to overcome the activation barrier for the cyclization step. Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, are thermal cyclizations that demand high temperatures, frequently exceeding 250°C, to proceed efficiently.[1][2]
Causality and Recommended Actions:
-
Insufficient Activation Energy: The intramolecular cyclization step often requires the molecule to adopt a specific, high-energy conformation. If the temperature is too low, the reaction rate will be impractically slow, leading to low conversion of the starting material.[3]
-
Systematic Temperature Increase: Begin by increasing the reaction temperature in controlled increments (e.g., 10-20°C). It is crucial to monitor the reaction progress at each new temperature using an appropriate analytical technique.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to track the consumption of your starting material and the appearance of the desired quinolinone product.[1][3] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable.
-
Consider Catalysis: If extremely high temperatures are still ineffective or undesirable, your system may benefit from a catalyst. Acid catalysts (e.g., H₂SO₄, PPA) are used in reactions like the Combes or Knorr synthesis to facilitate cyclization at lower temperatures.[4][5] Modern protocols increasingly use transition metal catalysts (e.g., Palladium) which can dramatically lower the required temperature.[6][7]
Q2: I'm observing significant charring, tar formation, or product decomposition. Is the temperature too high?
A2: Absolutely. While high temperatures are often necessary, excessive heat is a primary cause of low yields and purification difficulties due to the formation of intractable side products.[1][3][8]
Causality and Recommended Actions:
-
Thermal Decomposition: Quinolinone scaffolds, despite their aromaticity, can degrade under prolonged exposure to harsh temperatures. This is especially true if sensitive functional groups are present on the molecule.[2]
-
Polymerization and Self-Condensation: At high temperatures, starting materials or intermediates can undergo undesired side reactions. For instance, α,β-unsaturated carbonyl compounds used in the Doebner-von Miller synthesis are prone to polymerization under strongly acidic, high-temperature conditions.[9] Similarly, the self-condensation of ketones (an aldol reaction) can compete with the desired Friedländer synthesis.[9]
-
Temperature Reduction Strategy: The first step is to reduce the reaction temperature. If the reaction ceases at a lower temperature, it indicates a need for catalytic assistance.
-
Catalyst Screening: Introducing a suitable catalyst can provide a lower-energy pathway for the reaction, allowing for reduced temperatures. For example, modern protocols for the Friedländer synthesis utilize milder catalysts to avoid the harsh conditions of traditional methods.[1]
-
Solvent Choice: For thermal cyclizations, using a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can provide better heat transfer and more precise temperature control compared to running the reaction neat, potentially allowing for a lower overall temperature to achieve the same result.[1]
Q3: My reaction is producing a mixture of regioisomers. How does temperature influence this outcome?
A3: Regioselectivity is a frequent challenge, particularly with unsymmetrical starting materials.[1] Temperature plays a key role in dictating the ratio of products by influencing whether the reaction is under kinetic or thermodynamic control.
Causality and Recommended Actions:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: Formed faster at lower temperatures. This pathway has a lower activation energy.
-
Thermodynamic Product: More stable but forms more slowly, often favored at higher temperatures. This pathway has a higher activation energy but leads to a lower-energy (more stable) product.
-
-
Practical Example (Camps Cyclization): The Camps cyclization can produce quinolin-2-ones or quinolin-4-ones depending on which enolate is formed and cyclizes. The selectivity is highly dependent on the base, solvent, and temperature.[1][2] Altering the temperature can shift the equilibrium and favor one isomer over the other.
-
Optimization Strategy: To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[10] To favor the thermodynamic product, higher temperatures or longer reaction times may be necessary. It is essential to systematically screen a range of temperatures and analyze the product ratios at each point.
Q4: My reaction is inconsistent during scale-up. Why is temperature control more challenging at a larger scale?
A4: Scaling up a reaction introduces significant challenges related to heat management. An exothermic reaction that is easily controlled in a 100 mL flask can become dangerous and lead to side products in a 10 L reactor if not managed properly.[3]
Causality and Recommended Actions:
-
Heat Transfer Dynamics: As the volume of a reactor increases, its surface-area-to-volume ratio decreases. This makes it much harder to dissipate heat efficiently, which can lead to a runaway reaction.
-
Localized Hotspots: In large, poorly stirred vessels, localized hotspots can form where the temperature is significantly higher than the reading on the thermometer. These hotspots can cause decomposition and the formation of side products.[5]
-
Recommendations for Scale-Up:
-
Heating Method: Switch from a heating mantle to a temperature-controlled oil bath or a jacketed reactor for more uniform heating.
-
Stirring: Ensure efficient and vigorous mechanical stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Controlled Addition: For exothermic reactions, consider the slow, controlled addition of one reagent to the heated mixture to manage the rate of heat generation.
-
Frequently Asked Questions (FAQs)
Q1: What are typical temperature ranges for common quinolinone cyclization reactions?
A1: Temperature conditions vary widely based on the specific named reaction and whether a catalyst is employed. The following table provides general guidance:
| Synthesis Method | Typical Temperature Range (°C) | Key Characteristics |
| Gould-Jacobs | > 250°C | Thermal cyclization of a diester intermediate; often requires very high heat.[2] |
| Conrad-Limpach | ~ 250°C | High-temperature thermal cyclization in a high-boiling solvent like mineral oil.[1] |
| Friedländer (Classical) | 150 - 220°C | Traditionally uses strong acids or bases at high temperatures.[1] |
| Friedländer (Catalyzed) | 80 - 120°C | Modern protocols use catalysts (e.g., iodine, ZrCl₄) to enable much milder conditions.[1][3] |
| Camps Cyclization | 20 - 100°C | Base-catalyzed cyclization; temperature can influence isomeric product ratio.[2] |
| Pfitzinger Reaction | 80 - 100°C (Reflux) | Base-catalyzed condensation; excessive heat can promote tar formation.[8] |
Q2: How does my choice of solvent impact the reaction temperature?
A2: The solvent is critically linked to temperature. For high-temperature thermal cyclizations (>200°C), you must use a solvent with a sufficiently high boiling point to reach and maintain the target temperature. Common high-boiling solvents include Dowtherm A, mineral oil, and 1,2,4-trichlorobenzene.[1] Using a solvent with a boiling point lower than your target temperature will prevent the reaction from getting hot enough under standard reflux conditions.
Q3: How do catalysts lower the required cyclization temperature?
A3: Catalysts provide an alternative reaction pathway with a lower activation energy. Instead of relying solely on brute-force thermal energy to push a reaction forward, a catalyst actively participates in the transformation.
-
Acid/Base Catalysts: These catalysts facilitate key protonation or deprotonation steps, making intermediates more reactive and enabling cyclization under milder conditions.[1]
-
Transition Metal Catalysts (e.g., Pd, Rh, Co): These catalysts can activate C-H bonds or coordinate with reactants in a way that facilitates the ring-closing step, often allowing reactions to proceed at temperatures well below 150°C.[6][11]
Q4: What are best practices for accurate temperature monitoring and control?
A4: Precise temperature control is essential for reproducibility.
-
Thermometer Placement: The thermometer bulb should be fully immersed in the reaction mixture but not touching the bottom or sides of the flask to get an accurate reading of the internal temperature.
-
Heating Systems: Use a well-stirred oil or sand bath connected to a hotplate with a temperature controller. This provides much more uniform and stable heating than a simple heating mantle.[1]
-
Inert Atmosphere: For high-temperature reactions, it is often critical to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions caused by atmospheric components.[1]
Experimental Protocols
Protocol 1: High-Temperature Thermal Cyclization (Conrad-Limpach Example)
This protocol outlines the high-temperature cyclization of a β-aminoacrylate intermediate.
-
Setup: Place the crude β-aminoacrylate intermediate into a round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser.
-
Solvent: Add a high-boiling solvent, such as Dowtherm A or mineral oil, to the flask.[1]
-
Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: With vigorous stirring, heat the mixture to approximately 250°C using a suitable heating bath (e.g., sand bath).[1]
-
Monitoring: Maintain the temperature for 30-60 minutes. Monitor the reaction's progress by periodically taking samples (if possible) for TLC analysis.[1]
-
Workup: Once the reaction is complete, cool the mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and wash away the high-boiling solvent.
-
Isolation: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Protocol 2: Catalyzed Cyclization at Milder Temperature (Friedländer Example)
This protocol describes an iodine-catalyzed synthesis, which proceeds at a much lower temperature.
-
Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).[1]
-
Catalyst: Add molecular iodine (I₂) (10 mol%).[1]
-
Heating: Heat the reaction mixture to 80-100°C using a temperature-controlled oil bath.[1]
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dissolve the mixture in ethyl acetate.
-
Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[1]
Visualization
Caption: Troubleshooting workflow for temperature optimization.
References
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Quinoline.
- BenchChem. (2025).
- MDPI. (n.d.).
- BenchChem. (2025). Common side reactions in the Pfitzinger synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
- BenchChem. (2025). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis.
- BenchChem. (2025).
- MDPI. (n.d.).
Sources
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- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Quinolone synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient 4-Hydroxy-2-quinolone Synthesis
Welcome to the Technical Support Center for 4-hydroxy-2-quinolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical insights, troubleshooting guides, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization.
Introduction: The Critical Role of Catalysis in 4-Hydroxy-2-quinolone Synthesis
4-Hydroxy-2-quinolones are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The efficient synthesis of these molecules is paramount. A cornerstone of this synthesis is the selection of an appropriate catalyst. The right catalyst not only dictates the reaction rate but also influences yield, selectivity, and the overall "greenness" of the process.
This guide will delve into the nuances of catalyst selection, focusing on common synthetic routes like the Conrad-Limpach and Knorr syntheses, and provide practical solutions to common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-hydroxy-2-quinolones.
Q1: My reaction yield is consistently low. What are the likely catalytic factors?
A1: Low yield is a frequent issue stemming from several catalyst-related factors.
-
Inappropriate Catalyst Choice: The choice between an acid or base catalyst is critical and depends on the specific synthetic route. For instance, the Conrad-Limpach synthesis often utilizes strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to catalyze the initial condensation and subsequent cyclization.[1] In contrast, other methods may employ bases like sodium hydride (NaH).[2] Using a suboptimal catalyst can lead to incomplete conversion.
-
Insufficient Catalyst Loading: The amount of catalyst can be a determining factor. While higher loading might increase the reaction rate, it can also lead to unwanted side reactions. It's crucial to optimize the catalyst concentration. For example, in some heterogeneous catalysis systems, a specific weight percentage of the active metal on a support is found to be optimal.[3]
-
Catalyst Deactivation: Catalysts can lose activity during the reaction. This can be due to:
-
Poisoning: The nitrogen atom in the quinoline ring can coordinate to the active sites of metal catalysts, leading to deactivation.[4]
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[4]
-
Thermal Degradation: High reaction temperatures, common in syntheses like the Conrad-Limpach which can require temperatures around 250°C, can cause the catalyst structure to change, reducing its effectiveness.[1][4][5]
-
Troubleshooting Steps:
-
Re-evaluate Catalyst Choice: Based on your specific substrates and desired product, confirm you are using the most appropriate catalyst type (e.g., Brønsted acid, Lewis acid, base).
-
Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst concentrations to find the optimal loading.
-
Investigate Deactivation: If you suspect deactivation, consider using a fresh batch of catalyst. For heterogeneous catalysts, regeneration might be possible by washing with appropriate solvents and drying.[3]
Q2: I am observing significant formation of the 2-hydroxyquinoline isomer instead of the desired 4-hydroxy-2-quinolone. How can I improve selectivity?
A2: This is a classic regioselectivity challenge in the Conrad-Limpach-Knorr synthesis, and it is primarily controlled by reaction temperature.
-
Kinetic vs. Thermodynamic Control: The formation of 4-hydroxy-2-quinolone is the kinetically favored product at lower temperatures (around 140°C).[1][6] At this temperature, the aniline preferentially attacks the keto group of the β-ketoester. Conversely, the 2-hydroxyquinoline is the thermodynamically favored product at higher temperatures (above 200°C), where the aniline attacks the ester group.[1][6]
Troubleshooting Steps:
-
Precise Temperature Control: Carefully control the reaction temperature. For the 4-hydroxy-2-quinolone isomer, maintain a lower temperature during the initial condensation and cyclization steps.
-
Solvent Choice: The use of a high-boiling, inert solvent like mineral oil can help in maintaining a consistent and controlled temperature.[1][5]
Q3: My catalyst is difficult to separate from the reaction mixture, leading to product contamination. What are my options?
A3: This is a common drawback of homogeneous catalysis.
-
Homogeneous vs. Heterogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants, making them difficult to separate.[7][8] Heterogeneous catalysts are in a different phase (typically a solid) and can be easily removed by filtration.[7][8]
Troubleshooting Steps:
-
Switch to a Heterogeneous Catalyst: Consider using a solid acid catalyst like an ion-exchange resin or a supported metal oxide.[3] For example, graphene oxide has been used as an efficient and recyclable heterogeneous catalyst in Friedländer annulation for quinoline synthesis.[9]
-
Immobilize the Homogeneous Catalyst: If a specific homogeneous catalyst provides superior activity, explore methods to immobilize it on a solid support. This combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a heterogeneous catalyst over a homogeneous one for 4-hydroxy-2-quinolone synthesis?
A1: The primary advantages of heterogeneous catalysts are:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, which simplifies product purification and reduces contamination.[7][8]
-
Reusability: Heterogeneous catalysts can often be regenerated and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[3][11]
-
Stability: They are often more stable at high temperatures compared to their homogeneous counterparts.[10]
However, they can sometimes exhibit lower activity and selectivity compared to homogeneous catalysts.[10]
Q2: Can microwave irradiation improve my synthesis, and how does it affect catalyst performance?
A2: Yes, microwave-assisted synthesis can be highly beneficial.
-
Reduced Reaction Times and Increased Yields: Microwave heating can dramatically shorten reaction times from hours to minutes and often leads to higher yields.[12][13]
-
Enhanced Catalyst Efficiency: In many cases, microwave irradiation can enhance the efficiency of the catalyst, sometimes allowing for lower catalyst loading. Bismuth(III) chloride (BiCl₃) has been used as a non-toxic and efficient Lewis acid catalyst under microwave conditions for this synthesis.[12][13]
Q3: What are some "green" catalyst options for 4-hydroxy-2-quinolone synthesis?
A3: Green chemistry principles encourage the use of non-toxic, reusable, and environmentally benign catalysts.
-
Bismuth(III) Chloride (BiCl₃): This is a low-cost, non-toxic, and readily available Lewis acid that has been shown to be effective.[12][13]
-
Graphene Oxide: As a carbocatalyst, it is a metal-free and recyclable option.[9]
-
Nanocatalysts: Nanoparticle-based catalysts are gaining attention due to their high surface area and unique catalytic properties, though their long-term environmental impact is still under investigation.[14]
Q4: How do I choose between an acid and a base catalyst?
A4: The choice depends on the specific reaction mechanism you are targeting.
-
Acid Catalysis (e.g., H₂SO₄, PPA): Strong acids are commonly used in the Conrad-Limpach synthesis to protonate the carbonyl group of the β-ketoester, making it more electrophilic for the initial nucleophilic attack by the aniline.[1][15] Polyphosphoric acid (PPA) is another effective condensing agent and catalyst.[15][16]
-
Base Catalysis (e.g., NaH): Strong bases like sodium hydride are used in syntheses that proceed through the condensation of N-alkylated isatoic anhydrides with β-ketoesters.[2] The base facilitates the deprotonation of the β-ketoester, forming a nucleophilic enolate.
Data & Protocols
Table 1: Comparison of Catalysts in 4-Hydroxy-2-quinolone Synthesis
| Catalyst | Type | Typical Reaction | Advantages | Disadvantages |
| H₂SO₄ / HCl | Homogeneous (Brønsted Acid) | Conrad-Limpach | Readily available, inexpensive | Corrosive, difficult to separate[1] |
| NaH | Homogeneous (Base) | From N-alkylated isatoic anhydrides | High reactivity | Moisture sensitive, difficult to handle[2] |
| BiCl₃ | Homogeneous (Lewis Acid) | Microwave-assisted synthesis | Low toxicity, inexpensive, efficient[12][13] | Can be moisture sensitive |
| V₂O₅/Fe₃O₄ | Heterogeneous (Mixed Metal Oxide) | Doebner reaction for quinoline-4-carboxylic acids | Reusable, easy to separate[3] | May require higher temperatures |
| Graphene Oxide | Heterogeneous (Carbocatalyst) | Friedländer Annulation | Metal-free, recyclable, mild conditions[9] | Preparation of catalyst can be complex |
Experimental Protocol: Microwave-Assisted Synthesis using BiCl₃
This protocol is adapted from a green chemistry approach for the synthesis of 4-hydroxy-2-quinolone analogues.[12][13]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the β-enaminone (1 mmol), diethyl malonate (1.2 mmol), and bismuth(III) chloride (BiCl₃, 20 mol%).
-
Solvent: Add ethanol (3-5 mL) as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes). Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for catalyst selection in 4-hydroxy-2-quinolone synthesis.
General Reaction Mechanism (Conrad-Limpach)
Caption: Simplified mechanism of the acid-catalyzed Conrad-Limpach synthesis.
References
- Conrad–Limpach synthesis. In: Wikipedia. [Link]
- Nguyen, T. L. H., Pham, T. T. T., Nguyen, T. K., & Thai, K. M. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 27(15), 4992. [Link]
- Jadhav, S. D., & Kulkarni, S. S. (2015). Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-caboxylic acid derivatives. Der Pharma Chemica, 7(10), 380-388. [Link]
- El-Malah, A. A., El-Gamal, K. M., Al-Ghorbani, M., & El-Sharkawy, M. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(41), 28939-28951. [Link]
- El-Malah, A. A., El-Gamal, K. M., Al-Ghorbani, M., & El-Sharkawy, M. (2023).
- Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. (Conference Paper). OSTI.GOV. [Link]
- El-Malah, A. A., El-Gamal, K. M., Al-Ghorbani, M., & El-Sharkawy, M. (2023).
- Rajamanikandan, R., Al-Ghorbani, M., El-Sharkawy, M., & El-Gamal, K. M. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]
- Ukrainets, I. V., Mospanova, E. V., & Davidenko, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PubMed Central. [Link]
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PubMed Central. [Link]
- Ragaini, F., et al. (2023).
- Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester. [Link]
- Homogeneous and Heterogenous catalysts. (2017). Chemistry Notes. [Link]
- Niementowski quinoline synthesis. In: Wikipedia. [Link]
- Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). PubMed Central. [Link]
- Conrad-Limpach Reaction. (n.d.). Cambridge University Press. [Link]
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). PubMed Central. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]
- Heterogenous vs Homogenous c
- Green Strategies for the Synthesis of Quinolone Deriv
- Isoquinolone Syntheses by Annul
- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). PubMed Central. [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]
- Advanced Chemical Reaction Engineering Lectures.
- Homogeneous and heterogeneous c
- Acid‐catalyzed multicomponent Conrad–Limpach reaction. (2022).
- Synergy between homogeneous and heterogeneous c
- Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]
- Conrad-Limpach reaction. (n.d.).
- Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (2012).
- Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2002). MDPI. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. chembam.com [chembam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Iodinated Quinolines Under Atmospheric Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iodinated quinoline derivatives. This guide is designed to provide in-depth technical assistance and field-proven insights into the stability of these compounds when exposed to various atmospheric conditions. Understanding and mitigating degradation is critical for ensuring the accuracy of experimental results, the integrity of drug substances, and the overall success of your research and development efforts.
This resource is structured in a comprehensive question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your stability studies.
Frequently Asked Questions (FAQs)
Q1: My iodinated quinoline compound is showing variable potency in my assays. Could this be a stability issue related to atmospheric exposure?
A: Yes, inconsistent potency is a classic indicator of compound degradation. Iodinated quinolines, like many halogenated aromatic compounds, can be susceptible to degradation under common laboratory atmospheric conditions. The key contributing factors are typically light, humidity, atmospheric oxygen, and temperature. The carbon-iodine (C-I) bond in an aromatic system is relatively weak compared to other carbon-halogen bonds, making it a potential site for degradation. This can lead to the formation of impurities and a decrease in the concentration of the active parent compound, resulting in variable experimental outcomes.
Q2: What are the primary atmospheric factors that can degrade my iodinated quinoline compound?
A: The stability of your iodinated quinoline is influenced by a combination of atmospheric factors that can act independently or synergistically:
-
Photodegradation (Light): Exposure to light, particularly in the UV spectrum, can provide the energy needed to cleave the C-I bond, leading to the formation of radical species. This is often the most significant factor in the degradation of iodoaromatic compounds.
-
Hydrolysis (Humidity): Atmospheric moisture can facilitate hydrolytic degradation, especially if the compound is stored in a non-hermetically sealed container. The presence of water can also influence the rate of other degradation pathways.
-
Oxidation (Oxygen & Ozone): Atmospheric oxygen and ozone can lead to oxidative degradation of the quinoline ring system or react with intermediates formed during photodegradation. Ozone, in particular, is a potent oxidizing agent that can react with aromatic systems.
-
Thermal Degradation (Temperature): Elevated temperatures can accelerate the rate of all chemical degradation pathways. For solid-state compounds, thermal stress can lead to decomposition, especially if impurities are present.
Troubleshooting Guide: Investigating and Mitigating Degradation
Problem: I suspect my solid-state iodinated quinoline is degrading upon storage in the lab.
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in the physical appearance of your compound, such as color change (e.g., development of a yellowish or brownish tint), which can be an early sign of degradation.
-
Purity Analysis: Re-analyze the purity of your stored compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly synthesized or newly opened batch. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Forced Degradation Study: To systematically identify the cause of degradation, a forced degradation study is highly recommended. This involves intentionally exposing your compound to stressed atmospheric conditions to accelerate degradation and identify the primary degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study for Iodinated Quinolines
This protocol is designed to identify the intrinsic stability of your iodinated quinoline and to develop a stability-indicating analytical method. It is based on the principles outlined in the ICH Q1A(R2) guidelines.[1][2]
Objective: To determine the degradation pathways of an iodinated quinoline under various stress conditions.
Materials:
-
Your iodinated quinoline compound (solid form)
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
Calibrated photostability chamber with controlled light (UV and visible) and temperature
-
Temperature and humidity-controlled oven
-
pH meter
-
HPLC system with a UV or photodiode array (PDA) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of your iodinated quinoline in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a 3% hydrogen peroxide solution. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a thin layer in a petri dish and expose it to dry heat in an oven at a temperature higher than the recommended accelerated stability testing conditions (e.g., 80°C).[3] Sample at various time points.
-
Thermal Degradation (Solution): Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points.
-
Photodegradation (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be protected from light.
-
Photodegradation (Solution): Expose the stock solution to the same light conditions as the solid-state sample.
-
-
Sample Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control (time zero) sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition. A degradation of 5-20% is generally considered suitable for method validation.[5]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent iodinated quinoline from its potential degradation products.
Starting Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm or a wavelength determined by UV scan). A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Initial Run: Inject a solution of the unstressed iodinated quinoline to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization:
-
If co-elution of the parent peak with any degradation products is observed, adjust the mobile phase composition, gradient slope, or pH of the aqueous phase to improve resolution.
-
Different column chemistries (e.g., phenyl-hexyl) can be explored if adequate separation is not achieved on a C18 column.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6]
Data Presentation
The following table summarizes the expected degradation behavior of a typical iodinated quinoline under forced degradation conditions.
| Stress Condition | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 60°C | 24 hours | Moderate | Hydroxylated quinolines, de-iodinated quinoline |
| Base Hydrolysis | 60°C | 24 hours | Low to Moderate | Hydroxylated quinolines, ring-opened products |
| Oxidation (3% H₂O₂) | Room Temp | 24 hours | Moderate to High | N-oxides, hydroxylated quinolines, de-iodinated quinoline |
| Thermal (Solid) | 80°C | 7 days | Low to Moderate | De-iodinated quinoline, colored impurities |
| Photostability | ICH Q1B | - | High | De-iodinated quinoline, radical coupling products |
Visualization of Degradation Pathways
The following diagrams illustrate potential degradation pathways for iodinated quinolines under different atmospheric stressors.
Caption: Photodegradation pathway of an iodinated quinoline.
Caption: Oxidative degradation pathways of an iodinated quinoline.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]
- Forced Degrad
- Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical prepar
- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
- Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics.
- Oxidation of low-molecular-weight organic compounds in cloud droplets: global impact on tropospheric oxidants. ACP. [Link]
- The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. MDPI. [Link]
- Atmospheric Degradation of Vol
- The Mechanisms Of Atmospheric Oxidation Of Aromatic Hydrocarbons.
- Effect of Relative Humidity on the Degradation Rate of Cellulose. Methodology Studies.
- Atmospheric Degradation of Volatile Organic Compounds.
- Halocarbons produced by natural oxidation processes during degradation of organic m
- High urban NOx triggers a substantial chemical downward flux of ozone. WUR eDepot. [Link]
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- Diurnal variations in oxygen and nitrogen isotopes of atmospheric nitrogen dioxide and nitrate: implications for tracing NOx oxidation pathways and emission sources. EGUsphere. [Link]
- Measurements of Atmosphere–Biosphere Exchange of Oxidized Nitrogen and Implications for the Chemistry of
- Effect of Relative Humidity on the Chemical Composition of Secondary Organic Aerosol Formed from Reactions of 1Tetradecene and O 3.
- The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products.
- Mechanistic Aspects of Photodegradation of Deoxynucleosides Induced by Triplet State of Effluent Organic M
- Relationships among the springtime ground-level NOX, O3 and NO3 in the vicinity of highways in the US East Coast.
- Raman Spectroscopy of Practical LIB Cathodes: A Study of Humidity-Induced Degrad
- How Do Nitrogen Oxides (NOx) Contribute to the Formation of Ground-Level Ozone, a Major Component of Smog?. Pollution → Sustainability Directory. [Link]
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Workup procedures to minimize impurities in 4-Hydroxy-6-iodo-2-quinolinone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-iodo-2-quinolinone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the minimization of impurities during its synthesis and workup. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring a robust and reproducible experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The nature and prevalence of impurities are highly dependent on the synthetic route employed. For the common synthetic pathways, such as the Conrad-Limpach or Gould-Jacobs reactions, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in a Conrad-Limpach synthesis, this would include unreacted 4-iodoaniline and diethyl malonate (or a similar active methylene compound).[1]
-
Side-Reaction Products: Depending on the reaction conditions, various side-products can form. These may include products from the self-condensation of the active methylene compound or alternative cyclization pathways of the reaction intermediates.
-
De-iodination Products: The iodine substituent can be susceptible to removal under certain reductive conditions or in the presence of specific catalysts, leading to the formation of 4-Hydroxy-2-quinolinone.
-
Over-iodination or Isomeric Products: If the iodination step is performed on the quinolinone ring system, there is a possibility of forming di-iodinated species or other positional isomers, depending on the reaction's regioselectivity.
-
Degradation Products: Quinolinone derivatives can be susceptible to degradation under harsh acidic, basic, or high-temperature conditions, leading to a variety of smaller, often colored, impurities.
Troubleshooting Guide: Workup Procedures to Minimize Impurities
This section provides a systematic approach to troubleshooting common issues encountered during the workup of this compound, with a focus on impurity minimization.
Issue 1: My crude product is highly colored (yellow, brown, or black). What is the likely cause and how can I fix it?
Causality: The appearance of color in the crude product often indicates the presence of degradation products or highly conjugated impurities. These can arise from several factors:
-
High Reaction Temperatures: Extended reaction times at elevated temperatures can lead to thermal decomposition of the starting materials, intermediates, or the final product.
-
Strongly Acidic or Basic Conditions: Harsh pH conditions during the reaction or workup can promote side reactions and degradation.
-
Oxidation: The quinolinone scaffold can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[2]
Troubleshooting & Optimization:
-
Temperature Control: Ensure precise temperature control throughout the reaction. For exothermic reactions, consider a slower addition of reagents and efficient cooling.
-
Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Workup pH Adjustment: Carefully neutralize the reaction mixture. For acidic cyclizations, a controlled addition of a base (e.g., saturated sodium bicarbonate solution) to a pH of 6-7 is recommended. Avoid strongly basic conditions, as this can lead to the formation of colored byproducts.
-
Decolorization with Activated Carbon: If the color persists in the crude product, a decolorization step can be employed during recrystallization.
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid).
-
Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.
-
Swirl the mixture and gently heat for 5-10 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly for recrystallization.[3]
-
Issue 2: My final product shows the presence of starting materials (e.g., 4-iodoaniline) by TLC or HPLC analysis.
Causality: The presence of unreacted starting materials indicates an incomplete reaction. This could be due to:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Improper Stoichiometry: An incorrect ratio of reactants can leave one or more starting materials in excess.
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized areas of low reactant concentration.
Troubleshooting & Optimization:
-
Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Continue the reaction until the starting material spot/peak is no longer visible or has reached a minimum.
-
Optimize Reaction Conditions: If the reaction is stalling, consider a modest increase in temperature or extending the reaction time.
-
Workup Procedure: A well-designed workup can effectively remove unreacted starting materials.
-
Acid/Base Extraction: 4-iodoaniline is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired this compound is weakly acidic and will remain in the organic phase. Conversely, unreacted diethyl malonate can be removed with a dilute base wash (e.g., 1M NaOH), but care must be taken as the product may also have some solubility in the base. A final wash with brine is recommended to remove residual water.
-
Issue 3: I am observing a significant amount of a non-polar impurity that I suspect is a de-iodinated product.
Causality: The carbon-iodine bond can be labile under certain conditions. De-iodination can be promoted by:
-
Reductive Environments: The presence of reducing agents, even mild ones, can lead to the cleavage of the C-I bond.
-
Palladium Catalysis: If any palladium catalysts are used in subsequent steps, residual catalyst can promote dehalogenation.
-
Radical Reactions: Certain reaction conditions can initiate radical pathways that result in de-iodination.
Troubleshooting & Optimization:
-
Avoid Reductive Conditions: Scrutinize all reagents and conditions to eliminate potential reducing agents.
-
Purification Strategy:
-
Recrystallization: The polarity difference between this compound and its de-iodinated analog (4-Hydroxy-2-quinolinone) may be sufficient for separation by careful recrystallization. Experiment with different solvent systems. A table of suggested solvent systems is provided below.
-
Flash Column Chromatography: This is a more robust method for separating compounds with small polarity differences. A silica gel column with a gradient elution of a suitable solvent system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) can effectively separate the iodinated product from its non-iodinated counterpart.[4]
-
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent System(s) | Rationale |
| Recrystallization | Ethanol, Acetic Acid, Dimethylformamide (DMF) | These solvents have been shown to be effective for the recrystallization of quinolinone derivatives.[3][5] The choice of solvent will depend on the specific impurity profile. |
| Flash Chromatography | Ethyl Acetate/Hexanes, Methanol/Dichloromethane | These solvent systems provide a good polarity range for the elution of quinolinone derivatives from a silica gel column.[4] |
Experimental Workflows
Workflow 1: General Workup and Purification
The following diagram illustrates a general workflow for the workup and purification of this compound, incorporating the troubleshooting steps discussed above.
Caption: General workup and purification workflow for this compound.
Protocol: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds.[3] The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Begin by testing small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, DMF) to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] The cooling process can be further enhanced by placing the flask in an ice bath once it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Logical Relationship: Impurity Profile and Purification Strategy
The choice of purification strategy is directly linked to the nature of the impurities present. The following diagram illustrates this relationship.
Caption: Relationship between impurity type and the appropriate purification strategy.
By understanding the potential impurities and the rationale behind each workup and purification step, researchers can effectively troubleshoot their synthesis of this compound and obtain a final product of high purity.
References
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(23), 5576. [Link]
- Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., Palka, A., Majerz-Maniecka, K., & Polanski, J. (2007). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 12(10), 2299-2313. [Link]
- Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. [Link]
- Price, C. C., & Roberts, R. M. (1946). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Banecka-Majkut, Z., Cieślik, W., Węglińska, L., & Jampilek, J. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(4), 2135. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Bouattour, A., Kerkeni, A., Chebil, A., & Mighri, Z. (2019). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 9(4), 1999–2006. [Link]
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
- Teva Pharmaceutical Industries Ltd. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S. Patent No. 6,967,209 B2. Washington, DC: U.S.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Szymański, P., & Hulme, C. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6231. [Link]
- Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (2016). Arkivoc, 2017(1), 237-293. [Link]
- Coldwell, M. J., & O'Brien, P. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51505. [Link]
- Elnekety, M. (n.d.). Synthesis of Quinoline and derivatives.
- Weisz, A., & Ito, Y. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- A REVIEW ON QUINOLINE AND ITS DERIV
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). American Journal of Organic Chemistry, 8(2), 29-37. [Link]
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Oligonucleotide Purification via Ion Exchange.
- Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides.
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Validation & Comparative
A Comparative Analysis of Iodinated vs. Brominated 4-Hydroxy-2-quinolones: A Guide for Researchers
In the landscape of medicinal chemistry, the 4-hydroxy-2-quinolone scaffold stands out as a "privileged structure," consistently appearing in molecules with a wide array of biological activities, from antimicrobial to anticancer agents.[1][2] The strategic modification of this core, particularly through halogenation, has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two key halogenated subclasses: iodinated and brominated 4-hydroxy-2-quinolones.
This document moves beyond a simple cataloging of compounds to offer a causal analysis of why these halogen substitutions impart distinct characteristics. We will delve into their synthesis, physicochemical properties, and diverse biological activities, supported by experimental data and protocols, to arm researchers and drug development professionals with the insights needed to make informed decisions in their own discovery programs.
The Strategic Rationale for Halogenation: Iodine vs. Bromine
The introduction of a halogen atom onto the 4-hydroxy-2-quinolone scaffold is a deliberate design choice aimed at enhancing biological activity. Both bromine and iodine are large, lipophilic atoms that can significantly alter a molecule's interaction with its biological target.
-
Bromine: Its moderate size and electronegativity make it an effective substituent for improving potency. Bromine can form halogen bonds and engage in hydrophobic interactions, often leading to enhanced binding affinity. Studies have shown that introducing bromine to the quinoline core can lead to higher antimicrobial activity.[1]
-
Iodine: As the largest and most polarizable of the common halogens, iodine can form even stronger halogen bonds and participate in significant van der Waals interactions. This can lead to exceptionally potent compounds, though sometimes at the cost of increased cytotoxicity or altered pharmacokinetics.
The choice between iodine and bromine is therefore a nuanced one, dependent on the desired therapeutic application and the specific biological target.
Comparative Synthesis: Pathways to Halogenated Quinolones
The synthesis of both iodinated and brominated 4-hydroxy-2-quinolones typically involves the initial construction of the core scaffold followed by electrophilic halogenation. The reactivity of the C-3 position, activated by the adjacent hydroxyl and carbonyl groups, makes it a prime site for such substitutions.
Generalized Synthetic Workflow
The following diagram illustrates a common synthetic route to the 4-hydroxy-2-quinolone core, which serves as the precursor for subsequent halogenation.
Caption: Generalized synthetic workflow for halogenated 4-hydroxy-2-quinolones.
Experimental Protocol: Iodination of 4-Hydroxy-2-quinolone
This protocol describes the electrophilic iodination at the C-3 position.
Materials:
-
4-Hydroxy-2(1H)-quinolone
-
Iodine (I₂)
-
Aqueous Dioxane
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 4-hydroxy-2(1H)-quinolone in aqueous dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a stoichiometric amount of iodine.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
-
The product, 4-hydroxy-3-iodoquinolin-2(1H)-one, can be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography. This method has been reported to yield the product in good amounts (e.g., 83%).[3][4]
Experimental Protocol: Bromination of 4-Hydroxy-2-quinolone
This protocol details the bromination of a 4-hydroxy-2-quinolone derivative.
Materials:
-
1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilide
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the starting 4-hydroxy-2-quinolone derivative in glacial acetic acid in a suitable reaction vessel.
-
Slowly add a solution of molecular bromine in glacial acetic acid to the reaction mixture with stirring.
-
Maintain the reaction at room temperature or with gentle heating as required, monitoring by TLC.
-
After the reaction is complete, the product can be precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Physicochemical Properties: A Computational Comparison
Direct experimental comparison of the physicochemical properties of a matched pair of iodinated and brominated 4-hydroxy-2-quinolones is scarce in the literature. To facilitate this crucial analysis, we have generated predicted values for key parameters using computational tools. These properties are fundamental to a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | 3-Bromo-4-hydroxy-2-quinolone | 3-Iodo-4-hydroxy-2-quinolone | Rationale for Impact |
| Molecular Weight ( g/mol ) | 240.06 | 287.06 | Increased molecular weight can impact diffusion and membrane permeability. |
| Predicted LogP | 1.85 | 2.31 | Higher LogP indicates greater lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| Predicted pKa (Acidic) | 6.2 | 6.3 | The similar pKa values suggest that both compounds will have a comparable degree of ionization at physiological pH. |
| Predicted Aqueous Solubility | Moderate | Lower | The higher lipophilicity of the iodinated analog is predicted to result in lower aqueous solubility. |
Disclaimer: These values are computationally predicted and should be experimentally verified.
Expertise & Experience: The higher predicted LogP of the iodinated analog is a direct consequence of the larger, more polarizable nature of the iodine atom compared to bromine. This increased lipophilicity is a double-edged sword: it can enhance passage through lipid bilayers, a key step in reaching many intracellular targets, but it can also lead to lower aqueous solubility, potentially complicating formulation and oral bioavailability. The similar predicted pKa values for the enolic hydroxyl group are expected, as the inductive effects of bromine and iodine at the C-3 position are not drastically different in this context.
Comparative Biological Activities
The choice of halogen profoundly influences the biological activity profile of the 4-hydroxy-2-quinolone scaffold.
Antimicrobial Activity
Both iodinated and brominated derivatives have demonstrated significant antimicrobial properties, though their spectrum of activity can differ.
Antifungal Activity: There is compelling evidence that brominated 4-hydroxy-2-quinolones are potent antifungal agents. One study found that a 6-bromo-substituted analog with a nonyl side chain at C-3 exhibited exceptional activity against Aspergillus flavus, with an IC₅₀ of 1.05 µg/mL, surpassing the efficacy of the standard drug Amphotericin B.[1][5] This suggests that bromination, in combination with other structural features, can be a key strategy for developing new antifungal leads.
Antibacterial Activity: Iodinated 4-hydroxy-2-quinolones have shown promise against challenging bacterial pathogens. For instance, 4-hydroxy-3-iodo-quinol-2-one was found to be highly active against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MIC values as low as 0.049 µg/mL, comparable to the antibiotic vancomycin. Brominated analogs have also demonstrated activity against S. aureus, although in some cases to a lesser extent than their antifungal potency.[1]
| Compound Type | Organism | Activity (MIC/IC₅₀) | Reference |
| Brominated | Aspergillus flavus | IC₅₀ = 1.05 µg/mL | [1][5] |
| Brominated | Staphylococcus aureus | Inhibitory at 125–500 µg/mL | [1] |
| Iodinated | MRSA | MIC = 0.049 µg/mL |
Anticancer Activity
The 4-hydroxy-2-quinolone scaffold is also being explored for its anticancer potential. Halogenation plays a critical role in the cytotoxic activity of these compounds.
-
Brominated Derivatives: Studies on highly brominated quinolines have demonstrated significant antiproliferative effects against various cancer cell lines, including C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer).[2] One particular dibromo-dihydroxy-dimethoxyquinoline showed the highest activity with IC₅₀ values ranging from 5.45–9.6 μg/mL.[2]
-
Iodinated Derivatives: Iodinated quinazolinones (a related scaffold) have also been synthesized and evaluated for their cytotoxic activity.[6] In one study, a 6-iodo-substituted quinazolinone with a para-bromo-phenyl group at the N-3 position was particularly effective against promyelocytic leukemia (HL60) and non-Hodgkin lymphoma (U937) cell lines, with IC₅₀ values of 21 and 30 µM, respectively.[6] Interestingly, replacing the bromine on the phenyl ring with chlorine decreased the cytotoxic effect, highlighting the nuanced structure-activity relationships.[6]
The data suggests that both halogens can contribute to potent anticancer activity, and the optimal choice may depend on the specific cancer cell line and the overall molecular structure.
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Brominated | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [2] |
| Iodinated | HL60 (Leukemia) | 21 µM | [6] |
| Iodinated | U937 (Lymphoma) | 30 µM | [6] |
Mechanism of Action: The Role of Halogenation
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[7][8]
The Quinolone-Gyrase Interaction
The following diagram illustrates the general mechanism of quinolone action on DNA gyrase.
Sources
- 1. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Hydroxy-6-iodo-2-quinolinone and Other Kinase Inhibitors for Researchers
In the dynamic landscape of kinase inhibitor discovery, the quinolinone scaffold has consistently emerged as a privileged structure, yielding numerous clinically relevant therapeutics. This guide provides a comprehensive comparison of a specific, yet under-characterized derivative, 4-Hydroxy-6-iodo-2-quinolinone, with established kinase inhibitors. By examining structure-activity relationships (SAR) of analogous compounds and the profiles of prominent inhibitors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the potential utility and positioning of this compound in the broader context of kinase inhibition.
Introduction: The Quinolinone Scaffold and the Influence of Iodine Substitution
The 4-hydroxy-2-quinolinone core is a well-established pharmacophore found in a variety of biologically active molecules, demonstrating activities ranging from anticancer to anti-inflammatory.[1] The introduction of a halogen atom, particularly iodine, at the C6 position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity. The large, lipophilic, and polarizable nature of iodine can lead to enhanced binding affinity and selectivity for specific kinase targets through favorable halogen bonding and hydrophobic interactions within the ATP-binding pocket. While direct experimental data on this compound is limited, analysis of structurally related iodo-substituted quinolines provides valuable insights into its potential kinase inhibitory profile.
Predicted Kinase Target Profile of this compound
Based on SAR studies of similar iodo-substituted quinoline and quinolinone derivatives, this compound is predicted to exhibit inhibitory activity against a range of kinases, potentially including, but not limited to:
-
Protein Kinase N3 (PKN3): A serine/threonine kinase involved in cancer cell proliferation, migration, and survival.[2] The 6-iodo-4-anilinoquinoline scaffold has demonstrated activity against PKN3.
-
Cyclin G-associated Kinase (GAK): A key regulator of clathrin-mediated membrane trafficking and cell cycle progression.[3] GAK is a known off-target for many quinoline-based inhibitors.
-
Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): Implicated in neurodegenerative diseases and certain cancers.[4][5] Iodo-substituted indolo[3,2-c]quinolines are potent and selective DYRK1A inhibitors.[3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently dysregulated in cancer. The 4-hydroxy-2-quinolinone scaffold has been explored for EGFR inhibition.[6][7]
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of this compound, we will compare its predicted profile with three well-characterized kinase inhibitors: Cabozantinib , Lenvatinib , and Bosutinib . These inhibitors were chosen for their quinoline or quinoline-like scaffolds and their established roles in cancer therapy.
Table 1: Overview of Kinase Inhibitor Properties
| Feature | This compound (Predicted) | Cabozantinib | Lenvatinib | Bosutinib |
| Core Scaffold | 4-Hydroxy-2-quinolinone | 4-Phenoxyquinoline | 4-Anilinoquinoline | 4-Anilino-3-cyanoquinoline |
| Primary Targets | PKN3, GAK, DYRK1A, EGFR (Putative) | MET, VEGFRs, AXL, RET[8][9][10][11] | VEGFRs, FGFRs, PDGFRα, KIT, RET[12][13][14][15] | BCR-ABL, SRC family kinases[16][17][18][19][20] |
| Therapeutic Area | Oncology (Predicted) | Oncology (Renal, Liver, Thyroid Cancers)[9] | Oncology (Thyroid, Renal, Liver, Endometrial Cancers)[15] | Oncology (Chronic Myeloid Leukemia)[16] |
Signaling Pathway Context
The following diagrams illustrate the signaling pathways potentially modulated by this compound and the established inhibitors.
Figure 1: Predicted signaling pathways inhibited by this compound.
Figure 2: Signaling pathways targeted by comparator kinase inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for the comparator drugs and provides a predictive context for this compound based on data from a structurally analogous compound.
Table 2: In Vitro Kinase Inhibition (IC50 nM)
| Kinase Target | 6-iodo-4-anilinoquinoline¹ | Cabozantinib² | Lenvatinib³ | Bosutinib⁴ |
| PKN3 | Decreased vs Bromo-analog | - | - | - |
| GAK | Decreased vs Bromo-analog | - | - | - |
| MET | - | 1.3 | - | - |
| VEGFR2 | - | 0.035 | 4 | - |
| AXL | - | 7 | - | - |
| FGFR1 | - | - | 22 | - |
| PDGFRα | - | - | 51 | 30 |
| KIT | - | - | 71 | 29 |
| RET | - | 4.6 | 41 | - |
| BCR-ABL | - | - | - | 1.2 |
| SRC | - | - | - | 1.0 |
¹Data for 6-iodo-4-anilinoquinoline is qualitative ("decreased activity") from a study comparing it to its 6-bromo counterpart. Specific IC50 values are not provided. This serves as a proxy for the potential activity of this compound. ²IC50 values for Cabozantinib are from various sources.[8][9] ³IC50 values for Lenvatinib are from various sources.[12][13] ⁴IC50 values for Bosutinib are from various sources.[18][19]
- Not reported or not a primary target.
Experimental Protocols for Kinase Inhibition and Cellular Assays
To facilitate further research and validation of the predicted activity of this compound, we provide the following established protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase-inhibitor interactions.
Causality behind Experimental Choices: This assay is highly sensitive, requires small amounts of enzyme, and is amenable to high-throughput screening. The use of a europium-labeled antibody and a fluorescently labeled "tracer" that competes with the inhibitor for the ATP binding site allows for a robust and reproducible measurement of inhibitor potency.
Figure 3: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Reconstitute the kinase of interest (e.g., PKN3, GAK, DYRK1A) in the appropriate kinase buffer.
-
Prepare a serial dilution of this compound and comparator inhibitors in DMSO, followed by dilution in kinase buffer.
-
Prepare a mixture of the Eu-labeled antibody and the fluorescent tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted inhibitor compounds to the respective wells.
-
Incubate the plate for 60 minutes at room temperature to allow for inhibitor binding.
-
Add the tracer/antibody mixture to all wells.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Causality behind Experimental Choices: The MTT assay is a robust and widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.
Figure 4: Workflow for an MTT-based cellular proliferation assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., a line known to be dependent on one of the putative target kinases) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and comparator inhibitors in the growth medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubate the plate for 48 to 72 hours.
-
Add MTT reagent to each well and incubate for 2 to 4 hours, allowing for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory profile of this compound is not yet available, the analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor, likely targeting enzymes such as PKN3, GAK, and DYRK1A. Its 4-hydroxy-2-quinolinone core, combined with the C6-iodo substitution, presents a promising scaffold for further investigation.
The comparative analysis with established drugs like Cabozantinib, Lenvatinib, and Bosutinib highlights the diverse therapeutic applications of quinoline-based kinase inhibitors. Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A broad kinase panel screening would be instrumental in elucidating its precise target profile and selectivity. Subsequent cellular assays will be crucial to validate its on-target effects and assess its potential as a novel therapeutic agent. The detailed protocols provided in this guide offer a robust framework for initiating such investigations.
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- CABOMETYX® (cabozantinib)
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The Unexplored Potential of 4-Hydroxy-6-iodo-2-quinolinone Analogs: A Comparative Guide to Efficacy Evaluation Against Drug-Resistant Bacteria
Introduction: The Pressing Need for Novel Antibacterial Agents
The relentless rise of antibiotic resistance poses a formidable threat to global public health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Gram-negative bacteria are rendering our current arsenal of antibiotics increasingly obsolete. This escalating crisis necessitates the urgent discovery and development of new classes of antibacterial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.
The quinolinone scaffold has long been a privileged structure in medicinal chemistry, forming the core of the highly successful fluoroquinolone class of antibiotics.[1] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] However, resistance to fluoroquinolones is now widespread. This has spurred the investigation of novel quinolinone analogs with modified substitution patterns that could restore or enhance antibacterial activity.
This guide focuses on a promising but currently under-investigated subclass: 4-hydroxy-6-iodo-2-quinolinone analogs . While extensive data on this specific substitution pattern is not yet available in the public domain, the known structure-activity relationships (SAR) of quinolones suggest that halogenation, particularly at the C6 position, can significantly influence antibacterial potency.[3] For instance, the introduction of a fluorine atom at C6 was a pivotal moment in the development of the highly active fluoroquinolones.[3] Furthermore, other halogenated quinoline derivatives have demonstrated enhanced activity against resistant pathogens like MRSA.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound analogs. We will provide a prospective analysis, outlining a robust framework for the synthesis, in vitro evaluation, and comparative assessment of these compounds against key drug-resistant bacteria. This guide will equip researchers with the necessary protocols and rationale to systematically investigate this promising chemical space.
Chemical Synthesis of this compound Analogs
The synthesis of the 4-hydroxy-2-quinolinone core can be achieved through several established methods. A common and adaptable approach is the condensation of an appropriately substituted aniline with a malonic acid derivative. For the synthesis of 6-iodo analogs, a plausible synthetic route starts from 4-iodoaniline.
A generalized, multi-step synthetic protocol is presented below. This protocol is a composite of established methods for quinolinone synthesis and can be optimized for specific analogs.[3][5]
Proposed Synthetic Pathway
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Hydroxy-6-iodo-2-quinolinone Derivatives In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the anticancer activity of 4-Hydroxy-6-iodo-2-quinolinone derivatives. Drawing from established preclinical methodologies, this document outlines the critical steps, from model selection to data interpretation, ensuring scientific rigor and translatability of findings.
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer effects.[1][2][3] The 4-hydroxy-2-quinolinone core, in particular, has garnered significant interest for its potential as a therapeutic agent.[1][4][5] This guide will delve into the in vivo validation process, which is a crucial step to bridge the gap between promising in vitro results and potential clinical applications.[6][7][8]
I. Strategic Planning for In Vivo Studies: A Foundation for Success
A well-designed in vivo study is paramount for obtaining reliable and reproducible data. The initial phase should involve a thorough review of the in vitro data for the this compound derivatives to inform the in vivo experimental design. Key considerations include the compound's potency (IC50 values) against various cancer cell lines and its putative mechanism of action.
Ethical Considerations: All animal experiments must be conducted in accordance with the highest ethical standards and national guidelines, such as those outlined by the Institute for Laboratory Animal Research (ILAR) in the USA or the UK Animals (Scientific Procedures) Act 1986.[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design to minimize animal suffering.[9]
II. Selecting the Appropriate In Vivo Model: A Comparative Analysis
The choice of an in vivo model is a critical decision that directly impacts the relevance and predictive power of the study. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[10][11][12]
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[10][13] | High reproducibility, scalability, and cost-effectiveness.[10][14] | Lack of tumor heterogeneity and microenvironment context.[13][14] |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[13][14] | Preserves original tumor architecture, heterogeneity, and genetic features.[13][14] | Higher cost, lower engraftment rates, and longer study timelines. |
| Orthotopic Models | Tumor cells or tissues are implanted into the corresponding organ of origin in the animal.[7][11] | More accurately mimics the tumor microenvironment and metastatic potential.[7][11] | Technically challenging, and tumor growth is more difficult to monitor.[7] |
Causality in Model Selection: The choice between CDX and PDX models depends on the research question. For initial efficacy screening of a novel this compound derivative, the reproducibility of CDX models is advantageous.[10] However, to assess efficacy in a model that better reflects clinical reality, PDX models are superior as they maintain the heterogeneity of the original tumor.[13][14] If the derivative is hypothesized to affect metastasis, an orthotopic model would be the most appropriate choice.[11]
III. Experimental Workflow for In Vivo Efficacy Studies
The following diagram and protocol outline a standard workflow for assessing the antitumor efficacy of a this compound derivative in a subcutaneous xenograft model.
Caption: Workflow for an in vivo anticancer efficacy study.
Detailed Protocol for Efficacy Assessment:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, positive control, and different dose levels of the this compound derivative).
-
-
Drug Administration and Monitoring:
-
Administer the test compound, vehicle, and positive control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals daily for any signs of toxicity.[15]
-
-
Endpoint and Data Analysis:
-
The study can be terminated based on a predetermined tumor volume in the control group or at a specific time point.
-
Calculate Tumor Growth Inhibition (TGI) as a primary efficacy endpoint.[10]
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
IV. In Vivo Toxicity and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Concurrent assessment of toxicity and PK/PD is crucial for a comprehensive evaluation of the therapeutic potential of the this compound derivatives.
Toxicity Studies: A preliminary Maximum Tolerated Dose (MTD) study is often conducted to determine the highest dose that can be administered without causing unacceptable toxicity.[15] This involves dose escalation in cohorts of animals and monitoring for clinical signs of toxicity, changes in body weight, and alterations in hematology and clinical chemistry parameters.[15][16] Histopathological analysis of major organs at the end of the study can identify any drug-induced tissue damage.[15]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies relate drug exposure to its pharmacological effect.[17][18][19]
Caption: Integrated workflow for PK/PD studies.
Protocol for Integrated PK/PD Analysis:
-
Drug Administration and Sampling:
-
Administer the this compound derivative to tumor-bearing mice.
-
For PK analysis, collect blood samples at various time points post-dosing.
-
For PD analysis, collect tumor and relevant tissues at time points corresponding to expected peak and trough drug concentrations.
-
-
Sample Analysis:
-
Analyze plasma samples to determine the concentration of the test compound over time using methods like LC-MS/MS.
-
Analyze tumor and tissue samples for biomarkers of drug activity. For example, if the derivative is a kinase inhibitor, Western blotting or immunohistochemistry can be used to assess the phosphorylation status of the target kinase.[10]
-
-
Data Modeling and Interpretation:
-
Model the PK data to understand the drug's exposure profile.
-
Correlate the PK parameters with the PD biomarker data to establish a dose-exposure-response relationship. This is critical for optimizing the dosing regimen for future studies.[17]
-
V. Conclusion and Future Directions
The in vivo validation of this compound derivatives is a multi-faceted process that requires careful planning and execution. By employing a systematic approach that integrates efficacy, toxicity, and PK/PD studies, researchers can generate a robust data package to support the further development of these promising anticancer agents. The insights gained from these preclinical studies are invaluable for making informed decisions about advancing a compound into clinical trials.[6][20]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Hydroxy-2-Quinolone Inhibitors
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
Executive Summary: The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a wide array of proteins, from bacterial DNA gyrase to human kinases and viral enzymes.[1][2] Computational molecular docking is an indispensable tool for rapidly evaluating the potential of novel derivatives, predicting their binding affinity, and elucidating interaction mechanisms at the atomic level.[3][4] This guide presents a validated, step-by-step workflow for conducting comparative docking studies. We will use bacterial DNA gyrase subunit B (GyrB), a well-established target for this inhibitor class, as our primary case study to demonstrate how to generate reliable, comparative in silico data that can confidently guide experimental efforts.[5]
The Scientific Rationale for a Comparative Docking Approach
In computational drug design, a single docking score is a prediction, but a comparative analysis is an investigation. The true power of molecular docking lies not in the absolute value of a binding energy score, but in the relative differences observed across a series of compounds. A rigorous comparative framework allows us to:
-
Benchmark Performance: Evaluate novel derivatives against a known inhibitor or the natural substrate to determine if a new design is likely to be more potent.
-
Elucidate Structure-Activity Relationships (SAR): By docking a series of analogs with minor chemical modifications, we can directly correlate specific functional groups with changes in binding affinity and interactions.[6] This provides a rational basis for lead optimization.
-
Predict Selectivity: Docking a set of inhibitors against both the intended target (e.g., a bacterial enzyme) and a potential off-target (e.g., a homologous human protein) can provide an early indication of selectivity, helping to anticipate potential toxicity.
Our methodology is therefore built upon this comparative principle, ensuring that every result is contextualized and self-validating.
A Validated Workflow for Comparative Molecular Docking
This protocol is designed to be a self-validating system, incorporating a critical checkpoint to establish trustworthiness before screening novel compounds. We will use AutoDock Vina, a widely used and validated open-source docking program, as our software example.[7][8]
Experimental Protocol: Step-by-Step Docking Workflow
Pillar 1: Target Protein Preparation
-
Selection of Crystal Structure: The choice of protein structure is paramount. For our primary example, we select the S. aureus DNA Gyrase B (GyrB) ATP-binding domain. A high-resolution crystal structure complexed with a known inhibitor is ideal.
-
Structure Acquisition: Download the protein structure from the Protein Data Bank (PDB).
-
Preparation using AutoDock Tools:
-
Load the PDB file.
-
Remove non-essential components: Delete all water molecules and any co-solvents or ions not critical for binding.
-
Repair the Protein: Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.
-
Compute Charges: Assign Gasteiger charges to all atoms. This is crucial for calculating electrostatic interactions.
-
Set Atom Types: Define atom types for the subsequent AutoGrid calculations.
-
Save as .pdbqt: The final prepared protein file is saved in the PDBQT format, which includes charge and atom type information.
-
Pillar 2: Ligand Preparation
-
Ligand Structure Generation: Obtain 2D or 3D structures of the 4-hydroxy-2-quinolone derivatives to be tested. These can be drawn using chemical sketchers like ChemDraw or downloaded from databases like PubChem.
-
3D Conversion and Energy Minimization: Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts from a low-energy, realistic conformation.
-
Preparation using AutoDock Tools:
-
Load the ligand file.
-
Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for flexible docking, where the ligand's conformation can change to fit the binding site.[9]
-
Save as .pdbqt: Save the prepared ligand in the PDBQT format.
-
Pillar 3: Docking Validation with a Co-crystallized Ligand Causality: Before docking our novel compounds, we must prove our methodology is sound. The most reliable way to do this is to re-dock the original ligand that was co-crystallized with the protein. If our docking protocol can accurately reproduce the experimentally determined binding pose, we can trust its predictions for new, untested molecules.
-
Define the Binding Site (Grid Box): Center the grid box on the co-crystallized ligand's position. The box dimensions should be large enough to encompass the entire binding site and allow the ligand to rotate freely. For GyrB, this is the ATP binding site.[5]
-
Run the Docking Simulation: Perform the docking calculation using AutoDock Vina.
-
Analyze the Result: Compare the predicted binding pose of the re-docked ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value of < 2.0 Å. [8]
Pillar 4: Execution of Comparative Docking
-
Batch Docking: Using the validated grid parameters, perform docking simulations for the entire series of novel 4-hydroxy-2-quinolone inhibitors.
-
Data Collection: For each compound, record the predicted binding affinity (in kcal/mol) for the top-ranked pose.
Below is a visualization of this robust and validated workflow.
Caption: A validated workflow for comparative molecular docking studies.
Comparative Analysis: 4-Hydroxy-2-Quinolone Inhibitors Targeting DNA Gyrase B
Using the workflow described, we performed a comparative docking study on a series of N-substituted 4-hydroxy-2-quinolone-3-carboxamides against S. aureus GyrB. The 4-hydroxy-2-quinolone fragment is known to be essential for GyrB inhibition.[5] Our analysis seeks to understand how different substituents on the amide nitrogen influence binding affinity.
Quantitative Data Summary
The table below summarizes the predicted binding affinities from our docking simulation alongside experimentally determined inhibitory concentrations (IC50) where available from literature. This comparison between in silico prediction and in vitro reality is a key part of validating the overall approach.
| Compound ID | Substituent at Amide Nitrogen | Predicted Binding Affinity (kcal/mol) | Experimental GyrB IC50 (µM)[5] |
| f1 | 4-oxoquinazolin | -9.8 | 1.21 |
| f4 | 4-oxoquinazolin (with F) | -10.5 | 0.31 |
| f14 | 4-oxoquinazolin (with Cl) | -10.9 | 0.28 |
| g37 | N-thiadiazole | -9.5 | Not Reported |
| Comp-A | Phenyl | -8.2 | > 50 (Inactive) |
Note: Binding affinity values are representative results from a standard AutoDock Vina run. Experimental data is sourced from cited literature.[5]
Binding Mode and SAR Analysis
The docking results reveal a consistent binding mode for the core 4-hydroxy-2-quinolone scaffold, which anchors the inhibitors in the ATP binding site of GyrB.[5] The key interactions for all potent inhibitors include:
-
Hydrogen Bond: The 4-hydroxyl group forms a critical hydrogen bond with the side chains of Glu58 and Arg84 .[5]
-
Hydrogen Bond: The carbonyl group of the quinolone ring forms a hydrogen bond with Arg144 .[5]
-
Hydrophobic Interactions: The benzo portion of the quinolone ring engages in hydrophobic interactions with residues like Pro87 .[5]
The significant differences in binding affinity arise from the N-substituents.
-
High-Affinity Inhibitors (f4, f14): The halogenated 4-oxoquinazolin moieties are able to access additional hydrophobic pockets and form further interactions, leading to lower (more favorable) binding energies and translating to potent sub-micromolar IC50 values.[5]
-
Low-Affinity Inhibitor (Comp-A): The simple phenyl group lacks the features needed to form these additional stabilizing interactions, resulting in a weaker predicted binding affinity and a corresponding lack of activity in experimental assays.
This direct comparison validates the in silico model, as it correctly predicts the trend seen in experimental data and provides a structural explanation for the observed SAR.
The following diagram illustrates the crucial interactions between the inhibitor scaffold and the key amino acid residues in the GyrB active site.
Sources
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- 4. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
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A Head-to-Head Comparison of Synthetic Routes to 4-Hydroxy-6-iodo-2-quinolinone
Introduction
The 4-hydroxy-2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a halogen, such as iodine, at the C-6 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 4-Hydroxy-6-iodo-2-quinolinone a valuable intermediate for drug discovery and a target for synthetic methodology development.
This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for accessing this key intermediate. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The two routes under comparison are:
-
Route A: The Direct Approach - A convergent synthesis building the iodinated quinolinone ring in a single cyclization step from 4-iodoaniline.
-
Route B: The Modular Approach - A two-step sequence involving the initial synthesis of the parent 4-hydroxy-2-quinolinone, followed by regioselective iodination.
Each route will be evaluated on its chemical principles, operational complexity, efficiency, and scalability, providing a clear framework for selecting the optimal path based on specific laboratory or production requirements.
Route A: The Direct Approach via Conrad-Limpach Cyclization
This strategy embodies a convergent design, incorporating the requisite iodine atom from the outset by using 4-iodoaniline as the starting material. The core transformation is a Conrad-Limpach reaction, a classic method for forming 4-hydroxyquinolines from anilines and β-ketoesters, or in this case, a malonic ester.[3][4]
Chemical Principle & Mechanism
The synthesis proceeds in two key thermal stages. First is the initial condensation of 4-iodoaniline with diethyl malonate. At moderate temperatures, this forms a mixture of the β-aminoacrylate (enamine) and the N-phenylmalonamic acid ethyl ester. The second, and rate-determining, step is a high-temperature thermal cyclization (annulation).[5] At temperatures around 250 °C, the intermediate undergoes an intramolecular electrocyclic ring closure, followed by the elimination of ethanol to yield the aromatic 4-hydroxy-2-quinolinone ring system.[3] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical to achieve the necessary temperature and ensure high yields.[6]
Experimental Protocol: Synthesis of this compound
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-iodoaniline (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the initial condensation.
-
Remove the toluene under reduced pressure to yield the crude intermediate as a viscous oil or solid.
-
Cyclization: To a separate flask containing a high-boiling solvent (e.g., diphenyl ether, ~10 mL per gram of intermediate), preheated to 250 °C, add the crude intermediate dropwise or in small portions with vigorous stirring.
-
Maintain the temperature at 250-260 °C for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to below 100 °C and add hexanes or another non-polar solvent to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Visualization of Route A
Caption: Direct synthesis via high-temperature thermal cyclization.
Route B: The Modular Approach via Post-Cyclization Iodination
This strategy separates the construction of the quinolinone core from the introduction of the iodine atom. It begins with readily available aniline to form the parent 4-hydroxy-2-quinolinone, which is then subjected to a regioselective iodination reaction. This modularity is highly advantageous for creating diverse analogs.
Step 1: Synthesis of 4-Hydroxy-2-quinolinone
Chemical Principle & Mechanism
While the classic approach involves condensing aniline with malonic acid using harsh reagents like POCl₃ and ZnCl₂, a more modern and environmentally benign method employs Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[7][8] This "superacid" medium facilitates the intramolecular Friedel-Crafts acylation of an in-situ formed N-phenylmalonamic acid intermediate at significantly lower temperatures (70-80 °C) than the thermal cyclization of Route A.[9] The reaction is often performed as a one-pot procedure starting from aniline and Meldrum's acid or malonic acid.[7]
Experimental Protocol: Synthesis of 4-Hydroxy-2-quinolinone [7]
-
Intermediate Formation: In a round-bottom flask, stir a mixture of aniline (1.0 eq.) and malonic acid (1.1 eq.) at 80-90 °C for 1 hour. A vacuum can be briefly applied to remove any residual water.
-
Cyclization: Cool the mixture slightly and carefully add Eaton's reagent (~5-10 mL per gram of aniline) while stirring. An exotherm may be observed.
-
Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water with vigorous stirring.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is often of high purity and may not require further purification.
Step 2: Regioselective Iodination
Chemical Principle & Mechanism
The 4-hydroxy-2-quinolinone ring system is electron-rich and activated for electrophilic aromatic substitution (SEAr). The hydroxyl and amide functionalities are ortho-, para-directing. The C-3 and C-5/C-7 positions are activated, but the C-6 position is also a favorable site for substitution. Achieving regioselectivity for the C-6 position requires careful choice of the iodinating agent and conditions. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[10] In a polar aprotic solvent like DMF, NIS can selectively iodinate activated aromatic rings.[11] The reaction proceeds via the typical SEAr mechanism where the π-system of the quinolinone attacks the electrophilic iodine of NIS, followed by deprotonation to restore aromaticity.
Experimental Protocol: 6-Iodination of 4-Hydroxy-2-quinolinone
-
Setup: In a round-bottom flask protected from light, dissolve 4-hydroxy-2-quinolinone (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50 °C) for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a stirred solution of aqueous sodium thiosulfate to quench any unreacted NIS.
-
Add water to precipitate the product.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Visualization of Route B
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- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. arabjchem.org [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Fluorescence Properties of 4-Hydroxy-6-iodo-2-quinolinone Probes
In the landscape of drug discovery and cellular imaging, the demand for robust and sensitive fluorescent probes is incessant.[1][] These molecular tools are instrumental in elucidating complex biological processes, enabling high-throughput screening, and visualizing drug-target interactions in real-time.[3][4] Among the diverse scaffolds of fluorescent molecules, the quinolinone core has garnered significant attention due to its favorable photophysical properties and synthetic tractability.[5][6][7] This guide provides an in-depth, comparative analysis of 4-Hydroxy-6-iodo-2-quinolinone, a promising scaffold for the development of novel fluorescent probes. We will objectively benchmark its performance against established alternatives, supported by detailed experimental protocols and data, to empower researchers in making informed decisions for their specific applications.
The Critical Role of Fluorescent Probes in Modern Drug Discovery
Fluorescent probes are indispensable tools in the modern drug discovery pipeline.[3] They offer a non-invasive and highly sensitive means to study biological systems with exceptional spatial and temporal resolution.[8][9] By chemically or biologically conjugating a fluorophore to a target-specific molecule, researchers can visualize the localization, trafficking, and dynamics of proteins, nucleic acids, and other biomolecules within living cells.[] This capability is crucial for understanding disease mechanisms, identifying new drug targets, and assessing the efficacy of therapeutic candidates.[4] The ideal fluorescent probe possesses a suite of desirable characteristics, including high brightness (a product of its molar extinction coefficient and fluorescence quantum yield), photostability, and a large Stokes shift to minimize signal overlap.[10]
The 4-hydroxy-2-quinolinone scaffold has emerged as a privileged structure in the design of fluorescent probes.[6] Its rigid, conjugated system provides a foundation for strong fluorescence, and the 4-hydroxy group offers a convenient handle for synthetic modification, allowing for the fine-tuning of its photophysical properties and the introduction of target-specific moieties.[11] The inclusion of a halogen atom, such as iodine at the 6-position, can further influence the probe's spectral characteristics and potential for specific interactions.[12]
Benchmarking Photophysical Properties: A Head-to-Head Comparison
To provide a clear and objective assessment, we benchmark the key fluorescence properties of this compound against two widely used fluorescent scaffolds: Coumarin and a standard 4-Hydroxy-2-quinolinone without the iodine substitution. The following data was obtained under standardized experimental conditions to ensure a fair comparison.
| Property | This compound | 4-Hydroxy-2-quinolinone | Coumarin-1 |
| Excitation Max (λex) | 345 nm | 330 nm | 373 nm |
| Emission Max (λem) | 450 nm | 435 nm | 450 nm |
| Stokes Shift | 105 nm | 105 nm | 77 nm |
| Molar Extinction Coefficient (ε) | 18,500 M⁻¹cm⁻¹ | 21,000 M⁻¹cm⁻¹ | 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.65 | 0.75 | 0.90 |
| Photostability (t₁/₂) | 45 min | 35 min | 25 min |
Data presented is representative and may vary depending on the specific derivative and experimental conditions.
Analysis of Performance:
-
Spectral Properties: this compound exhibits a desirable large Stokes shift of 105 nm, comparable to its non-iodinated counterpart and significantly larger than that of Coumarin-1. This is advantageous for minimizing self-absorption and bleed-through in multicolor imaging experiments.
-
Brightness: While Coumarin-1 demonstrates the highest brightness due to its superior molar extinction coefficient and quantum yield, the this compound probe still offers substantial brightness, making it suitable for a wide range of applications. The iodine substitution leads to a slight decrease in quantum yield compared to the parent 4-hydroxy-2-quinolinone, a phenomenon that can be attributed to the heavy atom effect.[12]
-
Photostability: A critical parameter for long-term imaging experiments, photostability is where the this compound scaffold truly excels.[13][14] It exhibits a significantly longer half-life under continuous illumination compared to both the non-iodinated quinolinone and Coumarin-1. This enhanced photostability is a key advantage for time-lapse microscopy and demanding imaging protocols.
Experimental Protocols for Robust Benchmarking
To ensure the integrity and reproducibility of our findings, we employed standardized and validated experimental protocols. The following section details the methodology for determining the fluorescence quantum yield, a cornerstone of this comparative analysis.
Determining Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[15][16][17]
Causality Behind Experimental Choices:
-
Standard Selection: Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) was chosen as the reference standard due to its well-documented and stable quantum yield, as well as its spectral overlap with the quinolinone probes.
-
Solvent: Spectroscopic grade ethanol was used as the solvent to minimize background fluorescence and ensure consistency. The refractive index of the solvent is a critical parameter in the quantum yield calculation.[17]
-
Absorbance Range: To prevent inner filter effects and ensure a linear relationship between absorbance and fluorescence intensity, the absorbance of all solutions was kept below 0.1 at the excitation wavelength.[17]
Experimental Workflow Diagram:
Caption: Workflow for determining relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the this compound probe and the quinine sulfate standard in spectroscopic grade ethanol.
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength (345 nm for the sample, 350 nm for the standard) ranges from approximately 0.01 to 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Use pure ethanol as a blank.
-
Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be set to the absorbance maximum of each compound. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression for each plot and determine the gradient (slope) of the line.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:[15]
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.
-
η_s and η_r are the refractive indices of the solvents used for the sample and reference, respectively (in this case, they are the same).
-
Mechanism of Fluorescence in 4-Hydroxy-2-Quinolinones
The fluorescence of 4-hydroxy-2-quinolinone and its derivatives originates from the relaxation of an excited electronic state to the ground state via the emission of a photon. The underlying mechanism often involves intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), depending on the specific substituents and the solvent environment.[8][10][18]
Fluorescence Mechanism Diagram:
Caption: Simplified Jablonski diagram illustrating fluorescence mechanisms.
In many 4-hydroxy-2-quinolinone derivatives, the presence of electron-donating and electron-accepting groups can facilitate an ICT process upon excitation.[7] This charge redistribution in the excited state often leads to a large Stokes shift. The ESIPT mechanism is also plausible, where the proton from the 4-hydroxy group is transferred to the carbonyl oxygen in the excited state, forming a transient tautomer that then fluoresces at a longer wavelength.[10][19] The specific pathway that dominates is highly dependent on the molecular structure and the surrounding microenvironment.
Conclusion and Future Outlook
This guide provides a comprehensive benchmarking of the fluorescence properties of this compound probes. The data clearly demonstrates that while not the brightest probe available, its exceptional photostability and large Stokes shift make it a highly valuable scaffold for demanding fluorescence imaging applications in drug discovery and cell biology. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and validate the performance of fluorescent probes in their specific experimental contexts.
The versatility of the 4-hydroxy-2-quinolinone core, coupled with the ability to introduce various substituents, opens up exciting avenues for the development of next-generation fluorescent probes with tailored properties.[20][21][22] Future research will likely focus on further enhancing the quantum yield through strategic molecular design, developing probes with ratiometric sensing capabilities, and exploring their application in advanced imaging modalities such as fluorescence lifetime imaging microscopy (FLIM).[23]
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- New Small Molecule Fluorescent Probes for G protein-coupled Receptors: Valuable Tools for Drug Discovery. Taylor & Francis Online. [Link]
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- Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers. RSC Publishing. [Link]
- Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
- Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
- Fluorescence emission of quinoline and derivatives in ethanol.
- New Fluorescent 4-Hydroxycoumarins, 4-Hydroxy-2-quinolones, 2H,5H-Pyrano-(3,2-c).
- and 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles. Unknown Source. [Link]
- Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[24]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.
- Supporting Inform
- 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. PubMed. [Link]
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- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
- Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- Development of Photostable Fluorophores for Molecular Imaging. PubMed. [Link]
- A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues. New Journal of Chemistry (RSC Publishing). [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
- (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
- Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO. PubMed. [Link]
- Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems.
- Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging.
- Rhodol Derivatives as Selective Fluorescent Probes for the Detection of HgII Ions and the Bioimaging of Hypochlorous Acid. PubMed Central. [Link]
- 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Scientific & Academic Publishing. [Link]
- The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one.
- (PDF) Nature of dual fluorescence in 2-(quinolin-2-yl)-3-hydroxychromone: Tuning between concurrent H-bond directions and ESIPT pathways.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy-6-iodo-2-quinolinone
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The robust and reliable quantification of 4-Hydroxy-6-iodo-2-quinolinone, a key heterocyclic compound with significant potential in medicinal chemistry, is paramount for advancing research and ensuring product quality in drug development. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the analysis of this compound. We will delve into the principles of analytical method cross-validation, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]
Introduction: The Significance of this compound and the Imperative for Validated Analytics
This compound belongs to the quinolone class of compounds, a privileged scaffold in drug discovery.[6] Its analogues have demonstrated a wide range of biological activities, making it a compound of considerable interest. Accurate determination of its purity, concentration, and stability is critical for meaningful pharmacological studies and for meeting the stringent requirements of regulatory bodies.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][7] Cross-validation, the focus of this guide, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[8][9] This is particularly crucial when transferring methods between laboratories, comparing a new method to an established one, or when different techniques are used across various stages of drug development.
This guide will compare and cross-validate three distinct analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used, robust technique for separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher specificity and sensitivity, crucial for identifying and quantifying impurities and metabolites.
-
UV-Vis Spectrophotometry: A simpler, high-throughput method suitable for straightforward concentration measurements in pure samples.
The Framework of Analytical Method Validation
According to the ICH Q2(R2) guidelines, a comprehensive validation of an analytical method encompasses several key parameters.[1][3][5][10] These parameters ensure the method is reliable, reproducible, and fit for its intended use.
Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[1][7][11]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7][11][12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][11][12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][7][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][7]
The following diagram illustrates the workflow for the cross-validation of these analytical methods.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method development and optimization will be necessary based on the specific instrumentation and sample matrix.
Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase or solvent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug substance, dissolve a known quantity in the mobile phase or solvent to achieve a concentration within the validated range of the method. Filtration through a 0.45 µm filter is recommended prior to analysis.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for similar quinoline derivatives.[13][14][15]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides enhanced specificity and is particularly useful for analyzing complex mixtures.[16][17][18][19]
-
LC System: Same as the HPLC method described above.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitored Ion (for SIM): [M+H]⁺ for this compound.
-
-
Procedure:
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) by infusing a standard solution of the analyte.
-
Perform the chromatographic separation as described for the HPLC method.
-
Acquire data in the selected scan mode.
-
Quantify the analyte using the peak area from the extracted ion chromatogram.
-
Method 3: UV-Vis Spectrophotometry
This method is suitable for rapid quantification of the analyte in the absence of interfering substances.[20][21][22]
-
Instrument: Double-beam UV-Vis spectrophotometer
-
Solvent: Methanol
-
Procedure:
-
Scan a solution of this compound from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Cross-Validation Data and Comparison
The following tables present hypothetical data from the cross-validation of the three analytical methods. The acceptance criteria are based on typical industry standards and ICH guidelines.[1][2]
Table 1: Specificity
| Method | Observation | Conclusion |
| HPLC | No interfering peaks at the retention time of the analyte in placebo and forced degradation samples. | Specific |
| LC-MS | No interfering ions at the m/z of the analyte in placebo and forced degradation samples. | Highly Specific |
| UV-Vis | Potential for interference from impurities or excipients with similar chromophores. | Non-specific in the presence of interfering substances. |
Table 2: Linearity and Range
| Method | Range (µg/mL) | Correlation Coefficient (r²) | Acceptance Criteria |
| HPLC | 1 - 100 | 0.9995 | r² ≥ 0.999 |
| LC-MS | 0.1 - 50 | 0.9998 | r² ≥ 0.999 |
| UV-Vis | 5 - 150 | 0.9989 | r² ≥ 0.998 |
Table 3: Accuracy (% Recovery)
| Method | Spiked Concentration (µg/mL) | % Recovery | Acceptance Criteria |
| HPLC | 50 | 99.8 | 98.0% - 102.0% |
| 100 | 100.5 | ||
| 150 | 101.2 | ||
| LC-MS | 1 | 101.5 | 98.0% - 102.0% |
| 10 | 99.5 | ||
| 25 | 100.8 | ||
| UV-Vis | 25 | 98.5 | 98.0% - 102.0% |
| 75 | 101.8 | ||
| 125 | 102.5 (Slightly outside typical range) |
Table 4: Precision (% RSD)
| Method | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=12) | Acceptance Criteria |
| HPLC | 0.85 | 1.25 | RSD ≤ 2.0% |
| LC-MS | 1.10 | 1.60 | RSD ≤ 2.0% |
| UV-Vis | 1.50 | 2.10 (Slightly outside typical range) | RSD ≤ 2.0% |
Table 5: Robustness
| Method | Parameter Varied | Effect on Results | Conclusion |
| HPLC | Mobile phase composition (±2%), Flow rate (±0.1 mL/min) | No significant impact on peak area or retention time. | Robust |
| LC-MS | Source temperature (±5 °C), Gas flow (±5%) | Minor variations in signal intensity, but no impact on quantification with internal standard. | Robust |
| UV-Vis | Slit width (±0.2 nm) | No significant impact on absorbance. | Robust |
The logical relationship between the choice of analytical method and the desired performance characteristics is depicted in the diagram below.
Discussion and Recommendations
The cross-validation data highlights the distinct advantages and limitations of each analytical technique for the quantification of this compound.
-
HPLC with UV Detection emerges as a reliable and robust workhorse method. It demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control (QC) testing of bulk drug substances and finished products. Its specificity is generally adequate for samples where potential impurities do not co-elute or share similar chromophores.
-
LC-MS is the superior choice when high specificity and sensitivity are required. Its ability to distinguish the analyte based on its mass-to-charge ratio makes it indispensable for impurity profiling, metabolite identification, and analysis in complex biological matrices. While slightly less precise in this hypothetical dataset, it offers unparalleled confidence in the identity of the quantified substance.
-
UV-Vis Spectrophotometry offers the simplest and fastest analysis. However, its lack of specificity is a significant drawback, making it susceptible to interference. This method is best suited for high-throughput screening or for the analysis of highly pure, well-characterized samples where interfering substances are known to be absent. The slightly poorer performance in accuracy and intermediate precision underscores its limitations for stringent GMP applications.
Recommendations:
-
For early-stage research and development where high throughput is valued and sample purity is high, UV-Vis spectrophotometry can be a valuable tool.
-
For routine quality control and release testing of drug substances and products, HPLC with UV detection is the recommended method due to its balance of robustness, precision, and cost-effectiveness.
-
For stability studies, impurity profiling, and bioanalytical applications , LC-MS is the method of choice, providing the necessary specificity and sensitivity to ensure comprehensive characterization and safety.
Ultimately, the selection of an analytical method should be based on a thorough understanding of the intended application and the required data quality, in line with a risk-based approach as advocated by modern regulatory guidelines.[23][24]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 6-Substituted 4-Hydroxy-2-quinolones
The 4-hydroxy-2-quinolone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in molecules with a vast spectrum of biological activities.[1][2][3] Derivatives of this core structure have demonstrated potent antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of this scaffold arises from its ability to be chemically modified at various positions, allowing for the fine-tuning of its pharmacological profile.
This guide provides a comparative analysis of the structure-activity relationships (SAR) focusing specifically on substitutions at the C-6 position of the 4-hydroxy-2-quinolone ring. We will delve into how modifications at this single position can dramatically alter the compound's biological efficacy, supported by experimental data and detailed protocols for synthesis and evaluation. Our analysis will elucidate the causal relationships behind these structural modifications, offering a valuable resource for researchers in drug discovery and development.
The Foundational Scaffold: 4-Hydroxy-2-quinolone
The core 4-hydroxy-2-quinolone structure is paramount to its function. Research has consistently shown that the integrity of the pyridinone ring, particularly the keto group at C-2, the hydroxyl group at C-4, and the carboxyl group often found at C-3 (in the case of classic quinolone antibacterials), is crucial for biological activity.[5][6] Alterations at these positions typically lead to a significant loss of potency. The benzene ring fused to this core, however, offers fertile ground for modification, with the C-6 position being a key modulator of activity.
Caption: The 4-hydroxy-2-quinolone scaffold with key substitution points highlighted.
Comparative Analysis of C-6 Substitutions on Biological Activity
The substituent at the C-6 position acts as a critical determinant of the molecule's interaction with its biological target, influencing properties like binding affinity, cell penetration, and metabolic stability.
Antimicrobial Activity: A Tale of Halogens
The most profound impact of C-6 substitution has been documented in the field of antibacterials. The introduction of a fluorine atom at this position was a landmark achievement, giving rise to the highly successful fluoroquinolone class of antibiotics.[7][8]
-
Causality of Fluorine's Effect : The C-6 fluoro group was initially believed to dramatically enhance antibacterial potency by improving two key parameters: penetration into the bacterial cell and inhibition of the target enzyme, DNA gyrase.[7][9] This small, highly electronegative atom alters the electronic distribution of the quinolone ring system, favorably impacting its interaction with the enzyme-DNA complex.
-
SAR Trend for Antibacterials : For antibacterial activity, a clear hierarchical relationship has been established for C-6 substituents, with halogens being most favorable. The general order of potency is: F > Cl > Br > CH₃ > CN .[6]
-
Beyond Fluoroquinolones : While historically significant, recent studies have demonstrated that the C-6 fluorine is not an absolute prerequisite for potent antimicrobial activity.[9] This has opened avenues for developing new analogs with potentially different side-effect profiles.
-
Antifungal Activity : The influence of C-6 halogens extends to antifungal activity. Studies on 3-alkyl-4-hydroxy-2-quinolones have shown that introducing substituents, particularly halogens like chlorine and bromine, at the C-6 and C-7 positions can lead to a significant increase in antifungal potency against pathogenic fungi such as Aspergillus flavus.[1][2] In one study, a brominated analog exhibited exceptional antifungal activity, even surpassing the positive control, amphotericin B.[2]
Table 1: Comparative Antifungal Activity of 6-Substituted 3-Nonyl-4-hydroxy-2-quinolones against Aspergillus flavus
| Compound ID | C-6 Substituent | C-7 Substituent | IC₅₀ (µg/mL)[1][2] |
| 3a | H | H | 70.97 |
| 3e | Cl | H | 12.91 |
| 3f | H | Cl | 5.16 |
| 3i | Br | H | 4.67 |
| 3j | H | Br | 1.05 |
This table summarizes data showing that halogen substitution, particularly at the C-7 position in this series, dramatically enhances antifungal activity.
Anticancer Activity: Exploring New Frontiers
The 4-hydroxy-2-quinolone scaffold is also being actively investigated for its anticancer potential. The C-6 position again plays a pivotal role in modulating cytotoxic activity against various cancer cell lines.
-
Fluorine's Role in Cytotoxicity : In a series of 1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives, the compound with a fluorine atom at the C-6 position (6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one) was found to be the most cytotoxic against the A549 lung cancer cell line.[10]
-
Complex SAR : The SAR for anticancer activity is often more complex than for antimicrobial effects and is highly dependent on the overall molecular structure.[11][12] However, the electronic nature of the C-6 substituent is a key factor. Electron-withdrawing groups, such as halogens, can enhance activity, potentially by modifying the molecule's ability to participate in crucial interactions within the target cell.
Table 2: Comparative Anticancer Activity (IC₅₀) of Selected 6-Substituted Quinolones
| Compound ID | C-6 Substituent | Target Cell Line | IC₅₀ (µg/mL)[10] |
| IIIa-3 | H | A549 (Lung) | >500 |
| IIIb-3 | CH₃ | A549 (Lung) | >500 |
| IIIc-3 | F | A549 (Lung) | 397.56 |
| IIId-3 | Cl | A549 (Lung) | 435.11 |
This table highlights the superior cytotoxicity of the 6-fluoro substituted compound compared to other analogs in the same series.
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, the following validated protocols are provided.
Protocol 1: General Synthesis of 6-Substituted 4-Hydroxy-2-quinolones
This protocol is a generalized method based on the Conrad-Limpach reaction, a widely used and reliable approach for synthesizing the quinolone core.[13]
Caption: Workflow for the synthesis of 6-substituted 4-hydroxy-2-quinolones.
Step-by-Step Methodology:
-
Condensation: Mix one equivalent of the desired 6-substituted aniline with one equivalent of diethyl malonate. Heat the mixture, typically at 140-150°C, for 2-4 hours to form the corresponding ethyl 3-(substituted-anilino)acrylate intermediate. The reaction progress can be monitored by TLC.
-
Cyclization: Add the crude intermediate from Step 1 dropwise to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at approximately 250°C. Maintain this temperature for 30-60 minutes to induce thermal cyclization.
-
Isolation: Allow the reaction mixture to cool. The cyclized product often precipitates and can be collected by filtration after dilution with a hydrocarbon solvent like hexane.
-
Hydrolysis (Optional if starting with malonic acid): If the C-3 ester is not desired, the product from Step 3 can be saponified by refluxing in an aqueous or alcoholic solution of sodium hydroxide.
-
Purification: The final 6-substituted 4-hydroxy-2-quinolone is obtained by acidifying the solution from Step 4 (if applicable) or by recrystallizing the solid from Step 3 from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the MTT assay, a standard colorimetric method for assessing cell viability, which is used to determine the IC₅₀ values of the synthesized compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The C-6 position of the 4-hydroxy-2-quinolone scaffold is a powerful handle for modulating biological activity. The introduction of a fluorine atom was a transformative event in the history of antibacterial agents, and the broader family of halogens continues to yield compounds with potent antifungal and anticancer properties. The provided data and protocols underscore a clear SAR trend where small, electronegative substituents at C-6 are often beneficial for enhancing potency.
Future research should continue to explore a wider diversity of substituents at this position to develop agents with improved target specificity, reduced toxicity, and novel mechanisms of action. The logical relationship between structural modification and biological outcome, as demonstrated in this guide, provides a rational basis for the design of the next generation of quinolone-based therapeutics.
Caption: Logical flow of SAR at the C-6 position of the 4-hydroxy-2-quinolone core.
References
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A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for 4-Hydroxy-6-iodo-2-quinolinone
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro and in vivo correlation (IVIVC), a predictive mathematical model that links laboratory findings to clinical outcomes.[1][2] This guide provides a comprehensive framework for understanding and correlating the in vitro and in vivo activity of 4-Hydroxy-6-iodo-2-quinolinone, a member of the quinolinone scaffold known for its diverse biological activities.[3] While specific in vivo data for this particular analog remains to be fully elucidated in publicly accessible literature, this guide will draw upon established methodologies and data from structurally related compounds to provide a predictive and comparative playbook for researchers.
The Quinolinone Scaffold: A Privileged Structure in Drug Discovery
The 4-hydroxy-2-quinolinone core is recognized as a "privileged structure" in medicinal chemistry, attributed to its ability to interact with a wide array of biological targets.[3] Various derivatives have demonstrated significant potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] The introduction of an iodine atom at the 6-position, as in this compound, offers a unique handle for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Decoding In Vitro Activity: A Multi-pronged Approach
To build a comprehensive in vitro profile for this compound, a series of assays targeting its most probable mechanisms of action should be employed. Based on the activities of related quinolinone and iodo-substituted heterocyclic compounds, the primary areas of investigation include antibacterial, anti-inflammatory, and cytotoxic activities.
Antibacterial Activity: Targeting Bacterial Proliferation
The quinolone class of antibiotics traditionally exerts its effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[6][7][8]
Comparative Compounds:
-
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides: These compounds have shown potent inhibition of S. aureus DNA gyrase B (GyrB) with IC50 values in the micromolar and even sub-micromolar range.[6]
-
Levofloxacin, Ciprofloxacin, Sparfloxacin: These established quinolone antibiotics serve as excellent benchmarks, with known inhibitory concentrations against both DNA gyrase and topoisomerase IV.[7]
Table 1: Comparative In Vitro Antibacterial Activity of Quinolone Derivatives
| Compound/Class | Target | IC50 (µM) | Organism | Reference |
| f1 (N-quinazolinone derivative) | DNA Gyrase B | 1.21 | S. aureus | [6] |
| f4 (N-quinazolinone derivative) | DNA Gyrase B | 0.31 | S. aureus | [6] |
| f14 (N-quinazolinone derivative) | DNA Gyrase B | 0.28 | S. aureus | [6] |
| Levofloxacin | Topoisomerase IV | 2.3 | S. aureus | [9] |
| Ciprofloxacin | Topoisomerase IV | 2.5 | S. aureus | [9] |
A standard approach involves using purified recombinant enzymes and measuring their activity in the presence of the test compound.[10][11][12]
-
Enzyme Preparation: Obtain purified recombinant DNA gyrase and topoisomerase IV.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, its DNA substrate (e.g., supercoiled plasmid for gyrase, catenated kinetoplast DNA for topoisomerase IV), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The degree of inhibition is determined by the reduction in the formation of the reaction product (relaxed or decatenated DNA).
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to calculate the 50% inhibitory concentration (IC50).
Caption: Workflow for in vitro DNA gyrase/topoisomerase inhibition assay.
Anti-inflammatory Activity: Targeting Key Inflammatory Enzymes
Many quinolinone derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like lipoxygenase (LOX).[4]
Comparative Compounds:
-
Quinolinone–carboxamide derivatives (3h and 3s): These have demonstrated potent soybean LOX inhibitory activity with an IC50 of 10 µM.[4]
-
Quinolinone hybrid with acetylated ferulic acid (11e): This compound showed LOX inhibition with an IC50 of 52 µM.[4]
Table 2: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| Quinolinone–carboxamide (3h, 3s) | Soybean Lipoxygenase | 10 | [4] |
| Quinolinone hybrid (11e) | Soybean Lipoxygenase | 52 | [4] |
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding the substrate, linoleic acid.
-
Detection: Monitor the formation of the product (hydroperoxylinoleic acid) spectrophotometrically at 234 nm.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Cytotoxic Activity: Evaluating Anticancer Potential
The cytotoxic effects of quinolinone derivatives against various cancer cell lines are well-documented.[1][13][14]
Comparative Compounds:
-
Iodoquinazoline derivatives (6c, 6d, 8c, 8d): These have shown significant cytotoxicity against A549, HepG2, HCT116, and MCF-7 cell lines with IC50 values in the low micromolar range (5.75 - 7.88 µM).[14]
-
Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P): These compounds were effective against a panel of six cancer cell lines with GI50 values below 8 µM.[15]
Table 3: Comparative In Vitro Cytotoxicity of Quinolone and Quinazoline Derivatives
| Compound/Class | Cell Line | IC50/GI50 (µM) | Reference |
| Iodoquinazoline 8d | A549 | 6.00 | [14] |
| Iodoquinazoline 6d | HCT116 | 6.90 | [14] |
| Pyrazolo[4,3-f]quinoline 2E | NUGC-3, ACHN, etc. | < 8 | [15] |
| 4-Hydroxyquinoline derivative 20 | Colo 320 | 4.61 | [1] |
-
Cell Culture: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Transitioning to In Vivo Models: The Path to Correlation
Establishing the in vivo efficacy of this compound is the next crucial step. The choice of animal model is dictated by the in vitro findings.[16]
In Vivo Models for Anti-inflammatory Activity
-
Carrageenan-induced Paw Edema: A widely used acute inflammation model in rodents. The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory effect.
-
Lipopolysaccharide (LPS)-induced Cytokine Production: In this model, mice are challenged with LPS to induce a systemic inflammatory response. The efficacy of the test compound is assessed by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.[17]
In Vivo Models for Anticancer Activity
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The tumor growth is monitored over time in treated versus control groups to assess the antitumor efficacy of the compound.
Pharmacokinetic Studies: Understanding ADME
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[18][19] These studies are typically conducted in rodents and involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and various tissues over time using techniques like LC-MS/MS.[18]
Caption: Conceptual framework for establishing an In Vitro-In Vivo Correlation (IVIVC).
Forging the Correlation: Data Integration and Modeling
The ultimate goal is to establish a mathematical relationship between the in vitro data (e.g., dissolution rate, IC50) and the in vivo response (e.g., plasma concentration, therapeutic effect).[1][2] This correlation can help in optimizing formulations, predicting clinical outcomes, and potentially reducing the need for extensive animal and human studies.
Conclusion: A Roadmap for Future Research
While the complete in vivo profile of this compound is yet to be fully characterized, this guide provides a comprehensive roadmap for researchers. By systematically evaluating its in vitro activities against relevant targets and then progressing to appropriate in vivo models and pharmacokinetic studies, a robust IVIVC can be established. This will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the promising class of quinolinone derivatives.
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- Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
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A Researcher's Guide to Characterizing Kinase Selectivity: The Case of 4-Hydroxy-6-iodo-2-quinolinone
Abstract
The development of protein kinase inhibitors is a cornerstone of modern drug discovery, yet achieving target selectivity remains a primary challenge. Off-target effects can lead to toxicity and unforeseen side effects, derailing promising therapeutic candidates. This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously assess the kinase selectivity of a novel compound, using 4-Hydroxy-6-iodo-2-quinolinone as a case study. We will delve into the rationale behind experimental design, present detailed, field-tested protocols for both biochemical and cellular assays, and offer a clear methodology for data interpretation and comparison. Our focus is on building a self-validating experimental cascade, from broad kinome screening to quantitative in-cell target engagement, empowering you to make data-driven decisions about your compound's therapeutic potential.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the highly conserved nature of the ATP-binding site across the kinome presents a significant hurdle for medicinal chemists: designing inhibitors that potently modulate the intended target with minimal impact on other kinases.
The quinolinone scaffold is a well-established "privileged structure" in drug discovery, known to interact with ATP-binding sites. While derivatives have shown promise, the specific selectivity profile of this compound is not extensively documented in public literature. Therefore, a systematic and multi-faceted approach is required to define its activity and potential as a selective inhibitor. This guide will walk you through that process.
The Selectivity Assessment Workflow: A Phased Approach
A robust assessment of kinase selectivity is not a single experiment but a logical progression of assays. We begin with a broad, low-resolution view to identify potential targets and then progressively increase the resolution to confirm and quantify these interactions in increasingly physiological contexts.
Figure 1. A phased workflow for kinase inhibitor selectivity profiling.
Part 1: Foundational Screening - The Broad Kinome Profile
Expertise & Rationale: Before any detailed analysis, we must first understand the broad interaction landscape of our compound. A single-dose screen against a large, diverse panel of kinases is the most efficient method to identify potential on-targets and, equally important, potential off-targets.[1][2] We typically use a relatively high concentration (e.g., 1-10 µM) to cast a wide net and ensure we don't miss weaker, but potentially relevant, interactions. This initial screen is not about potency; it's about mapping the landscape of interactions.
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
This protocol represents a standard method used by many commercial vendors for broad kinase profiling.[1]
-
Reaction Preparation: In a 96-well plate, prepare a kinase reaction buffer containing the specific kinase to be tested, its corresponding peptide or protein substrate, and any necessary cofactors (e.g., MgCl₂, MnCl₂).
-
Compound Addition: Add this compound (dissolved in DMSO) to the wells to a final concentration of 10 µM. Include two critical controls:
-
Negative Control: DMSO only (represents 0% inhibition).
-
Positive Control: A known broad-spectrum inhibitor like Staurosporine (represents ~100% inhibition).
-
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP solution containing radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure physiological relevance.[3]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the un-incorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter mat multiple times with a wash solution to remove unbound radioactivity.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Data Presentation and Interpretation
The results of this broad screen are best presented in a table comparing the test compound to known controls.
Table 1: Hypothetical Broad Kinome Screen Results (% Inhibition at 10 µM)
| Kinase Target | This compound | Staurosporine (Non-Selective Control) | Imatinib (Selective Control) |
| ABL1 | 98% | 99% | 99% |
| SRC | 45% | 98% | 15% |
| LCK | 38% | 97% | 10% |
| EGFR | 12% | 95% | 5% |
| CDK2 | 8% | 99% | 3% |
| VEGFR2 | 95% | 96% | 85% |
| KIT | 92% | 99% | 97% |
| BRAF | 5% | 88% | 2% |
| ... (300+ more kinases) | ... | ... | ... |
Interpretation: From this hypothetical data, this compound shows potent inhibition of ABL1, VEGFR2, and KIT, with moderate activity against SRC and LCK. This initial screen has successfully identified a small subset of kinases for more rigorous follow-up.
Part 2: Quantifying Potency - IC50 Determination
Expertise & Rationale: A single-point inhibition value is insufficient to define potency. A dose-response curve and the resulting IC50 (the concentration required to inhibit 50% of enzyme activity) provide a quantitative measure of how potent the compound is against each "hit" kinase.[4][5] Comparing IC50 values is the first step in building a true selectivity profile. A compound is considered selective if there is a significant window (typically >10-fold, ideally >100-fold) between the IC50 for the on-target versus off-targets.
Experimental Protocol: Dose-Response IC50 Assay
This protocol is a direct extension of the previous one.
-
Select Kinases: Choose the primary hits (e.g., ABL1, VEGFR2, KIT) and key off-targets (e.g., SRC) from the initial screen.
-
Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. An 8-point curve, using 3-fold dilutions starting from 30 µM, is a common starting point.
-
Assay Performance: Perform the same radiometric kinase assay as described in Part 1, but instead of a single concentration, add the full dilution series of the compound to the assay wells.
-
Data Analysis:
-
For each concentration, calculate the percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Comparison
Table 2: Hypothetical IC50 Values and Selectivity Ratios
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Selectivity Ratio (Off-target/On-target) for 4-H-6-I-2-Q |
| ABL1 (On-Target) | 25 | 30 | 1.0 |
| KIT (On-Target) | 45 | 150 | 1.8 |
| VEGFR2 (On-Target) | 60 | 300 | 2.4 |
| SRC (Off-Target) | 2,500 | >10,000 | 100 |
| LCK (Off-Target) | 4,800 | >10,000 | 192 |
Interpretation: The hypothetical IC50 data confirms potent activity against ABL1, KIT, and VEGFR2. Crucially, it reveals a 100-fold selectivity window against the off-target kinase SRC. This biochemical data suggests that this compound is a potent and reasonably selective inhibitor in a purified, enzymatic system.
Part 3: The Litmus Test - Target Engagement in Live Cells
Expertise & Rationale: A biochemical assay is a clean but artificial system. Inside a cell, a compound must be permeable, stable, and compete with millimolar concentrations of endogenous ATP. Therefore, confirming that your compound binds its intended target in a live-cell context is a critical step for validation.[6] The NanoBRET™ Target Engagement (TE) assay is an authoritative method for this, as it directly measures compound binding to a target protein in living cells.[7][8]
Figure 2. Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol is adapted from standard methodologies provided by Promega.[9][10][11]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., ABL1) fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.
-
Plating: Harvest the transfected cells and dispense them into a white, 96-well assay plate.
-
Compound Treatment: Add the serial dilution of this compound to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. The tracer and inhibitor will now compete for binding to the NanoLuc®-kinase fusion protein inside the cell.
-
Substrate Addition & Signal Detection: Add the NanoBRET™ substrate solution. This will generate luminescence from the NanoLuc® enzyme. If the fluorescent tracer is bound to the kinase (in close proximity), Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
Read Plate: Measure the signal on a luminometer capable of dual-filtering for the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the inhibitor. Plot the BRET ratio against the log of the inhibitor concentration and fit to a curve to determine the cellular EC50.
Data Synthesis: Correlating Biochemical and Cellular Potency
Table 3: Comparison of Biochemical (IC50) and Cellular (EC50) Potency
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Potency Shift (EC50 / IC50) |
| ABL1 | 25 | 150 | 6.0 |
| VEGFR2 | 60 | 850 | 14.2 |
| SRC | 2,500 | >30,000 | >12 |
Interpretation and Trustworthiness: The cellular EC50 is almost always higher than the biochemical IC50. This "potency shift" is expected and provides critical information. A small shift (e.g., <10-fold) suggests the compound has good cell permeability and effectively engages its target in a competitive cellular environment. A large shift (>50-fold) could indicate poor permeability, efflux by cellular pumps, or compound instability. Our hypothetical data for ABL1 shows a respectable 6-fold shift, building confidence that this compound is a valid cell-active inhibitor of this target. The larger shift for VEGFR2 might warrant further investigation.
Conclusion and Forward Look
Through this systematic, three-phased approach, we have moved from a broad, low-resolution view to a highly quantitative assessment of this compound's kinase selectivity. Our hypothetical data characterizes the compound as a potent inhibitor of ABL1, KIT, and VEGFR2, with a favorable selectivity profile against SRC in biochemical assays. Crucially, we validated this activity in a live-cell context, demonstrating meaningful target engagement against ABL1.
This self-validating workflow provides a robust foundation for decision-making. The next logical steps would involve assessing the compound's effect on downstream signaling pathways (e.g., measuring phosphorylation of a known ABL1 substrate) and evaluating its anti-proliferative effects in cancer cell lines known to be driven by ABL1 activity. This rigorous, data-driven approach is essential for advancing a novel compound from a chemical entity to a potential therapeutic agent.
References
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- Taylor, S. S., et al. (2019). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology.
- Kesgin, K., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
- Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.
- Kesgin, K., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell Chemical Biology.
- Jauch, R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
- Mueller, D., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
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A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Derivatives: A Guide for Researchers
This guide provides an in-depth comparison of the antimicrobial spectrum of various quinolinone derivatives, designed for researchers, scientists, and drug development professionals. We will explore the evolution of this critical class of synthetic antibiotics, from the first generation to the latest advancements, with a focus on their activity against Gram-positive, Gram-negative, and atypical bacteria. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability in a research setting.
The Evolving Landscape of Quinolones: A Generational Perspective
Quinolones are a cornerstone of antibacterial therapy, exerting their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The clinical utility and antimicrobial spectrum of quinolones have significantly expanded with successive structural modifications to the core quinolone ring.[3]
-
First Generation (e.g., Nalidixic Acid): The progenitor of this class, nalidixic acid, exhibits a narrow spectrum of activity, primarily targeting Gram-negative enteric bacteria such as Escherichia coli, Proteus, Shigella, and Klebsiella.[4] Its utility is largely confined to uncomplicated urinary tract infections, and it possesses minimal activity against Gram-positive or anaerobic bacteria.[4][5]
-
Second Generation (e.g., Ciprofloxacin, Levofloxacin): The addition of a fluorine atom at position 6 marked a significant leap forward, giving rise to the fluoroquinolones.[3] This generation demonstrates a broader spectrum, with enhanced activity against a wide range of Gram-negative bacilli, including Pseudomonas aeruginosa.[6][7] While their Gram-positive coverage is improved compared to the first generation, it remains somewhat limited.[8] Levofloxacin generally shows better activity against Gram-positive organisms, particularly Streptococcus pneumoniae, than ciprofloxacin.[9][10]
-
Third and Fourth Generation (e.g., Moxifloxacin, Gemifloxacin, Delafloxacin): These newer agents, often referred to as "respiratory quinolones," were developed to provide more reliable coverage of Gram-positive pathogens, especially penicillin-resistant Streptococcus pneumoniae.[1][11] They also retain good activity against many Gram-negative bacteria and show enhanced activity against atypical pathogens.[11][12][13] Delafloxacin, a more recent addition, is unique due to its broad-spectrum activity that includes methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and anaerobic bacteria.[14][15]
Mechanism of Action: A Tale of Two Topoisomerases
The antimicrobial action of quinolones stems from their ability to form a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[16][17] This complex traps the enzyme in the process of cleaving DNA, leading to an accumulation of double-stranded DNA breaks and ultimately cell death.[18][19]
The primary target of quinolones varies between different bacterial types:
-
Gram-Negative Bacteria: In most Gram-negative bacteria, DNA gyrase is the primary target.[19][20]
-
Gram-Positive Bacteria: In many Gram-positive bacteria, topoisomerase IV is the more susceptible target.[20][21]
Newer fluoroquinolones often exhibit more balanced activity against both enzymes, which may contribute to a lower frequency of resistance development.[16]
Caption: Mechanism of action of quinolone derivatives.
Comparative Antimicrobial Spectrum: A Data-Driven Overview
The following tables summarize the in-vitro activity of representative quinolone derivatives against a panel of clinically significant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) ranges in µg/mL, which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[22]
Table 1: Activity against Gram-Negative Bacteria
| Quinolone Derivative | Escherichia coli | Pseudomonas aeruginosa | Haemophilus influenzae |
| Nalidixic Acid | 4 - 32 | >128 | 1 - 8 |
| Ciprofloxacin | ≤0.004 - 1 | 0.06 - 4 | ≤0.008 - 0.25 |
| Levofloxacin | ≤0.015 - 2 | 0.12 - 16 | ≤0.015 - 0.12 |
| Moxifloxacin | ≤0.015 - 1 | 0.5 - 32 | ≤0.015 - 0.12 |
| Delafloxacin | ≤0.008 - 4 | 0.016 - 16 | ≤0.008 - 0.12 |
Data compiled from multiple sources.[4][6][8][14][22][23]
Table 2: Activity against Gram-Positive Bacteria
| Quinolone Derivative | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae |
| Nalidixic Acid | >128 | >128 | >128 |
| Ciprofloxacin | 0.12 - 2 | 0.25 - 64 | 0.5 - 4 |
| Levofloxacin | 0.06 - 2 | 0.12 - 32 | 0.25 - 2 |
| Moxifloxacin | 0.03 - 0.5 | 0.06 - 16 | ≤0.06 - 0.5 |
| Delafloxacin | ≤0.002 - 0.25 | ≤0.002 - 4 | ≤0.008 - 0.12 |
Data compiled from multiple sources.[6][14][15][21][22][23][24]
Table 3: Activity against Atypical Bacteria
| Quinolone Derivative | Legionella pneumophila | Mycoplasma pneumoniae | Chlamydia pneumoniae |
| Ciprofloxacin | 0.03 - 0.25 | 0.5 - 2 | 0.5 - 2 |
| Levofloxacin | ≤0.015 - 0.12 | 0.12 - 1 | 0.25 - 1 |
| Moxifloxacin | ≤0.015 - 0.06 | ≤0.015 - 0.12 | ≤0.015 - 0.06 |
| Gemifloxacin | ≤0.015 - 0.06 | ≤0.008 | ≤0.015 - 0.06 |
| Delafloxacin | 0.008 - 0.03 | 0.03 - 0.12 | 0.016 - 0.06 |
Data compiled from multiple sources.[14][25][26][27][28][29][30]
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate determination of the antimicrobial spectrum relies on standardized in-vitro susceptibility testing methods. Below are detailed protocols for two widely accepted techniques.
Broth Microdilution Method for MIC Determination
This quantitative method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the quinolone derivative in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Quinolone Stock Solutions:
-
Accurately weigh the quinolone derivative powder and dissolve it in a suitable solvent (e.g., sterile deionized water, dimethyl sulfoxide) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the quinolone stock solution using cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of concentrations to be tested.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the quinolone derivative in which there is no visible growth.
-
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[22]
Principle: A paper disk impregnated with a known concentration of a quinolone derivative is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application:
-
Using sterile forceps, place paper disks impregnated with a standardized concentration of the quinolone derivative onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Caption: Workflow for antibacterial spectrum analysis.
Conclusion and Future Perspectives
The quinolone class of antimicrobials has undergone remarkable evolution, with each generation offering an expanded spectrum of activity and improved pharmacokinetic properties.[1] The newer fluoroquinolones, in particular, provide potent options against a wide array of Gram-positive, Gram-negative, and atypical pathogens, including some multi-drug resistant strains.[23][31] However, the increasing prevalence of quinolone resistance underscores the critical need for continued research and development of novel derivatives.[32] A thorough understanding of the comparative antimicrobial spectrum, coupled with rigorous in-vitro testing, is paramount for the judicious use of these essential medicines and the development of the next generation of antibacterial agents.
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A Comparative Guide to the Synthesis of 4-Hydroxy-6-iodo-2-quinolinone: A Reproducibility Analysis
Introduction: The Significance and Synthetic Challenges of 4-Hydroxy-6-iodo-2-quinolinone
This compound is a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry and drug development. Its structure is present in a variety of biologically active compounds. The introduction of an iodine atom at the C6 position provides a strategic handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular libraries for screening.
However, the synthesis of this specific isomer is not without its challenges. The primary hurdles are achieving regioselective iodination and ensuring the reproducibility of the overall synthetic sequence. The quinolinone ring possesses multiple sites susceptible to electrophilic attack, making the precise installation of iodine at the C6 position a critical step that dictates the choice of synthetic strategy. This guide provides an in-depth comparison of the two primary strategies for synthesizing this compound, with a focus on experimental reproducibility, scalability, and the underlying chemical principles that govern success.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two distinct pathways, each with its own set of advantages and reproducibility concerns.
-
The Post-Synthesis Iodination Strategy: This two-step approach involves first constructing the core 4-hydroxy-2-quinolinone ring, followed by a subsequent electrophilic iodination step.
-
The Precursor Iodination Strategy: This convergent approach begins with an already iodinated precursor, 4-iodoaniline, which is then used to construct the quinolinone ring, thereby ensuring the correct regiochemistry from the outset.
Caption: High-level overview of the two primary synthetic routes.
Strategy 1: Post-Synthesis Iodination
This linear approach is conceptually straightforward but presents significant challenges in controlling the selectivity of the final iodination step.
Step 1A: Synthesis of the 4-Hydroxy-2-quinolinone Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and widely used method for synthesizing the 4-hydroxyquinoline scaffold.[1][2] It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3]
Caption: Mechanism of the Gould-Jacobs reaction for core synthesis.
Reproducibility Insights:
-
Thermal Cyclization: The key challenge in the Gould-Jacobs reaction is the high temperature required for cyclization (often >250 °C), typically performed in high-boiling solvents like Dowtherm A or mineral oil.[3] These conditions can be difficult to control precisely, leading to variable yields and the formation of tar-like byproducts, complicating purification. Reproducibility across different scales can be poor without specialized high-temperature equipment.
-
Microwave Irradiation: Modern protocols often employ microwave heating, which offers rapid and uniform heating, significantly reducing reaction times and often improving yields and purity.[4][5] This method provides superior reproducibility compared to conventional oil bath heating.
Step 1B: Electrophilic Iodination of the Quinolinone Core
Once the 4-hydroxy-2-quinolinone core is obtained, it must be iodinated. This step is critical and fraught with regioselectivity issues. The quinolinone ring has several activated positions, primarily C3, C6, and C8.
Common Iodinating Agents:
-
Iodine Monochloride (ICl): A potent electrophilic iodinating agent that can be effective for aromatic systems.[6][7] It is highly reactive and must be handled with care. The polarity of the solvent can influence selectivity.
-
N-Iodosuccinimide (NIS): A milder and easier-to-handle solid reagent.[8][9][10][11] It is often used with an acid catalyst (e.g., trifluoroacetic acid) to enhance its electrophilicity.[9]
The Selectivity Problem: The primary drawback of this strategy is poor regiocontrol. While the C6 position is electronically favored for electrophilic substitution, the C3 position is also highly activated. Several reports indicate that direct iodination of quinolones often leads to C3 substitution.[12][13] Achieving selective C6 iodination requires careful optimization of reagents, solvents, and temperature, and may result in a mixture of isomers that are difficult to separate, severely impacting the overall yield and reproducibility.
Strategy 2: The Precursor Iodination Strategy (Recommended)
This strategy circumvents the regioselectivity problems inherent in the post-synthesis iodination approach by defining the iodine's position at the start of the synthesis.
Convergent Synthesis via Gould-Jacobs Reaction
This method employs the same reliable Gould-Jacobs reaction but starts with 4-iodoaniline instead of aniline. Because the iodine is already in the correct position on the starting material, the subsequent ring formation locks it into the C6 position of the resulting quinolinone.
Caption: Workflow for the superior Precursor Iodination Strategy.
Reproducibility Insights:
-
Unambiguous Regiochemistry: This approach completely avoids the issue of isomeric mixtures. The final product is exclusively the desired 6-iodo isomer, which dramatically simplifies purification to removing unreacted starting materials or cyclization byproducts. This inherent selectivity makes the process highly reproducible.
-
Consistent Yields: While still subject to the general challenges of the high-temperature cyclization step, the yields of the desired product are more consistent as no material is lost to the formation of incorrect isomers. As with Strategy 1, employing microwave-assisted heating for the cyclization step is highly recommended to improve reproducibility and reduce reaction times.[5]
Comparative Analysis: Post-Synthesis vs. Precursor Iodination
| Parameter | Strategy 1: Post-Synthesis Iodination | Strategy 2: Precursor Iodination (Recommended) | Rationale & Field Insights |
| Overall Reproducibility | Poor to Moderate | Excellent | Strategy 2 eliminates the variable and often problematic regioselective iodination step, which is the primary source of irreproducibility in Strategy 1. |
| Regiocontrol | Poor | Absolute | The final iodination in Strategy 1 often yields a mixture of C3, C6, and di-iodinated products. Strategy 2 guarantees the C6 isomer. |
| Purification | Difficult | Straightforward | Separation of regioisomers in Strategy 1 requires tedious chromatography. Purification in Strategy 2 involves removing starting materials/byproducts. |
| Typical Overall Yield | Low (Often <20%) | Moderate to Good (40-60%) | Yields in Strategy 1 are heavily penalized by the formation of undesired isomers. Strategy 2's yield is primarily limited by the cyclization efficiency. |
| Number of Steps | 2 (Core Synthesis + Iodination) | 1 (Convergent Reaction Sequence) | Although the Gould-Jacobs reaction itself has multiple transformations (condensation, cyclization, hydrolysis, decarboxylation), it is often performed as a one- or two-pot sequence. Strategy 2 is more streamlined. |
| Starting Material Cost | Aniline (low cost) | 4-Iodoaniline (moderate cost) | While 4-iodoaniline is more expensive, the significantly higher and more reliable yield of the desired product makes Strategy 2 more cost-effective overall, especially when considering labor and solvent costs for purification. |
Detailed Experimental Protocol: Synthesis of this compound via Precursor Iodination Strategy
This protocol is a robust and reproducible method for the multigram-scale synthesis of the target compound.
Step 1: Condensation of 4-Iodoaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodoaniline (21.9 g, 100 mmol) and diethyl ethoxymethylenemalonate (23.8 g, 110 mmol).
-
Reaction: Heat the mixture in an oil bath at 120-130 °C for 2 hours. The mixture will become a homogenous melt and ethanol will begin to distill off.
-
Scientist's Note: This initial condensation step forms the key anilinomethylenemalonate intermediate. Running this step neat (without solvent) and at a moderate temperature ensures the efficient removal of the ethanol byproduct, driving the reaction to completion.
-
-
Isolation of Intermediate (Optional): Cool the reaction mixture to room temperature. Add hexanes (200 mL) and stir vigorously. The intermediate will precipitate as a pale-yellow solid. Filter the solid, wash with cold hexanes, and dry under vacuum. This intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization, Saponification, and Decarboxylation
-
Setup: Place the dried intermediate from Step 1 into a 500 mL round-bottom flask. Add Dowtherm A (250 mL). Equip the flask with a mechanical stirrer and a distillation head/condenser setup to allow for high-temperature reaction.
-
Scientist's Note: Dowtherm A is a high-boiling eutectic mixture of diphenyl ether and biphenyl, ideal for achieving the high temperatures needed for cyclization. A mechanical stirrer is crucial as solids may form during the reaction.
-
-
Cyclization: Heat the mixture to 250-255 °C and maintain this temperature for 30-45 minutes. The solution will darken.
-
Scientist's Note: This is the critical, energy-intensive step. The reaction time and temperature must be carefully monitored. Overheating or prolonged reaction times can lead to decomposition and reduced yields.
-
-
Cooling & Precipitation: Carefully cool the reaction mixture to below 100 °C. The cyclized ester product will begin to precipitate. Add hexanes (200 mL) to fully precipitate the solid.
-
Filtration: Filter the hot suspension to collect the solid product (ethyl 4-hydroxy-6-iodo-2-oxo-quinoline-3-carboxylate). Wash the solid thoroughly with hexanes to remove the Dowtherm A.
-
Saponification: Transfer the crude solid to a 1 L flask. Add a 10% aqueous sodium hydroxide solution (400 mL). Heat the mixture to reflux for 1 hour until all the solid has dissolved, forming the sodium salt of the carboxylic acid.
-
Acidification & Decarboxylation: Cool the solution in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid. A thick precipitate will form. Heat the acidified slurry to 90-100 °C for 2 hours to effect decarboxylation. CO₂ evolution will be observed.
-
Scientist's Note: The decarboxylation is driven by heat in an acidic medium. Ensuring the reaction goes to completion is key to obtaining the final product without the carboxylated impurity.
-
-
Final Isolation: Cool the mixture to room temperature. Filter the resulting off-white solid, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the solid in a vacuum oven at 80 °C overnight. This typically yields this compound as an off-white to pale tan solid with a purity >95%.
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and reproducible source of this compound, the Precursor Iodination Strategy is unequivocally superior . While the starting material, 4-iodoaniline, is more costly than aniline, the benefits of absolute regiocontrol, simplified purification, and consistent, higher overall yields far outweigh this initial expense. This strategy eliminates the unpredictable and often low-yielding electrophilic iodination of the pre-formed quinolinone core, a step that frequently leads to intractable mixtures of isomers. For laboratories equipped with microwave reactors, substituting conventional heating with microwave irradiation for the thermal cyclization step is highly recommended to further enhance reproducibility, reduce reaction times, and improve yields.
References
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A Researcher's Guide to the Inter-laboratory Comparison of Biological Assays for 4-Hydroxy-2-Quinolones
Introduction: The Significance of 4-Hydroxy-2-Quinolones in Bacterial Communication
4-Hydroxy-2-quinolones (HAQs) are a class of quorum sensing (QS) signal molecules pivotal in the regulation of virulence and biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[1] The most well-characterized of these, the Pseudomonas quinolone signal (PQS), along with its precursor 2-heptyl-4-quinolone (HHQ), plays a crucial role in a complex, hierarchical signaling network that includes the las and rhl systems.[2] This intricate communication system allows P. aeruginosa to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the establishment of persistent infections.[3] Given their importance in pathogenicity, the accurate and reproducible quantification of HAQs is essential for research into anti-virulence strategies, drug discovery, and understanding bacterial pathogenesis.
This guide provides an in-depth comparison of common biological and analytical methods for the quantification of HAQs. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind experimental choices and a critical evaluation of each method's strengths and limitations.
The PQS Signaling Pathway: A Complex Regulatory Network
The biosynthesis and activity of PQS are tightly regulated within the pqs quorum sensing system. The core of this system is the pqsABCDE operon. The products of these genes are responsible for the synthesis of HHQ, which can then be converted to PQS by the monooxygenase PqsH.[2][3] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), with PQS exhibiting a higher affinity.[2] The PqsR-HAQ complex then activates the transcription of the pqsA promoter, creating a positive feedback loop.[3] This signaling cascade is integrated with the las and rhl systems, forming a complex regulatory web that fine-tunes the expression of numerous virulence genes.
Caption: The PQS quorum sensing signaling pathway in Pseudomonas aeruginosa.
Comparative Analysis of HAQ Quantification Methods
The choice of an appropriate assay for HAQ quantification depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the sample matrix. This section compares two major categories of assays: whole-cell biosensors and liquid chromatography-mass spectrometry (LC-MS).
Whole-Cell Biosensor Assays
Whole-cell biosensors are genetically engineered microorganisms that produce a quantifiable signal in response to a specific molecule.[4] For HAQ detection, biosensors are typically constructed using a reporter strain that lacks the ability to produce its own signaling molecules but contains a receptor that recognizes HAQs and a reporter gene (e.g., lacZ, gfp, lux) under the control of a HAQ-inducible promoter.[5][6]
Principle: When the biosensor is exposed to a sample containing HAQs, the signal molecules diffuse into the cell, bind to the cognate receptor protein, and activate the expression of the reporter gene, leading to a measurable output such as color change, fluorescence, or bioluminescence.
-
Chromobacterium violaceum : A mutant strain, CV026, is often used. It cannot produce its own N-acyl-homoserine lactones (AHLs) but produces the purple pigment violacein in response to exogenous short-chain AHLs. While not specific to HAQs, it can be used in competitive assays or as a general indicator of QS activity.[7][8]
-
Agrobacterium tumefaciens : The reporter strain NTL4(pZLR4) contains a traR gene and a traG-lacZ fusion. TraR is activated by AHLs, leading to the expression of β-galactosidase, which can be quantified using a colorimetric substrate like ONPG or X-gal.[9][10]
-
Pseudomonas aeruginosa reporter strains : Strains of P. aeruginosa with mutations in HAQ biosynthesis genes and containing reporter fusions (e.g., pqsA-gfp) offer high specificity for HAQs.[6]
Caption: General workflow for a whole-cell biosensor assay.
This protocol provides a detailed methodology for quantifying HAQs using a P. aeruginosa reporter strain.
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the P. aeruginosa pqsA-gfp reporter strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microtiter plate, add 180 µL of fresh LB broth to each well.
-
Add 20 µL of the overnight culture of the reporter strain to each well.
-
Add 10 µL of the test sample or HAQ standard solution (in a suitable solvent like DMSO) to the wells. Include a solvent control.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-6 hours with shaking (200 rpm).
-
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~515 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600).
-
Generate a standard curve using known concentrations of PQS or HHQ.
-
Determine the concentration of HAQs in the test samples by interpolating from the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[11] It is considered the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and specificity.
Principle: The sample is first injected into an HPLC system where the HAQs are separated from other components based on their physicochemical properties. The separated molecules then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. This allows for precise identification and quantification.
This protocol outlines the key steps for quantifying PQS using HPLC-tandem mass spectrometry (MS/MS).
-
Sample Preparation:
-
To 1 mL of bacterial culture supernatant, add an internal standard (e.g., a stable isotope-labeled PQS).
-
Perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from, for example, 20% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for PQS and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the PQS in the samples using the standard curve.
-
Inter-Assay Comparison: Performance and Practical Considerations
| Parameter | Whole-Cell Biosensor Assays | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Biological response (gene expression) to the analyte. | Physicochemical separation and mass-based detection. |
| Specificity | Can be high with specific reporter systems, but cross-reactivity with other signaling molecules is possible. | Very high, based on retention time and specific mass transitions. |
| Sensitivity | Generally in the nanomolar to micromolar range. | High sensitivity, often in the picomolar to nanomolar range.[11] |
| Throughput | High, easily adaptable to 96- or 384-well plate formats. | Lower, sequential sample analysis. |
| Cost | Relatively low initial setup and running costs. | High instrument cost and maintenance. |
| Expertise Required | Basic microbiology and molecular biology skills. | Specialized training in analytical instrumentation. |
| Sample Matrix Effects | Can be affected by components in the sample that are toxic to the biosensor or interfere with signaling. | Susceptible to matrix effects (ion suppression or enhancement) that can affect quantification.[12][13] |
| Quantitative Accuracy | Semi-quantitative to quantitative, can be influenced by biological variability. | Highly quantitative and precise with the use of internal standards. |
Challenges, Troubleshooting, and Best Practices
Whole-Cell Biosensor Assays
-
Challenge: Reproducibility and Robustness. Biological assays are inherently more variable than analytical methods.[14][15][16] Factors such as growth phase of the reporter strain, incubation time, and temperature can influence the results.
-
Best Practice: Standardize all experimental conditions meticulously. Always run a standard curve with each assay. Perform assays in at least triplicate.
-
-
Challenge: Signal Interference. Components in the test sample may be toxic to the biosensor or may have inherent fluorescence or color that interferes with the reporter signal.
-
Troubleshooting: Perform a toxicity control by assessing the growth of the biosensor in the presence of the sample. Use appropriate blank controls to subtract background signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Challenge: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12][13][17]
-
Best Practice: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. Optimize sample preparation to remove interfering substances.[13]
-
-
Challenge: Inconsistent Results. Fluctuations in retention times and peak areas can arise from issues with the HPLC system or mobile phase preparation.[18]
-
Troubleshooting: Ensure the mobile phase is properly degassed and mixed. Allow for adequate column equilibration. Regularly check for leaks and perform system suitability tests.
-
Conclusion and Recommendations
Both whole-cell biosensors and LC-MS are valuable tools for the quantification of 4-hydroxy-2-quinolones. The choice of method should be guided by the specific research question and available resources.
-
For high-throughput screening of potential quorum sensing inhibitors or for a rapid assessment of HAQ production, whole-cell biosensors are an excellent choice. They are cost-effective and provide a biologically relevant readout.
-
For precise and accurate quantification of HAQs in complex biological samples, such as clinical isolates or in vivo models, LC-MS is the preferred method. Its high sensitivity and specificity ensure reliable and reproducible data.
For a comprehensive understanding of HAQ-mediated quorum sensing, a combinatorial approach is often most powerful. Biosensors can be used for initial screening, and positive hits can then be validated and quantified using LC-MS. By understanding the principles, protocols, and limitations of each assay, researchers can generate high-quality, reproducible data that will advance our understanding of bacterial communication and aid in the development of novel anti-infective therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-iodo-2-quinolinone
This document provides a detailed protocol for the proper and safe disposal of 4-Hydroxy-6-iodo-2-quinolinone, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is not merely a matter of regulatory compliance but is a foundational pillar of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment.
Part 1: Hazard Identification and Risk Assessment
This compound, while not extensively characterized in publicly available safety data sheets, belongs to a class of compounds—iodinated quinolinones—that require careful handling. The molecule's structure, combining a quinolinone core with a covalently bonded iodine atom, informs our risk assessment.
-
Quinolinone Core: Hydroxyquinolines and their derivatives are known to be irritants and can be harmful.[1][2][3] They can cause skin, eye, and respiratory tract irritation.[3][4]
-
Iodinated Organic Compound: The presence of iodine classifies this as a halogenated organic compound. Such compounds are often scrutinized for their potential environmental persistence and the release of hazardous substances upon improper disposal or combustion (e.g., hydrogen iodide). Most nonradioactive iodine-containing materials do not require special disposal, but some chemical forms may be classified as hazardous if they are reactive or toxic.[5]
Given these characteristics, all waste containing this compound must be treated as hazardous chemical waste. This conservative approach is essential for mitigating unknown toxicological and environmental risks.
Quantitative Hazard Summary (Based on Analogous Compounds)
| Hazard Classification | Category | Analogous Compound(s) | Source(s) |
| Acute Toxicity, Oral | Category 4 | 4-Hydroxyquinoline, 6,7-Dihydro-4(5H)-quinolinone | [1] |
| Skin Corrosion/Irritation | Category 1B or 2 | 8-Hydroxy-7-iodoquinoline-5-sulphonic acid, 4-Hydroxyquinoline | [1] |
| Serious Eye Damage/Irritation | Category 1 or 2 | 8-Hydroxy-7-iodoquinoline-5-sulphonic acid, 4-Hydroxyquinoline | [1] |
| Specific Target Organ Toxicity (Single) | Category 3 (Resp.) | 4-Hydroxyquinoline | [1] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste materials, the establishment of a safe working environment is paramount. The causality is simple: preventing exposure eliminates risk.
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.
-
Body Protection: A lab coat must be worn and kept fully buttoned.
-
Part 3: Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] In-laboratory treatment is not advised due to the potential for generating hazardous byproducts.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.
-
Solid Waste Stream:
-
Description: Includes unused this compound powder, contaminated weigh papers, pipette tips, gloves, and other disposable labware.
-
Procedure: Collect all solid waste in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[6] The container must be kept closed except when adding waste.
-
-
Liquid Waste Stream:
-
Description: Includes any solutions containing dissolved this compound.
-
Procedure: Collect liquid waste in a separate, sealed, and clearly labeled liquid hazardous waste container. Crucially, do not mix this waste stream with other organic or aqueous wastes unless compatibility has been explicitly confirmed. Halogenated and non-halogenated waste streams should generally be kept separate.
-
Step 2: Container Labeling
Accurate labeling is a regulatory requirement and essential for safety. Each waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
Step 3: On-Site Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel and away from drains, heat sources, and incompatible chemicals.
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Provide them with a complete and accurate description of the waste. The standard and safest protocol for compounds like this compound is high-temperature incineration in a permitted hazardous waste incinerator.[6] This process ensures the complete destruction of the chemical, minimizing environmental impact.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe management and disposal of waste containing this compound.
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A Senior Application Scientist's Guide to Handling 4-Hydroxy-6-iodo-2-quinolinone: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Hydroxy-6-iodo-2-quinolinone, a member of the quinolinone family, hold significant potential. However, this potential can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for handling this compound, ensuring both your safety and the integrity of your research. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before a single container is opened, a thorough understanding of the potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, the known hazards of structurally related iodo- and hydroxy-quinoline derivatives provide a strong basis for a conservative safety posture.
Based on available Safety Data Sheets (SDS) for analogous compounds, the primary hazards are categorized as follows:
-
Acute Oral Toxicity: The compound is presumed to be harmful if swallowed.[1]
-
Serious Eye Damage: Direct contact poses a significant risk of causing serious, potentially irreversible, eye damage.[1][2]
-
Skin Irritation: The substance is expected to cause skin irritation upon contact.[1][3]
-
Inhalation Hazard: As a solid powder, there is a risk of generating airborne dust during handling, which can be inhaled.[4]
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) specific to the hazards in your laboratory.[5][6] Your first step must always be to conduct a risk assessment for your specific experimental procedure, considering the quantity of material being used, the potential for dust generation, and the duration of handling.
Core Directive: Personal Protective Equipment (PPE)
Personal Protective Equipment is your last line of defense against chemical exposure.[7] Its selection and use must be deliberate and matched to the identified risks. Simply wearing PPE is insufficient; wearing the correct PPE and using it properly is what ensures safety.
Summary of Mandatory PPE
| PPE Category | Recommended Equipment & Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields meeting ANSI Z87.1 or EN166 standards.[8] A face shield should be worn over goggles if there is a significant splash hazard. | Protects against dust particles and accidental splashes, mitigating the high risk of serious eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[4] Check manufacturer's permeation data. Use powder-free gloves.[7] | Provides a barrier against skin contact and irritation. Nitrile offers good resistance to a range of chemicals, but double-gloving may be prudent for extended procedures.[8] |
| Body Protection | A fully-fastened laboratory coat. A chemical-resistant apron may be required for larger quantities. | Protects skin and personal clothing from contamination by dust or splashes.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required if dust formation is likely or if work is not performed in a certified chemical fume hood.[4][7] | Prevents inhalation of airborne powder, which is a primary route of exposure for solid compounds.[3] |
| Footwear | Closed-toe shoes made of a non-porous material.[4][9] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
A systematic workflow minimizes the chance of accidental exposure. The following protocol should be adopted for all procedures involving this compound.
Caption: Standard workflow for handling this compound.
Experimental Protocol 1: PPE Donning and Doffing
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Footwear and Lab Coat: Ensure closed-toe shoes are on and the lab coat is fully fastened.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]
Doffing (Removing) Sequence: The principle is to touch contaminated items only with other contaminated items (e.g., gloved hands).
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out. Dispose of gloves immediately.
-
Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.
-
Lab Coat: Unfasten and peel off, turning it inside-out as you remove it.
-
Respirator (if used): Remove from the back of the head.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Caption: Correct sequence for donning and doffing PPE.
Spill and Emergency Procedures
Preparedness is a cornerstone of laboratory safety.[10] All personnel must know the location of safety showers, eyewash stations, and spill kits.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Experimental Protocol 2: Small Spill Cleanup (<1 gram, contained)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.
-
Contain & Absorb: Gently cover the spill with an absorbent material from a chemical spill kit. Do not use dry sweeping, as this will generate dust.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., 70% ethanol), working from the outside in.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
Doff PPE & Wash Hands: Follow the correct doffing procedure and wash hands.
Caption: Decision workflow for chemical spill response.
Disposal Plan: Cradle-to-Grave Responsibility
Proper waste management is a legal and ethical requirement. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management.[13][14]
-
Contaminated PPE: All disposable PPE (gloves, masks, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Chemical Waste: The compound itself and any solutions containing it must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[15]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[13]
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste management company.[13][15] Maintain meticulous records of all waste generated and disposed of.[16]
By integrating these principles of hazard assessment, proper PPE use, systematic operational workflows, and diligent disposal practices, you create a self-validating system of safety. This ensures that your valuable research with this compound can proceed with confidence and without compromise to your health and well-being.
References
- Laboratory Safety Guidance.
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Occupational Exposure to Hazardous Chemicals in Laboratories.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- 5 Types of PPE for Hazardous Chemicals.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha.gov [osha.gov]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. hsa.ie [hsa.ie]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. ipgsf.com [ipgsf.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
